molecular formula C20H27N5O3 B15571376 Sgc-brdviii-NC

Sgc-brdviii-NC

カタログ番号: B15571376
分子量: 385.5 g/mol
InChIキー: YOBVMDSDYHOOLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sgc-brdviii-NC is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H27N5O3

分子量

385.5 g/mol

IUPAC名

tert-butyl 4-[3-amino-6-(2-methoxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N5O3/c1-20(2,3)28-19(26)25-11-9-24(10-12-25)16-13-15(22-23-18(16)21)14-7-5-6-8-17(14)27-4/h5-8,13H,9-12H2,1-4H3,(H2,21,23)

InChIキー

YOBVMDSDYHOOLN-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Sgc-brdviii-NC: A Technical Guide to Its Function as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Sgc-brdviii-NC is a critical research tool designed as a negative control for the potent and selective chemical probe, SGC-SMARCA-BRDVIII.[1] The primary utility of this compound lies in its structural similarity to SGC-SMARCA-BRDVIII, coupled with its deliberate biological inactivity. This allows researchers to distinguish the specific on-target effects of SGC-SMARCA-BRDVIII from any non-specific, off-target, or cell system-related artifacts. Understanding the function and application of this compound is therefore essential for the rigorous validation of studies involving the inhibition of the SWI/SNF complex bromodomains.

Core Function: An Inactive Analogue. The defining function of this compound is to serve as a biologically inert counterpart to SGC-SMARCA-BRDVIII. The active probe, SGC-SMARCA-BRDVIII, is a potent inhibitor of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PB1(5)).[2][3][4] These proteins are key components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a crucial role in regulating gene expression by controlling DNA accessibility.[5][6]

The inactivity of this compound is achieved through a specific chemical modification: the methylation of the phenolic hydroxyl group present in the active probe.[1] This seemingly minor alteration completely abolishes the compound's capacity to bind to the acetyl-lysine binding pocket of the target bromodomains.[5] Consequently, this compound does not inhibit the function of SMARCA2/4 or PB1(5), making it an ideal tool for control experiments.[5]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular activities of SGC-SMARCA-BRDVIII, for which this compound serves as the negative control. This compound itself is completely inactive against all tested targets.[5]

Table 1: In Vitro Binding Affinity of SGC-SMARCA-BRDVIII

Target BromodomainDissociation Constant (Kd)Assay Method
SMARCA235 nMIsothermal Titration Calorimetry (ITC)[5][7]
SMARCA436 nMIsothermal Titration Calorimetry (ITC)[3][5]
PB1(5)13 nMIsothermal Titration Calorimetry (ITC)[4][5]
PB1(2)3,655 nM (3.7 µM)Isothermal Titration Calorimetry (ITC)[4][5][7]
PB1(3)1,963 nM (2.0 µM)Isothermal Titration Calorimetry (ITC)[4][5][7]

Table 2: Cellular Activity Profile

CompoundCellular AssayCell LineActivity MetricResult
SGC-SMARCA-BRDVIIIAdipogenesis Differentiation3T3-L1 Mouse FibroblastsEC50< 1.0 µM[3][5][6]
This compoundAdipogenesis Differentiation3T3-L1 Mouse FibroblastsEC50No Cellular Activity[5][6]
SGC-SMARCA-BRDVIIICytotoxicity ScreenNCI-60 Human Tumor Cell Lines-Non-toxic at 10 µM[5][7]

Signaling Pathway and Mechanism of Action

The active probe SGC-SMARCA-BRDVIII acts by competitively binding to the bromodomains of SMARCA2/4 and PB1(5). These bromodomains are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for recruiting the SWI/SNF complex to specific chromatin regions, thereby remodeling the chromatin and regulating gene transcription. By blocking this interaction, SGC-SMARCA-BRDVIII prevents the proper localization and function of the SWI/SNF complex. This compound, lacking the critical hydroxyl group, cannot bind to the bromodomain and therefore does not interfere with this pathway.

SWI_SNF_Inhibition cluster_0 Normal Cellular Process cluster_1 Pharmacological Intervention cluster_2 Active Probe cluster_3 Negative Control Histone Acetylated Histone Tail BRD SMARCA2/4 Bromodomain Histone->BRD Recognizes & Binds SWI_SNF SWI/SNF Complex BRD->SWI_SNF Recruits Gene Target Gene Transcription SWI_SNF->Gene Enables Probe SGC-SMARCA-BRDVIII BRD_Active SMARCA2/4 Bromodomain Probe->BRD_Active Binds & Inhibits Blocked_Gene Transcription Altered BRD_Active->Blocked_Gene Recruitment Blocked NC This compound BRD_Inactive SMARCA2/4 Bromodomain NC->BRD_Inactive No Binding Normal_Gene Transcription Unaffected BRD_Inactive->Normal_Gene Normal Function

Caption: Mechanism of SWI/SNF inhibition by SGC-SMARCA-BRDVIII and inaction by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and its active counterpart are outlined below.

1. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the direct binding affinity (Kd) between the compound and the target bromodomain.

  • Methodology:

    • Recombinant bromodomain protein (e.g., SMARCA2) is purified and dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • The protein is loaded into the sample cell of the microcalorimeter at a concentration of approximately 10-20 µM.

    • The compound (SGC-SMARCA-BRDVIII or this compound) is dissolved in the same buffer and loaded into the injection syringe at a concentration 10-15 times that of the protein.

    • A series of small injections (e.g., 2-3 µL) of the compound solution are titrated into the protein solution at a constant temperature (e.g., 25°C).

    • The heat released or absorbed during the binding reaction is measured after each injection.

    • The resulting data are fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

2. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

  • Objective: To assess compound binding and selectivity by measuring changes in protein thermal stability.

  • Methodology:

    • A reaction mixture is prepared containing the target protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (at a fixed concentration, e.g., 10 µM) in a suitable buffer.

    • The mixture is aliquoted into a 96-well PCR plate.

    • A real-time PCR instrument is used to gradually increase the temperature of the plate (e.g., from 25°C to 95°C at a rate of 1°C/minute).

    • The fluorescence intensity is measured at each temperature increment.

    • The melting temperature (Tm) is determined by identifying the midpoint of the protein unfolding transition.

    • A positive thermal shift (ΔTm) indicates that the compound binds to and stabilizes the protein. SGC-SMARCA-BRDVIII would show a ΔTm with its targets, while this compound would not. This assay is run across a panel of proteins (e.g., 25 bromodomains and 85 kinases) to determine selectivity.[5][7]

3. 3T3-L1 Adipogenesis Differentiation Assay

  • Objective: To measure the compound's effect on a cellular process known to be modulated by SWI/SNF activity.

  • Methodology:

    • 3T3-L1 mouse pre-adipocyte cells are cultured to confluence in a standard growth medium.

    • Two days post-confluence, adipogenesis is induced by switching to a differentiation medium containing a cocktail of inducers (e.g., insulin, dexamethasone, and IBMX).

    • Test compounds (SGC-SMARCA-BRDVIII or this compound) are added at various concentrations (e.g., 0.1 to 10 µM) at the time of induction. A DMSO-only well serves as the vehicle control.

    • The cells are maintained in the differentiation medium for several days, with medium changes every 2-3 days.

    • After 7-10 days, the extent of adipogenesis is quantified. This is typically done by staining the intracellular lipid droplets with Oil Red O.

    • The stain is then extracted (e.g., with isopropanol) and the absorbance is measured spectrophotometrically to quantify the lipid content.

    • The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in lipid accumulation compared to the DMSO control.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cell-Based Validation ITC Isothermal Titration Calorimetry (ITC) Kd Binding Affinity (Kd) ITC->Kd Measures DSF Differential Scanning Fluorimetry (DSF) Selectivity Target Selectivity (ΔTm) DSF->Selectivity Assesses Adipogenesis Adipogenesis Assay (3T3-L1 cells) EC50 Cellular Potency (EC50) Adipogenesis->EC50 Determines NCI60 NCI-60 Cytotoxicity Screen Toxicity Compound Toxicity NCI60->Toxicity Evaluates Compound This compound & SGC-SMARCA-BRDVIII Compound->ITC Compound->DSF Compound->Adipogenesis Compound->NCI60

Caption: Workflow for the characterization of this compound and its active probe.

References

An In-Depth Technical Guide to SGC-BRDVIII-NC: The Inactive Analog of the Potent Bromodomain Inhibitor SGC-SMARCA-BRDVIII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-BRDVIII-NC, the inactive analog of the potent and selective chemical probe SGC-SMARCA-BRDVIII, which targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1 (PB1(5)). The availability of a rigorously validated inactive analog is critical for robust experimental design, enabling researchers to dissect the on-target effects of SGC-SMARCA-BRDVIII from potential off-target or compound-specific artifacts.

Introduction

SGC-SMARCA-BRDVIII is a valuable tool for investigating the biological roles of the bromodomain-containing proteins within the SWI/SNF complex, which are frequently dysregulated in cancer and other diseases.[1] To ensure that the observed biological effects of SGC-SMARCA-BRDVIII are a direct consequence of inhibiting its intended targets, it is essential to use a closely related but biologically inactive control compound. This compound serves this purpose, differing from the active probe by a single methylation on a critical phenol (B47542) group, which abrogates its binding to the acetyl-lysine binding pocket of the target bromodomains.[2]

Data Presentation

The following tables summarize the quantitative data for SGC-SMARCA-BRDVIII and its inactive counterpart, this compound, providing a clear comparison of their biochemical and cellular activities.

Table 1: In Vitro Binding Affinity of SGC-SMARCA-BRDVIII and this compound
CompoundTarget BromodomainAssay TypeDissociation Constant (Kd) [nM]
SGC-SMARCA-BRDVIII SMARCA2ITC35[2][3][4][5][6][7]
SMARCA4ITC36[2][3][4][5][6][7]
PB1(5)ITC13[2][3][4][5][6][7]
PB1(2)ITC3655[4][8]
PB1(3)ITC1963[4][8]
This compound SMARCA2, SMARCA4, PB1(5)DSFInactive

ITC: Isothermal Titration Calorimetry; DSF: Differential Scanning Fluorimetry (Thermal Shift Assay)

Table 2: Cellular Activity of SGC-SMARCA-BRDVIII and this compound
CompoundCellular AssayCell LineActivity MetricValue
SGC-SMARCA-BRDVIII Adipogenesis Differentiation3T3-L1EC50< 1.0 µM[2][6][7]
This compound Adipogenesis Differentiation3T3-L1Cellular ActivityNo activity observed[2]
Table 3: Selectivity Profile of SGC-SMARCA-BRDVIII
Assay TypePanelNumber of TargetsResult
Thermal Shift AssayBromodomain Panel25Selective for SMARCA2/4 and PB1(5)[2][6][7]
Thermal Shift AssayProtein Kinase Panel85No off-target activity observed[2][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and the target protein.

  • Protein and Compound Preparation: Recombinant bromodomain proteins are purified and dialyzed into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The compounds (SGC-SMARCA-BRDVIII or this compound) are dissolved in DMSO and then diluted in the same ITC buffer to a final concentration, ensuring the final DMSO concentration is low (e.g., <1%) and matched in the protein solution.

  • ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is filled with the protein solution (e.g., 10-20 µM), and the injection syringe is loaded with the compound solution (e.g., 100-200 µM).

  • Titration: A series of small injections (e.g., 2 µL) of the compound solution into the sample cell is performed at a constant temperature (e.g., 25°C). The heat change upon each injection is measured.

  • Data Analysis: The resulting data are analyzed using the instrument's software (e.g., Origin) by fitting to a single-site binding model to determine the Kd, n, and ΔH.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Reaction Mixture Preparation: In a 96-well PCR plate, the reaction mixture is prepared containing the target bromodomain protein (e.g., 2 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange at 5x concentration), and the test compound (SGC-SMARCA-BRDVIII or this compound) at various concentrations in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/min).

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined by plotting fluorescence versus temperature and fitting the data to a Boltzmann equation. A significant shift in Tm in the presence of the compound indicates binding. This compound shows no significant shift in Tm for the target bromodomains.

3T3-L1 Adipocyte Differentiation Assay

This cellular assay is used to evaluate the effect of the compounds on the differentiation of pre-adipocytes into mature adipocytes.

  • Cell Culture and Seeding: 3T3-L1 pre-adipocytes are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). For the assay, cells are seeded in multi-well plates and grown to confluence.

  • Initiation of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and the test compounds (SGC-SMARCA-BRDVIII or this compound) at various concentrations.

  • Maturation and Maintenance: After 2-3 days, the differentiation medium is replaced with a maturation medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin) containing the test compounds. The medium is replenished every 2-3 days for a total of 8-10 days.

  • Assessment of Adipogenesis: Adipocyte differentiation is assessed by staining for lipid droplet accumulation using Oil Red O. The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance at a specific wavelength (e.g., 520 nm). The EC50 value for SGC-SMARCA-BRDVIII is determined from the dose-response curve. This compound shows no effect on adipogenesis at the tested concentrations.

Mandatory Visualization

Mechanism of Action and Inactivation

The following diagram illustrates the binding of SGC-SMARCA-BRDVIII to the acetyl-lysine binding pocket of a bromodomain and how the methylation in this compound prevents this interaction.

Caption: SGC-SMARCA-BRDVIII binds to the bromodomain, while this compound cannot due to methylation.

Experimental Workflow for Chemical Probe Characterization

This diagram outlines the key experimental steps for the validation of SGC-SMARCA-BRDVIII as a chemical probe and this compound as its inactive control.

G Experimental Workflow for Probe Characterization Start Start: Synthesize SGC-SMARCA-BRDVIII & this compound Biochemical_Assay Biochemical Assays Start->Biochemical_Assay ITC ITC (Determine Kd) Biochemical_Assay->ITC DSF DSF (Determine ΔTm) Biochemical_Assay->DSF Selectivity_Screen Selectivity Screening ITC->Selectivity_Screen DSF->Selectivity_Screen Bromodomain_Panel Bromodomain Panel Selectivity_Screen->Bromodomain_Panel Kinase_Panel Kinase Panel Selectivity_Screen->Kinase_Panel Cellular_Assay Cellular Assay (3T3-L1 Adipogenesis) Bromodomain_Panel->Cellular_Assay Kinase_Panel->Cellular_Assay Data_Analysis Data Analysis & Comparison Cellular_Assay->Data_Analysis Conclusion Conclusion: - SGC-SMARCA-BRDVIII is a potent & selective probe - this compound is a validated inactive control Data_Analysis->Conclusion

Caption: Workflow for characterizing the active probe and its inactive analog.

References

The Role of SGC-BRDVIII-NC in Advancing SWI/SNF Complex Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex is a critical regulator of gene expression, and its dysregulation is implicated in a significant percentage of human cancers. Small molecule inhibitors targeting the bromodomains of SWI/SNF subunits have emerged as valuable tools for dissecting the complex's function and exploring potential therapeutic avenues. This technical guide provides an in-depth overview of SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2/4 and PBRM1(BD5), and its indispensable negative control, SGC-BRDVIII-NC. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated biological pathways and workflows to facilitate rigorous and reproducible research in this field.

Introduction to the SWI/SNF Complex and the Role of Bromodomains

The SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure by sliding or ejecting nucleosomes.[1][2][3] This process alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby playing a pivotal role in gene activation and repression.[2][4] The mammalian SWI/SNF complexes, including the BAF and PBAF complexes, are composed of numerous subunits, several of which contain bromodomains. These bromodomains, including those in the ATPase subunits SMARCA2 and SMARCA4, and in PBRM1, are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, tethering the complex to specific chromatin regions to enact its remodeling functions.

Given that mutations in SWI/SNF subunit genes are found in over 20% of human cancers, understanding the function of these complexes is of paramount importance for oncology drug development. Chemical probes that can selectively inhibit the function of specific SWI/SNF subunits are powerful tools for this purpose.

SGC-SMARCA-BRDVIII: A Selective Chemical Probe

SGC-SMARCA-BRDVIII is a potent and selective, cell-active inhibitor of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). Its high affinity and selectivity make it an excellent tool for investigating the biological roles of these specific bromodomains in the context of the SWI/SNF complex.

Mechanism of Action

SGC-SMARCA-BRDVIII competitively binds to the acetyl-lysine binding pocket of the SMARCA2/4 and PB1(5) bromodomains. This occupation prevents the recognition of acetylated histone tails, thereby disrupting the recruitment and/or stabilization of the SWI/SNF complex at specific genomic loci. This leads to alterations in chromatin accessibility and subsequent changes in gene expression.

cluster_0 Normal SWI/SNF Function cluster_1 Inhibition by SGC-SMARCA-BRDVIII Acetylated Histone Acetylated Histone Bromodomain (SMARCA2/4, PBRM1) Bromodomain (SMARCA2/4, PBRM1) Acetylated Histone->Bromodomain (SMARCA2/4, PBRM1) binds to SWI/SNF Complex SWI/SNF Complex Bromodomain (SMARCA2/4, PBRM1)->SWI/SNF Complex recruits Chromatin Remodeling Chromatin Remodeling SWI/SNF Complex->Chromatin Remodeling leads to Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription regulates SGC-SMARCA-BRDVIII SGC-SMARCA-BRDVIII Bromodomain_inhibited Bromodomain (SMARCA2/4, PBRM1) SGC-SMARCA-BRDVIII->Bromodomain_inhibited binds to & inhibits SWI/SNF Complex_disrupted SWI/SNF Complex Bromodomain_inhibited->SWI/SNF Complex_disrupted disrupts recruitment of Chromatin Remodeling_blocked Chromatin Remodeling SWI/SNF Complex_disrupted->Chromatin Remodeling_blocked blocks Gene Transcription_altered Gene Transcription Chromatin Remodeling_blocked->Gene Transcription_altered alters

Mechanism of SGC-SMARCA-BRDVIII Action

The Critical Role of the Negative Control: this compound

To ensure that the observed biological effects of a chemical probe are due to its interaction with the intended target and not off-target effects, a structurally similar but biologically inactive negative control is essential. This compound serves this crucial role for SGC-SMARCA-BRDVIII. It is a close structural analog that is completely inactive against the target bromodomains and shows no cellular activity. The methylation of a hydroxyl group in this compound blocks its binding to the acetyl-lysine binding pocket of the bromodomain. Any experiment utilizing SGC-SMARCA-BRDVIII should be accompanied by a parallel experiment with this compound at the same concentration to validate that the observed phenotypes are a direct result of inhibiting the target bromodomains.

Quantitative Data

The following tables summarize the key quantitative data for SGC-SMARCA-BRDVIII and its negative control, this compound.

Table 1: In Vitro Binding Affinity of SGC-SMARCA-BRDVIII

Target BromodomainAssay TypeDissociation Constant (Kd) (nM)
SMARCA2ITC35
SMARCA4ITC36
PBRM1 (BD5)ITC13
PBRM1 (BD2)ITC3700
PBRM1 (BD3)ITC2000

Table 2: Cellular Activity of SGC-SMARCA-BRDVIII and this compound

CompoundAssayCell LineEndpointResult
SGC-SMARCA-BRDVIIIAdipogenesis3T3-L1DifferentiationEC50 < 1.0 µM
This compoundAdipogenesis3T3-L1DifferentiationNo cellular activity
SGC-SMARCA-BRDVIIICytotoxicityNCI-60 PanelCell GrowthNon-toxic at 10 µM
This compoundCytotoxicityNCI-60 PanelCell GrowthNot specified, but expected to be non-toxic

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the target bromodomain-containing protein.

    • Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve SGC-SMARCA-BRDVIII or this compound in the final dialysis buffer to the desired concentration. A 10-fold higher concentration of the ligand in the syringe compared to the protein in the cell is a good starting point.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the reference power and stirring speed.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes a protein, resulting in an increase in its melting temperature (Tm).

Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified protein (final concentration ~2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x final concentration), and the test compound (SGC-SMARCA-BRDVIII or this compound) at various concentrations in a suitable buffer.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, which is typically the peak of the first derivative of the melting curve.

    • A significant positive shift in Tm in the presence of SGC-SMARCA-BRDVIII compared to the DMSO control indicates binding. No significant shift is expected for this compound.

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay is used to assess the ability of compounds to modulate the differentiation of pre-adipocytes into mature adipocytes, a process regulated by SWI/SNF-dependent gene expression.

Protocol:

  • Cell Culture:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% bovine calf serum until they reach confluence.

    • Maintain the confluent cells for an additional 2 days.

  • Induction of Differentiation:

    • Replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing the test compounds (SGC-SMARCA-BRDVIII or this compound) or DMSO control.

    • After 2 days, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) with fresh compounds.

    • After another 2 days, switch to maintenance medium (DMEM, 10% FBS) with fresh compounds and replace it every 2 days.

  • Assessment of Adipogenesis:

    • After 8-10 days of differentiation, assess lipid accumulation by staining with Oil Red O.

    • Quantify the stained lipid droplets by extracting the dye with isopropanol (B130326) and measuring the absorbance at ~500 nm.

Start Start Culture 3T3-L1 cells to confluence Culture 3T3-L1 cells to confluence Start->Culture 3T3-L1 cells to confluence Induce differentiation with MDI cocktail + compound Induce differentiation with MDI cocktail + compound Culture 3T3-L1 cells to confluence->Induce differentiation with MDI cocktail + compound 2 days post-confluence Replace with insulin (B600854) medium + compound Replace with insulin medium + compound Induce differentiation with MDI cocktail + compound->Replace with insulin medium + compound After 2 days Maintain in FBS medium + compound Maintain in FBS medium + compound Replace with insulin medium + compound->Maintain in FBS medium + compound After 2 days Stain with Oil Red O Stain with Oil Red O Maintain in FBS medium + compound->Stain with Oil Red O After 4-6 days, with media changes Quantify lipid accumulation Quantify lipid accumulation Stain with Oil Red O->Quantify lipid accumulation End End Quantify lipid accumulation->End

3T3-L1 Adipogenesis Assay Workflow

Conclusion

This compound is an essential tool for researchers investigating the role of the SWI/SNF complex in health and disease. As the inactive negative control for the potent and selective probe SGC-SMARCA-BRDVIII, it enables the rigorous validation of experimental findings, ensuring that observed biological effects can be confidently attributed to the inhibition of SMARCA2/4 and PBRM1 bromodomains. This technical guide provides the necessary data, protocols, and conceptual framework to empower researchers to effectively utilize this chemical probe pair to further unravel the complexities of SWI/SNF-mediated gene regulation and its implications for cancer therapy.

References

An In-depth Technical Guide to SGC-BRDVIII-NC: The Inactive Control for SWI/SNF Bromodomain Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-BRDVIII-NC is a crucial molecular tool for researchers studying the function of SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes. It serves as the inactive, negative control for its potent analogue, SGC-SMARCA-BRDVIII, a selective inhibitor of the bromodomains of SMARCA2/4 and PB1(5). The structural difference of a single methyl group on a phenolic hydroxyl moiety renders this compound incapable of binding to the acetyl-lysine binding pocket of these bromodomains. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, alongside detailed experimental protocols for its use in cellular assays and a comparative analysis of its biological inactivity against its active counterpart.

Chemical Structure and Properties

This compound, with the systematic name tert-butyl 4-[3-amino-6-(2-methoxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate, is a small molecule designed to be structurally analogous to SGC-SMARCA-BRDVIII but lacking its inhibitory activity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₇N₅O₃[1]
Molecular Weight 385.46 g/mol [1]
CAS Number 2650530-02-0[1]
Appearance White to beige powder
Solubility Soluble in DMSO
SMILES O=C(N1CCN(CC1)C2=C(N)N=NC(C3=CC=CC=C3OC)=C2)OC(C)(C)C[2]
InChI Key YOBVMDSDYHOOLN-UHFFFAOYSA-N[2]

The key structural feature that differentiates this compound from the active inhibitor SGC-SMARCA-BRDVIII is the methylation of the phenolic hydroxyl group. This modification completely abolishes its ability to bind to the bromodomain acetyl-lysine binding pocket.[2]

Synthesis

The synthesis of this compound is achieved through a multi-step process. While a detailed, step-by-step protocol is often proprietary, the general synthetic route can be inferred from publications centered on its active analog, SGC-SMARCA-BRDVIII. The synthesis involves the coupling of a substituted pyridazine (B1198779) core with a piperazine (B1678402) moiety. The final step to convert the active compound into this compound involves the methylation of the phenolic hydroxyl group.

Below is a generalized workflow for the synthesis:

start Starting Materials pyridazine Substituted Pyridazine Synthesis start->pyridazine piperazine Boc-Protected Piperazine start->piperazine coupling Coupling Reaction pyridazine->coupling piperazine->coupling active_compound SGC-SMARCA-BRDVIII Intermediate coupling->active_compound methylation Methylation active_compound->methylation final_product This compound methylation->final_product purification Purification (e.g., HPLC) final_product->purification

A generalized synthetic workflow for this compound.

Biological Inactivity and Role as a Negative Control

This compound is designed to be biologically inactive against its intended targets, the bromodomains of the SWI/SNF family. This inactivity is crucial for its function as a negative control in cellular and biochemical assays. By using this compound alongside its active counterpart, SGC-SMARCA-BRDVIII, researchers can confidently attribute any observed biological effects to the specific inhibition of the target bromodomains, rather than to off-target effects or the general chemical scaffold.

Table 2: Comparative Biological Activity of SGC-SMARCA-BRDVIII and this compound

Target BromodomainSGC-SMARCA-BRDVIII (Kd, nM)This compound (Activity)
SMARCA235[3][4][5]Inactive[2]
SMARCA436[3][4][5]Inactive[2]
PB1(5)13[3][4][5]Inactive[2]
PB1(2)3700[4]Inactive[2]
PB1(3)2000[4]Inactive[2]

As shown in the table, SGC-SMARCA-BRDVIII exhibits potent binding to SMARCA2, SMARCA4, and PB1(5) bromodomains, while this compound is consistently reported as inactive across all tested targets.[2]

The following diagram illustrates the principle of using a negative control in an experiment:

cluster_experiment Experimental Design cluster_conclusion Conclusion Cells Cells SGC-SMARCA-BRDVIII SGC-SMARCA-BRDVIII Cells->SGC-SMARCA-BRDVIII Treatment This compound This compound Cells->this compound Treatment Observation_Active Biological Effect Observed SGC-SMARCA-BRDVIII->Observation_Active Observation_Inactive No Biological Effect This compound->Observation_Inactive Conclusion Observed effect is due to specific bromodomain inhibition. Observation_Active->Conclusion Observation_Inactive->Conclusion

The use of this compound as a negative control.

Experimental Protocols

The primary application of this compound is as a negative control in cell-based assays, most notably in studies of adipogenesis.

Adipogenesis Differentiation Assay using 3T3-L1 Cells

This protocol describes the use of this compound as a negative control in an assay to assess the effect of SWI/SNF bromodomain inhibition on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 murine preadipocyte cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Differentiation-inducing medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • SGC-SMARCA-BRDVIII (e.g., 1 µM)

  • This compound (e.g., 1 µM)

  • Oil Red O staining solution

  • Microscope

Protocol:

  • Cell Seeding: Plate 3T3-L1 cells in a multi-well plate and culture until they reach confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation-inducing medium containing either SGC-SMARCA-BRDVIII, this compound, or a vehicle control (DMSO).

  • Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin. Culture for an additional 2 days.

  • Maintenance: Replace the medium with DMEM containing 10% FBS every 2 days until mature adipocytes are observed (typically 8-10 days post-induction).

  • Analysis:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Stain with Oil Red O solution to visualize lipid droplets, which are indicative of mature adipocytes.

    • Wash with water and visualize under a microscope.

Expected Results:

  • Vehicle Control: A high degree of adipocyte differentiation with abundant lipid droplets.

  • SGC-SMARCA-BRDVIII: Significant inhibition of adipocyte differentiation, with few lipid droplets observed.

  • This compound: No significant difference in adipocyte differentiation compared to the vehicle control, demonstrating that the chemical scaffold itself does not interfere with the differentiation process.

Start Plate 3T3-L1 Cells Confluence Grow to Confluence Start->Confluence Induction Induce Differentiation (with compounds) Confluence->Induction Maturation Mature Adipocytes Induction->Maturation Staining Oil Red O Staining Maturation->Staining Analysis Microscopic Analysis Staining->Analysis End Results Analysis->End

Workflow for the 3T3-L1 adipogenesis assay.

Conclusion

This compound is an indispensable tool for researchers investigating the biological roles of SWI/SNF complex bromodomains. Its structural similarity to the potent inhibitor SGC-SMARCA-BRDVIII, combined with its confirmed biological inactivity, allows for rigorous and well-controlled experiments. The use of this compound ensures that observed cellular effects are a direct consequence of the targeted inhibition of SMARCA2/4 and PB1(5) bromodomains, thereby enabling the generation of reliable and high-quality scientific data. This guide provides the essential information for the effective utilization of this compound in a research setting.

References

Unraveling Bromodomain Inhibition: A Technical Guide to SGC Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical readers of the histone code, playing a pivotal role in gene transcription and cellular function. Their dysregulation is implicated in a host of diseases, most notably cancer, making them attractive therapeutic targets. The Structural Genomics Consortium (SGC) has been at the forefront of developing potent and selective chemical probes to interrogate the function of these fascinating proteins. This technical guide provides an in-depth overview of key SGC bromodomain inhibitors, their corresponding negative controls, and the experimental framework for their application in research and drug discovery.

While the specific compound "Sgc-brdviii-NC" appears to be a misnomer or an internal designation, this guide will focus on well-characterized and widely used SGC bromodomain probes that are likely to be of interest to researchers in this field. We will delve into the technical specifications, supplier information, experimental protocols, and the signaling pathways modulated by three prominent examples: SGC-CBP30, a selective inhibitor of CREBBP/p300; BI-9564, a potent inhibitor of BRD9 and BRD7; and (+)-JQ1, a pan-BET family inhibitor.

Supplier and Catalog Information

A reliable supply of high-purity chemical probes is paramount for reproducible research. The following tables summarize the catalog information for the selected SGC bromodomain inhibitors and their corresponding negative controls from various reputable suppliers.

Table 1: SGC-CBP30 and Negative Control (SGC-CBP30N)

SupplierProduct NameCatalog NumberPurityFormulation
R&D SystemsSGC-CBP304889≥98%Lyophilized solid
STEMCELL TechnologiesSGC-CBP30100-1657≥98%Crystalline solid
MedChemExpressSGC-CBP30HY-100353>98%Crystalline solid
Cayman ChemicalSGC-CBP3017535≥98%Crystalline solid
APExBIOSGC-CBP30A8851>98%Crystalline solid
ClinivexSGC-CBP30RCLS147642Not SpecifiedNot Specified
SGCSGC-CBP30N (Negative Control)BDOIA513Not SpecifiedNot Specified

Table 2: BI-9564 and Negative Control (BI-6354)

SupplierProduct NameCatalog NumberPurityFormulation
R&D SystemsBI 95645590≥98%Lyophilized solid
Tocris BioscienceBI 95645590≥98%Lyophilized solid
MedChemExpressBI-9564HY-10035298.73%Crystalline solid
APExBIOBI-9564B6184>99%Solid powder
ChemgoodBI-9564C-1522>99%Solid powder
Sapphire BioscienceBI-9564, BRD9 Bromodomain InhibitorBS-60323CNot SpecifiedPowder
opnMe.com (Boehringer Ingelheim)BI-6354 (Negative Control)Not ApplicableNot SpecifiedNot Specified

Table 3: (+)-JQ1 and Negative Control ((-)-JQ1)

SupplierProduct NameCatalog NumberPurityFormulation
R&D Systems(+)-JQ14499≥98%Lyophilized solid
Tocris Bioscience(+)-JQ14499≥98%Lyophilized solid
BPS Bioscience(+)-JQ127400≥95%Crystalline solid
Cayman Chemical(+)-JQ111187≥98%Crystalline solid
MedChemExpress(+)-JQ-1HY-1303099.89%Crystalline solid
AdooQ Bioscience(+)-JQ1A12729>98%Lyophilized solid
R&D Systems(-)-JQ1 (Negative Control)4894≥98%Lyophilized solid
Tocris Bioscience(-)-JQ14894≥98%Lyophilized solid
BPS Bioscience(-)-JQ127335Not SpecifiedCrystalline solid

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data for each inhibitor, facilitating easy comparison of their biochemical and cellular activities.

Table 4: In Vitro and Cellular Activity of SGC Bromodomain Inhibitors

InhibitorTarget(s)Kd (nM)IC50 (nM)Cellular Activity
SGC-CBP30 CREBBP, EP30021 (CBP), 32 (p300)[1][2]21-69 (CBP), 38 (p300)[2]Accelerates FRAP recovery at 1 µM[1]; Inhibits doxorubicin-induced p53 activity in RKO cells (IC50 = 1.5 µM)[3]; Reduces MYC expression in AMO1 cells (EC50 = 2.7 µM)
BI-9564 BRD9, BRD714 (BRD9), 239 (BRD7)75 (BRD9), 3400 (BRD7)Antiproliferative effect in EOL-1 cells (EC50 = 800 nM); Disrupts BRD9 and BRD7 chromatin binding in FRAP assays at 0.1 µM and 1 µM, respectively
(+)-JQ1 BRD2, BRD3, BRD4, BRDT50 (BRD4 BD1), 90 (BRD4 BD2)77 (BRD4 BD1), 33 (BRD4 BD2)Induces G1 arrest and apoptosis in MM.1S cells at 500 nM; Suppresses MYC expression in various cancer cell lines

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for common assays used to characterize the activity of these bromodomain inhibitors.

Cell Viability Assay (Resazurin-based) for SGC-CBP30

This protocol is adapted from studies investigating the growth-inhibitory effects of SGC-CBP30 on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of SGC-CBP30 and its negative control, SGC-CBP30N, in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin (B115843) Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for BI-9564 Target Engagement

This protocol can be used to assess the downstream effects of BI-9564 on protein expression levels.

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of BI-9564 or its negative control, BI-6354, for the desired duration (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream target of the SWI/SNF complex or a protein of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay for (+)-JQ1

This protocol is designed to investigate the effect of (+)-JQ1 on the recruitment of BET proteins to specific gene promoters, such as the MYC promoter.

  • Cell Treatment and Cross-linking: Treat cells with (+)-JQ1 or its inactive enantiomer, (-)-JQ1, for a specified time (e.g., 4-6 hours). Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against a BET protein (e.g., BRD4) or a control IgG.

  • Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification and Analysis: Purify the DNA using a spin column or phenol-chloroform extraction. Analyze the enrichment of specific DNA sequences (e.g., MYC promoter) by quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

SGC-CBP30: Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. The coactivators CBP and p300 are essential for the transcriptional activity of SMAD proteins. SGC-CBP30, by inhibiting the bromodomains of CBP/p300, can disrupt the transcription of TGF-β target genes.

TGF_beta_SMAD_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus CBP_p300 CBP/p300 Gene_Transcription Target Gene Transcription CBP_p300->Gene_Transcription Co-activates SGC_CBP30 SGC-CBP30 SGC_CBP30->CBP_p300 Inhibits

Caption: SGC-CBP30 inhibits TGF-β signaling by blocking CBP/p300.

BI-9564: Targeting the SWI/SNF Chromatin Remodeling Complex

BRD9 is a subunit of the SWI/SNF (BAF) chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to modulate chromatin structure and gene expression. Inhibition of the BRD9 bromodomain by BI-9564 can interfere with the targeting and function of the SWI/SNF complex.

SWI_SNF_complex cluster_swisnf SWI/SNF Complex BRD9 BRD9 Chromatin_Remodeling Chromatin Remodeling BRD9->Chromatin_Remodeling Recruits SWI/SNF ATPase_subunit ATPase Subunit (e.g., SMARCA4/2) ATPase_subunit->Chromatin_Remodeling Other_subunits Other Subunits Other_subunits->Chromatin_Remodeling BI9564 BI-9564 BI9564->BRD9 Inhibits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 Binds to Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: BI-9564 disrupts SWI/SNF complex function.

(+)-JQ1: Downregulation of MYC Transcription

The BET inhibitor (+)-JQ1 displaces BRD4 from acetylated histones at super-enhancers and promoters of key oncogenes, most notably MYC. This leads to a rapid downregulation of MYC transcription and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.

JQ1_MYC_pathway JQ1 (+)-JQ1 BRD4 BRD4 JQ1->BRD4 Displaces Acetylated_Histones Acetylated Histones (Super-enhancer/Promoter) BRD4->Acetylated_Histones Binds to MYC_Gene MYC Gene Acetylated_Histones->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Cycle_Arrest G1 Arrest MYC_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis MYC_Protein->Apoptosis

Caption: (+)-JQ1 inhibits MYC transcription via BRD4 displacement.

General Experimental Workflow for Bromodomain Inhibitor Studies

The following diagram outlines a typical workflow for investigating the cellular effects of a bromodomain inhibitor.

experimental_workflow start Start: Select Cell Line and Inhibitor dose_response Dose-Response and Time-Course Experiments start->dose_response viability_assay Cell Viability Assay (e.g., Resazurin, CTG) dose_response->viability_assay target_engagement Target Engagement Assay (e.g., FRAP, CETSA) dose_response->target_engagement downstream_analysis Downstream Functional Assays viability_assay->downstream_analysis target_engagement->downstream_analysis western_blot Western Blot (Protein Expression) downstream_analysis->western_blot qpcr qPCR (Gene Expression) downstream_analysis->qpcr chip_seq ChIP-seq (Genomic Localization) downstream_analysis->chip_seq phenotypic_assays Phenotypic Assays (e.g., Migration, Invasion) downstream_analysis->phenotypic_assays data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr->data_analysis chip_seq->data_analysis phenotypic_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for studying bromodomain inhibitors.

This technical guide provides a foundational understanding of key SGC bromodomain inhibitors and their application in research. By utilizing the provided information on suppliers, quantitative data, experimental protocols, and signaling pathways, researchers can confidently incorporate these powerful chemical probes into their studies to further unravel the complex roles of bromodomains in health and disease.

References

The Critical Role of Negative Controls in Bromodomain Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of epigenetics, small molecule inhibitors targeting bromodomains, particularly the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammation. As with any targeted therapy, the rigorous validation of on-target effects and the exclusion of off-target activities are paramount. This technical guide provides an in-depth exploration of the selection and use of negative controls in bromodomain inhibitor research, ensuring the generation of robust and reliable data.

The Principle of a Good Negative Control

An ideal negative control for a bromodomain inhibitor is a molecule that is structurally highly similar to the active compound but is devoid of significant binding affinity for the target bromodomain. The use of such a control is critical for distinguishing the biological consequences of target engagement from other, non-specific effects of the chemical scaffold, such as off-target binding or general cellular toxicity. The most common and well-validated types of negative controls are inactive enantiomers or diastereomers of chiral inhibitors, and structurally related but functionally inert analogs.

Key Negative Controls for BET Bromodomain Inhibitors

The thieno-triazolo-1,4-diazepine (+)-JQ1 is a potent and well-characterized pan-BET inhibitor.[1][2] Its stereoisomer, (-)-JQ1, serves as an exemplary negative control.[3]

Table 1: Comparative Activity of (+)-JQ1 and its Inactive Enantiomer (-)-JQ1

CompoundTarget BromodomainAssay TypeIC50 (nM)Kd (nM)Reference(s)
(+)-JQ1 BRD4 (BD1)AlphaScreen77~50[1][2]
BRD4 (BD2)AlphaScreen33~90
(-)-JQ1 BRD4 (BD1)AlphaScreen>10,000No significant binding

Another example of stereospecific inhibition is seen with analogues of PFI-1, a 3,4-dihydro-3-methyl-2(1H)-quinazolinone based BET inhibitor.

Table 2: Enantiomeric Activity of a PFI-1 Analog (4a)

CompoundCell LineAssay TypeIC50 (µM)Reference(s)
(S)-4a HEL (AML)MTT Assay0.5
Molm-14 (AML)MTT Assay1.0
(R)-4a HEL (AML)MTT AssayInactive
Molm-14 (AML)MTT AssayInactive

Differentiating On-Target vs. Off-Target Effects: A Case Study with JQ1

The importance of a negative control is highlighted by the discovery of BET-independent effects of JQ1. For instance, JQ1 has been shown to activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in drug metabolism. Crucially, both (+)-JQ1 and the BET-inactive enantiomer (-)-JQ1 were found to be agonists of PXR, demonstrating that this effect is independent of BET bromodomain inhibition. This underscores the necessity of using (-)-JQ1 to dissect the biological outcomes specifically attributable to BET protein engagement.

Similarly, JQ1 has been reported to promote prostate cancer invasion through a BET-independent inactivation of the transcription factor FOXA1. The use of a proper negative control in such studies is critical to correctly attribute cellular phenotypes to their underlying molecular mechanisms.

Experimental Protocols for Validating Inhibitor Activity

Several robust and high-throughput compatible assays are commonly employed to determine the binding affinity and inhibitory potential of bromodomain inhibitors and their negative controls.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based immunoassay measures the interaction between a tagged bromodomain protein and a biotinylated histone peptide. When in close proximity, donor and acceptor beads generate a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.

    • Prepare serial dilutions of the test compound and negative control in DMSO, followed by dilution in Assay Buffer.

    • Dilute GST-tagged BRD4 protein and biotinylated histone H4 peptide to working concentrations in Assay Buffer.

    • Prepare a slurry of Glutathione Acceptor beads and Streptavidin Donor beads in Assay Buffer according to the manufacturer's instructions.

  • Assay Procedure (384-well format):

    • To each well, add 5 µL of the diluted compound/control.

    • Add 5 µL of the GST-tagged BRD4 protein solution.

    • Add 5 µL of the biotinylated histone H4 peptide solution.

    • Incubate for 30 minutes at room temperature.

    • In subdued light, add 5 µL of the Glutathione Acceptor bead slurry and incubate for 60 minutes at room temperature.

    • Add 5 µL of the Streptavidin Donor bead slurry and incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Principle: TR-FRET assays measure the proximity of a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., APC) conjugated to a ligand. Inhibition of the protein-ligand interaction separates the donor and acceptor, reducing the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • TR-FRET Assay Buffer: Prepare according to the kit manufacturer's instructions.

    • Prepare 4x concentrated serial dilutions of the test compound and negative control in TR-FRET Assay Buffer.

    • Dilute the Europium-labeled anti-tag antibody and the acceptor-labeled ligand to their working concentrations in TR-FRET Assay Buffer.

  • Assay Procedure (384-well format, 20 µL final volume):

    • Add 5 µL of the 4x compound/control dilution to the assay wells.

    • Add 10 µL of the diluted Europium-labeled anti-tag antibody/bromodomain protein complex.

    • Incubate for 15-60 minutes at room temperature, protected from light.

    • Add 5 µL of the diluted acceptor-labeled ligand to initiate the reaction.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET compatible plate reader with appropriate excitation and emission wavelengths (e.g., excitation at ~340 nm, emission at ~620 nm and ~665 nm).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) and determine IC50 values.

NanoBRET™ Target Engagement Assay

Principle: This live-cell assay measures the binding of a test compound to a target bromodomain fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the bromodomain-NanoLuc® fusion, generating a BRET signal. A competitive inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the desired bromodomain-NanoLuc® fusion protein.

    • Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and negative control in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Inhibitor solutions according to the manufacturer's protocol.

    • Add the diluted tracer to all wells and incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the diluted compound/control to the wells and incubate for another 2 hours.

    • Add the Nano-Glo® Substrate/Inhibitor solution to all wells.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460nm and >600nm).

    • Calculate the NanoBRET™ ratio and determine the cellular IC50 values.

Visualizing the Logic and Workflows

Signaling Pathway of BET Inhibition

BET_Inhibition_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds PTEFb P-TEFb BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates Oncogenes Oncogene Transcription (e.g., MYC) PolII->Oncogenes initiates Active_Inhibitor (+)-JQ1 Active_Inhibitor->BRD4 blocks binding Negative_Control (-)-JQ1 Negative_Control->BRD4 no effect

Caption: BET protein (BRD4) recognizes acetylated histones, leading to oncogene transcription. Active inhibitors like (+)-JQ1 block this interaction, while negative controls like (-)-JQ1 do not.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow Start Start: Active Inhibitor & Negative Control Biochemical_Assay Biochemical Assays (AlphaScreen, TR-FRET) Start->Biochemical_Assay Cellular_Assay Cellular Assays (NanoBRET, Proliferation) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis (IC50/Kd Determination) Cellular_Assay->Data_Analysis Conclusion Conclusion: On-Target Activity Confirmed Data_Analysis->Conclusion

Caption: A typical workflow for validating bromodomain inhibitors, progressing from biochemical to cellular assays.

Logic of Differentiating On-Target vs. Off-Target Effects

On_Off_Target_Logic cluster_experiment Experimental Observation cluster_interpretation Interpretation Phenotype Cellular Phenotype (e.g., Apoptosis) On_Target On-Target Effect (BET Inhibition) Phenotype->On_Target Concludes Off_Target Off-Target Effect Active_Inhibitor (+)-JQ1 Active_Inhibitor->Phenotype Induces Negative_Control (-)-JQ1 Negative_Control->Phenotype Does Not Induce Active_Inhibitor_Off (+)-JQ1 Phenotype_Off Cellular Phenotype (e.g., PXR Activation) Active_Inhibitor_Off->Phenotype_Off Induces Negative_Control_Off (-)-JQ1 Negative_Control_Off->Phenotype_Off Also Induces Phenotype_Off->Off_Target Concludes

Caption: Logic for distinguishing on-target from off-target effects using an active inhibitor and a negative control.

Conclusion

References

The Inactivity of SGC-BRDVIII-NC: A Technical Whitepaper on its Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the mechanism of inaction for SGC-BRDVIII-NC, the negative control compound for the potent and selective chemical probe SGC-SMARCA-BRDVIII. SGC-SMARCA-BRDVIII targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). Understanding the precise reason for the inactivity of this compound is crucial for its proper use in validating the on-target effects of its active counterpart.

Core Mechanism of Inaction: A Structural Perspective

The inaction of this compound is a direct result of a targeted chemical modification that disrupts a critical interaction within the acetyl-lysine (Kac) binding pocket of the bromodomain. SGC-SMARCA-BRDVIII, the active probe, features a hydroxyl group on its phenyl ring. This hydroxyl group is essential for binding, as it forms a key hydrogen bond with the highly conserved asparagine residue (Asn739 in PB1(5)) within the binding pocket.[1]

In this compound, this crucial hydroxyl group is replaced by a methoxy (B1213986) group (methylation).[1] This seemingly minor alteration completely abrogates the compound's ability to bind to the bromodomain. The methylation physically blocks the formation of the necessary hydrogen bond, preventing the compound from anchoring effectively within the Kac binding site.[1] This structural change is the sole reason for its designed inactivity.

The logical relationship between the chemical structures and their activity is illustrated below.

cluster_0 SGC-SMARCA-BRDVIII (Active Probe) cluster_1 This compound (Inactive Control) A_Struct Phenyl-OH group A_Interaction Forms H-bond with conserved Asn in Kac pocket A_Struct->A_Interaction enables A_Result High Affinity Binding A_Interaction->A_Result leads to B_Struct Phenyl-OCH3 group (Methylated) B_Interaction Steric hindrance blocks H-bond formation B_Struct->B_Interaction causes B_Result Binding Abolished B_Interaction->B_Result leads to

Caption: Structural basis for activity and inactivity.

Quantitative Data Summary

The efficacy of SGC-SMARCA-BRDVIII and the inert nature of this compound have been quantitatively assessed through various biophysical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Binding Affinity to Bromodomain Targets
CompoundTarget BromodomainBinding Affinity (Kd) by ITC
SGC-SMARCA-BRDVIII SMARCA235 nM[1][2]
SMARCA436 nM
PB1(5)13 nM
PB1(2)3655 nM
PB1(3)1963 nM
This compound All Tested TargetsCompletely Inactive
Table 2: Selectivity Profile from Thermal Shift Assays (DSF)
CompoundAssay PanelResult
SGC-SMARCA-BRDVIII 25 BromodomainsSelective for SMARCA2/4 and PB1(5)
85 Protein KinasesNo off-target activity observed
This compound All Tested TargetsNo activity observed
Table 3: Cellular Activity in Adipogenesis Assay
CompoundAssayCellular Potency (EC50)
SGC-SMARCA-BRDVIII 3T3-L1 Adipocyte Differentiation< 1.0 µM
This compound 3T3-L1 Adipocyte DifferentiationNo cellular activity

Experimental Protocols

Detailed methodologies for the key experiments used to characterize SGC-SMARCA-BRDVIII and its negative control are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Protein and Compound Preparation: Recombinant bromodomain protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The compound (SGC-SMARCA-BRDVIII or this compound) is dissolved in 100% DMSO and then diluted into the final ITC buffer, ensuring the final DMSO concentration is matched between the protein solution and the titrant.

  • Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell (approx. 200 µL) is loaded with the bromodomain protein solution (e.g., 10-20 µM). The injection syringe (approx. 40 µL) is loaded with the compound solution (e.g., 100-200 µM).

  • Titration: The experiment is typically run at 25°C. A series of small injections (e.g., 1-2 µL) of the compound solution are made into the sample cell containing the protein. The heat change after each injection is measured.

  • Data Analysis: The resulting data are integrated, corrected for the heat of dilution, and fit to a single-site binding model using the manufacturer's software (e.g., Origin) to determine the Kd, n, and ΔH.

cluster_prep Preparation cluster_load Loading cluster_run Execution cluster_analysis Analysis P1 Dialyze Protein vs. ITC Buffer P2 Dissolve Compound in Buffer L1 Load Protein into Sample Cell P2->L1 L2 Load Compound into Syringe R1 Equilibrate at 25°C L2->R1 R2 Inject Compound into Cell R1->R2 R3 Measure Heat Change R2->R3 A1 Integrate Peaks R3->A1 A2 Fit to Binding Model A1->A2 A3 Determine Kd, n, ΔH A2->A3

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, assesses ligand binding by measuring the change in the thermal stability of a target protein. A stabilizing ligand will increase the protein's melting temperature (Tm).

Methodology:

  • Reagent Preparation: A master mix is prepared containing the purified bromodomain protein (e.g., 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Plate Setup: The compound (SGC-SMARCA-BRDVIII or this compound) is serially diluted and dispensed into a 96-well PCR plate. The protein/dye master mix is then added to each well for a final compound concentration typically ranging from 0.1 to 100 µM.

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The instrument is programmed to incrementally increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with a vehicle control (e.g., DMSO) from the Tm of the protein with the compound. A significant positive ΔTm indicates stabilizing binding.

3T3-L1 Adipogenesis Assay

This cell-based assay is used to determine the effect of a compound on the differentiation of pre-adipocyte fibroblasts into mature, lipid-accumulating adipocytes.

Methodology:

  • Cell Culture: 3T3-L1 mouse fibroblasts are cultured to confluence in a standard growth medium (DMEM with 10% bovine calf serum).

  • Induction of Differentiation: Two days post-confluence, the medium is switched to a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin. The test compounds (SGC-SMARCA-BRDVIII or this compound) at various concentrations (e.g., 0.1 to 10 µM) are added at this stage.

  • Maturation: After 48 hours, the medium is replaced with an adipocyte maintenance medium (DMEM, 10% FBS, and 1 µg/mL insulin), including the test compounds. This medium is refreshed every 2-3 days.

  • Assessment: After a total of 7-10 days, the cells are assessed for differentiation. Lipid accumulation, a hallmark of adipocytes, is visualized and quantified by staining the cells with Oil Red O. The stained lipid droplets can be extracted and quantified spectrophotometrically to determine the extent of adipogenesis and calculate an EC50 value for inhibitory compounds.

cluster_culture Phase 1: Growth cluster_induce Phase 2: Induction cluster_maintain Phase 3: Maturation cluster_analyze Phase 4: Analysis C1 Seed 3T3-L1 cells C2 Grow to confluence (2 days) C1->C2 I1 Add Differentiation Media (IBMX, Dex, Insulin) + Test Compounds C2->I1 I2 Incubate (48 hours) I1->I2 M1 Add Maintenance Media (Insulin) + Test Compounds I2->M1 M2 Refresh Media every 2-3 days M1->M2 A1 Stain with Oil Red O M2->A1 after 7-10 total days A2 Quantify Lipid Accumulation A1->A2

Caption: 3T3-L1 Adipogenesis Assay Workflow.

Conclusion

This compound serves as an exemplary negative control. Its inaction is not circumstantial but is engineered through a precise structural modification—the methylation of a critical hydroxyl group—that ablates its binding affinity for the target bromodomains. This is confirmed by a complete lack of activity in both biophysical binding assays and cell-based functional assays. The use of this compound alongside its active counterpart, SGC-SMARCA-BRDVIII, is therefore essential for rigorously attributing observed biological effects to the inhibition of SMARCA2/4 and PB1(5) bromodomains.

References

The Role of Sgc-brdviii-NC as a Negative Control in Epigenetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sgc-brdviii-NC, an essential negative control for studies involving its active counterpart, SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2/4 and PB1(5). Understanding the inactive nature of this compound is crucial for the accurate interpretation of experimental results when elucidating the biological functions of the SWI/SNF chromatin remodeling complexes.

Core Concepts: The Importance of a Negative Control

In chemical biology, a negative control compound is structurally similar to an active probe but has been modified to abolish its biological activity. This compound serves this purpose, featuring a methylated hydroxy group that blocks its binding to the acetyl-lysine (Kac) binding pocket of bromodomains.[1] Its use is critical to ensure that the observed cellular or biochemical effects are due to the specific inhibition of the target by the active probe and not due to off-target effects or the chemical scaffold itself.

Quantitative Data: A Comparative Analysis

The following tables summarize the binding affinities and cellular activities of SGC-SMARCA-BRDVIII in contrast to the documented inactivity of this compound.

Target BromodomainSGC-SMARCA-BRDVIII Kd (ITC, nM)This compound Activity
SMARCA235Inactive[1]
SMARCA436Inactive[1]
PB1(5)13Inactive[1]
PB1(2)3700Not Reported
PB1(3)2000Not Reported
Table 1: Comparative in vitro binding affinities for SGC-SMARCA-BRDVIII and the inactivity of this compound. Kd values were determined by Isothermal Titration Calorimetry (ITC).
Cellular AssaySGC-SMARCA-BRDVIII EC50This compound Cellular Activity
Adipogenesis of 3T3-L1 cells< 1.0 µMNo cellular activity[1][2]
Table 2: Cellular activity of SGC-SMARCA-BRDVIII in the adipogenesis assay, contrasted with the inactivity of this compound.

Experimental Protocols

Detailed methodologies for key experiments where this compound is used as a negative control are provided below.

Thermal Shift Assay (DSF)

This biophysical assay is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

  • Protein Preparation : Recombinant bromodomain proteins are purified and diluted to a final concentration of 2 µM in a buffer solution (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Compound Preparation : SGC-SMARCA-BRDVIII and this compound are prepared as 10 mM stock solutions in DMSO.

  • Assay Plate Setup : 25 µL of the protein solution is mixed with a final concentration of 10 µM of either SGC-SMARCA-BRDVIII or this compound in a 96-well PCR plate. A vehicle control (DMSO) is also included. SYPRO Orange dye is added to each well.

  • Thermal Denaturation : The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

  • Data Analysis : The fluorescence intensity is measured as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound compared to the DMSO control indicates binding. No significant shift is expected for this compound.[1]

Adipogenesis Cell Differentiation Assay

This cell-based assay is used to evaluate the effect of compounds on the differentiation of pre-adipocytes into adipocytes.

  • Cell Culture : 3T3-L1 mouse fibroblasts are cultured in a standard growth medium.

  • Initiation of Differentiation : To induce differentiation, the growth medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers (e.g., insulin, dexamethasone, and IBMX).

  • Compound Treatment : Cells are treated with varying concentrations of SGC-SMARCA-BRDVIII or this compound (typically up to 10 µM) at the time of differentiation induction.[1] A vehicle control (DMSO) is run in parallel.

  • Adipocyte Maturation : The medium is replaced every 2-3 days with insulin-containing medium for a total of 8-14 days.

  • Quantification of Adipogenesis : Adipocyte formation is assessed by staining lipid droplets with Oil Red O. The stain is then extracted and quantified by measuring the absorbance at a specific wavelength. A reduction in Oil Red O staining in SGC-SMARCA-BRDVIII-treated cells compared to the vehicle control indicates inhibition of adipogenesis. No significant difference is expected between this compound-treated cells and the vehicle control.[1][3]

Visualizing the Role of this compound

The following diagrams illustrate the mechanism of action of SGC-SMARCA-BRDVIII and the intended lack of interaction of this compound.

cluster_0 SGC-SMARCA-BRDVIII (Active Probe) probe SGC-SMARCA-BRDVIII target SMARCA2/4, PB1(5) Bromodomains probe->target Binds (Kd = 13-36 nM) effect Inhibition of Adipogenesis target->effect Leads to

Mechanism of the active probe SGC-SMARCA-BRDVIII.

cluster_1 This compound (Negative Control) control This compound target_nc SMARCA2/4, PB1(5) Bromodomains control->target_nc No Binding (Methylated Hydroxy Group) no_effect No Cellular Effect target_nc->no_effect Results in

Inactive nature of the negative control this compound.

cluster_workflow Experimental Workflow cluster_treatments start Hypothesis: Inhibition of SMARCA2/4 affects cell differentiation experiment Cell-Based Assay (e.g., Adipogenesis) start->experiment treatment Treatment Groups probe_treat SGC-SMARCA-BRDVIII control_treat This compound vehicle_treat Vehicle (DMSO) outcome Observe Phenotype probe_treat->outcome Phenotype Observed control_treat->outcome No Phenotype Observed vehicle_treat->outcome No Phenotype Observed conclusion Conclusion: Phenotype is due to target engagement outcome->conclusion

Logical workflow for using this compound in an experiment.

References

Methodological & Application

Application Notes and Protocols: SGC-BRDVIII-NC as a Negative Control for SGC-SMARCA-BRDVIII in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of epigenetics and chromatin remodeling, chemical probes are invaluable tools for dissecting the function of specific protein domains. SGC-SMARCA-BRDVIII is a potent and selective chemical probe for the bromodomains of SMARCA2/4 and the fifth bromodomain of PBRM1 (PB1(5)), components of the SWI/SNF chromatin remodeling complex.[1][2] To ensure that the observed cellular effects of SGC-SMARCA-BRDVIII are due to the specific inhibition of its intended targets, it is crucial to use a structurally similar but inactive control compound. SGC-BRDVIII-NC serves as this essential negative control.[1] A minor structural modification, the methylation of a hydroxyl group, abrogates its binding to the acetyl-lysine binding pocket of the bromodomain.[1] These application notes provide detailed protocols for the use of SGC-SMARCA-BRDVIII and its negative control, this compound, in cell culture experiments, with a focus on a well-characterized adipogenesis assay.

The SWI/SNF complex is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including cancer. Bromodomains within this complex recognize acetylated lysine (B10760008) residues on histones, tethering the complex to specific chromatin regions to modulate gene transcription. By inhibiting these interactions, SGC-SMARCA-BRDVIII allows for the investigation of the biological roles of SMARCA2/4 and PBRM1 bromodomains.

Data Presentation

Compound Properties
CompoundDescriptionMolecular Weight
SGC-SMARCA-BRDVIIIPotent and selective inhibitor of SMARCA2/4 and PB1(5) bromodomains371.43 g/mol
This compoundInactive negative control for SGC-SMARCA-BRDVIII385.21 g/mol
In Vitro Binding Affinity of SGC-SMARCA-BRDVIII
Target BromodomainKd (nM)Assay Type
SMARCA235Isothermal Titration Calorimetry (ITC)
SMARCA436Isothermal Titration Calorimetry (ITC)
PB1(5)13Isothermal Titration Calorimetry (ITC)
PB1(2)3655Isothermal Titration Calorimetry (ITC)
PB1(3)1963Isothermal Titration Calorimetry (ITC)
Cellular Activity of SGC-SMARCA-BRDVIII
Cell-Based AssayCell LineEC50Notes
Adipogenesis Differentiation3T3-L1< 1.0 µMThis compound showed no cellular activity.

Experimental Protocols

Reagent Preparation and Storage

1.1. Compound Handling:

  • Storage: Both SGC-SMARCA-BRDVIII and this compound should be stored as a dry powder at -20°C for up to 3 years.

  • Stock Solutions: Prepare 10 mM stock solutions in DMSO. Store these stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles. Before use, test the activity of DMSO stocks that have been stored for beyond 3-6 months or have undergone more than two freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.

1.2. Cell Culture Media:

  • 3T3-L1 Preadipocyte Expansion Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Bovine Calf Serum.

  • Differentiation Induction Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

3T3-L1 Adipogenesis Differentiation Assay

This protocol describes how to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and how to test the effect of SGC-SMARCA-BRDVIII and this compound on this process.

2.1. Cell Seeding:

  • Culture 3T3-L1 cells in Preadipocyte Expansion Medium.

  • Seed the 3T3-L1 cells in the desired culture vessel (e.g., 6-well or 24-well plates) at a density that allows them to reach 100% confluency within 48 hours.

  • Continue to culture the cells for an additional 48 hours post-confluency before initiating differentiation.

2.2. Differentiation Induction and Compound Treatment:

  • On Day 0 of differentiation, replace the Preadipocyte Expansion Medium with Differentiation Induction Medium (MDI).

  • Prepare the following treatment groups:

    • Vehicle control (e.g., 0.1% DMSO)

    • SGC-SMARCA-BRDVIII (e.g., 0.1, 0.5, 1, 5, 10 µM)

    • This compound (at the same concentrations as SGC-SMARCA-BRDVIII to serve as a negative control)

  • Add the compounds to the respective wells.

  • Incubate the cells for 48 hours (Day 2).

2.3. Adipocyte Maturation:

  • On Day 2, replace the induction medium with Adipocyte Maintenance Medium containing the respective compounds.

  • Replenish the Adipocyte Maintenance Medium with fresh medium and compounds every 2 days.

  • Continue the culture for a total of 7-14 days to allow for the accumulation of lipid droplets in mature adipocytes.

2.4. Assessment of Adipogenesis (Oil Red O Staining):

  • At the end of the differentiation period, wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol (B130326).

  • Stain the cells with a working solution of Oil Red O for 20 minutes to visualize the lipid droplets.

  • Wash the cells with water until the water is clear.

  • The stained lipid droplets can be visualized by microscopy. For quantification, the stain can be extracted with isopropanol and the absorbance can be measured (typically at 492 nm).

Cell Viability/Toxicity Assay

It is recommended to assess the cytotoxicity of SGC-SMARCA-BRDVIII and this compound in the cell line of interest to ensure that the observed effects are not due to cell death. SGC-SMARCA-BRDVIII has been shown to be non-toxic at doses up to 10 µM in the NCI-60 human tumor cell line screen.

3.1. Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • The following day, treat the cells with a concentration range of SGC-SMARCA-BRDVIII and this compound (e.g., 0.1 to 20 µM) and a vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay according to the manufacturer's protocol.

Visualizations

SWI_SNF_Signaling_Pathway cluster_nucleus Nucleus cluster_swisnf SWI/SNF Complex DNA DNA GeneTranscription Gene Transcription DNA->GeneTranscription Histones Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs SMARCA4 SMARCA4/2 AcetylatedHistones->SMARCA4 Bromodomain Recognition PBRM1 PBRM1 AcetylatedHistones->PBRM1 Bromodomain Recognition SMARCA4->DNA Chromatin Remodeling PBRM1->DNA Chromatin Remodeling OtherSubunits Other Subunits OtherSubunits->DNA Chromatin Remodeling SGC_SMARCA_BRDVIII SGC-SMARCA-BRDVIII SGC_SMARCA_BRDVIII->SMARCA4 Inhibition SGC_SMARCA_BRDVIII->PBRM1 Inhibition SGC_BRDVIII_NC This compound (Inactive) AdipogenesisGenes Adipogenesis Genes GeneTranscription->AdipogenesisGenes

Caption: Mechanism of action of SGC-SMARCA-BRDVIII in inhibiting SWI/SNF complex function.

Adipogenesis_Assay_Workflow cluster_workflow 3T3-L1 Adipogenesis Assay Workflow Start Seed 3T3-L1 Preadipocytes Confluency Grow to 100% Confluency (+48h post-confluency) Start->Confluency Induction Day 0: Induce Differentiation (MDI) + Vehicle / SGC-SMARCA-BRDVIII / this compound Confluency->Induction Maturation Day 2: Switch to Maintenance Medium with compounds Induction->Maturation Replenish Replenish Medium every 2 days Maturation->Replenish Replenish->Maturation continue culture Endpoint Day 7-14: Assess Adipogenesis (Oil Red O Staining) Replenish->Endpoint

Caption: Experimental workflow for the 3T3-L1 adipogenesis differentiation assay.

Logical_Relationship cluster_logic Experimental Logic for Negative Control Experiment Cell-based Assay (e.g., Adipogenesis) SGC_Active SGC-SMARCA-BRDVIII Experiment->SGC_Active SGC_Control This compound Experiment->SGC_Control Vehicle Vehicle (e.g., DMSO) Experiment->Vehicle Phenotype_Active Phenotypic Effect (e.g., Inhibition of Adipogenesis) SGC_Active->Phenotype_Active Phenotype_Control No Phenotypic Effect SGC_Control->Phenotype_Control Phenotype_Vehicle Baseline (No Effect) Vehicle->Phenotype_Vehicle Conclusion Conclusion: Effect is due to target inhibition Phenotype_Active->Conclusion Phenotype_Control->Conclusion Phenotype_Vehicle->Conclusion

Caption: The logical relationship for using a negative control in cell-based experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of SGC-BRDVIII-NC in in vitro studies. As a negative control for the potent and selective SMARCA2/4 and PB1(5) bromodomain inhibitor, SGC-SMARCA-BRDVIII, it is crucial to use this compound at equivalent concentrations to the active compound to ensure that observed effects are due to specific target inhibition.

Overview

This compound is an inactive control compound designed to be used in parallel with SGC-SMARCA-BRDVIII. It is structurally similar to the active probe but lacks its inhibitory activity against SMARCA2/4 and PB1(5) bromodomains, making it an essential tool for validating the on-target effects of SGC-SMARCA-BRDVIII in cellular and biochemical assays.

Data Presentation: Recommended Concentrations

The recommended concentration for this compound in in vitro studies should mirror the concentration of the active compound, SGC-SMARCA-BRDVIII, being used. Below is a summary of recommended concentrations for SGC-SMARCA-BRDVIII from various sources, which should be used as a guide for determining the appropriate concentration for this compound.

ParameterRecommended ConcentrationSource
General Cellular Assays Up to 10 µM[1][2]
Reviewer Recommended Concentration 500-1000 nM (0.5-1 µM)[1]
Adipogenesis Differentiation Assay (3T3-L1 cells) 1 µM (for 14 days)[3]
EC50 in Adipogenesis Assay < 1.0 µM[2][4]

Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. SGC-SMARCA-BRDVIII has been shown to be non-toxic and does not affect cell growth at doses up to 10 µM in the NCI-60 human tumor cell line screen.[1][2]

Signaling Pathways

SGC-SMARCA-BRDVIII targets the bromodomains of SMARCA2/4 and PB1(5), which are components of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering nucleosome positioning. Inhibition of these bromodomains can impact various cellular processes, including differentiation and proliferation.

Signaling_Pathway SGC-SMARCA-BRDVIII Mechanism of Action cluster_0 Cellular Environment cluster_1 SWI/SNF Complex cluster_2 Chromatin & Gene Expression SGC_SMARCA_BRDVIII SGC-SMARCA-BRDVIII SMARCA2_4_PB1_5 SMARCA2/4 & PB1(5) Bromodomains SGC_SMARCA_BRDVIII->SMARCA2_4_PB1_5 Inhibits SGC_BRDVIII_NC This compound (Negative Control) Chromatin Acetylated Histones on Chromatin SMARCA2_4_PB1_5->Chromatin Binds to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Regulates

Caption: Mechanism of SGC-SMARCA-BRDVIII and the role of this compound.

Experimental Protocols

Stock Solution Preparation

Materials:

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 385.21 g/mol , dissolve 3.85 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3-6 months or at -80°C for longer-term storage.

General Cell-Based Assay Protocol

This protocol provides a general workflow for treating cells with this compound alongside the active compound SGC-SMARCA-BRDVIII.

Experimental_Workflow General In Vitro Experimental Workflow A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. Cell Adherence Allow cells to adhere overnight. A->B C 3. Compound Treatment Treat cells with: - Vehicle (e.g., DMSO) - this compound - SGC-SMARCA-BRDVIII B->C D 4. Incubation Incubate for the desired time period. C->D E 5. Endpoint Assay Perform desired assay (e.g., viability, gene expression, etc.). D->E

Caption: A generalized workflow for in vitro cell-based assays.

Protocol:

  • Cell Seeding: Plate cells at the desired density in appropriate cell culture plates or flasks.

  • Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of SGC-SMARCA-BRDVIII and this compound in cell culture medium.

    • It is critical to prepare a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the vehicle, this compound, or SGC-SMARCA-BRDVIII to the respective wells.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72 hours, or longer for differentiation assays).

  • Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as:

    • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®)

    • Western Blotting: To analyze changes in protein expression.

    • qRT-PCR: To measure changes in gene expression.

    • Immunofluorescence: To observe changes in protein localization or cellular morphology.

Adipocyte Differentiation Assay (3T3-L1 cells)

This protocol is based on the described use of SGC-SMARCA-BRDVIII to block adipocyte differentiation.[3]

Materials:

  • 3T3-L1 murine fibroblasts

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)

  • Insulin (B600854) medium (DMEM with 10% FBS and 1 µg/mL insulin)

  • SGC-SMARCA-BRDVIII and this compound

  • Oil Red O staining solution

Protocol:

  • Culture 3T3-L1 cells to confluence in DMEM with 10% FBS.

  • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing either vehicle, 1 µM SGC-SMARCA-BRDVIII, or 1 µM this compound.

  • After 48 hours, replace the medium with insulin medium containing the respective treatments.

  • Continue to replace the medium with fresh insulin medium every 48 hours for a total of 14 days.

  • At the end of the treatment period, assess adipocyte differentiation by staining for lipid droplets with Oil Red O and quantifying the staining.

Conclusion

This compound is an indispensable tool for researchers working with its active counterpart, SGC-SMARCA-BRDVIII. By using the negative control at concentrations identical to the active probe, investigators can confidently attribute observed biological effects to the specific inhibition of the SMARCA2/4 and PB1(5) bromodomains. The protocols and guidelines provided here serve as a comprehensive resource for the effective in vitro application of this compound.

References

Sgc-brdviii-NC solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SGC-BRDVIII-NC, an inactive analog and negative control for the potent and selective SWI/SNF bromodomain inhibitor, SGC-SMARCA-BRDVIII. Proper use of this negative control is crucial for validating the on-target effects of its active counterpart in cellular and biochemical assays.

Physicochemical and Solubility Data

This compound is a white to beige powder. It is essential to understand its solubility and stability for accurate and reproducible experimental results.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₇N₅O₃
Molecular Weight 385.46 g/mol
CAS Number 2650530-02-0
Purity ≥98% (HPLC)
Appearance White to beige powder
Solubility in DMSO 2 mg/mL (clear solution, may require warming)
Storage (Powder) 2-8°C
Storage (in DMSO) Store at -20°C in aliquots to avoid freeze-thaw cycles.

Introduction to this compound's Role in Research

This compound is specifically designed as a negative control for SGC-SMARCA-BRDVIII, a potent inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5), which are components of the SWI/SNF chromatin remodeling complex. Due to a critical methylation of a hydroxy group, this compound is rendered inactive as it cannot bind to the acetyl-lysine (Kac) binding pocket of the bromodomain. Its use in parallel with the active probe allows researchers to differentiate between specific, on-target effects of bromodomain inhibition and non-specific or off-target cellular responses. It has demonstrated no cellular activity in assays where the active probe shows significant effects, such as in adipogenesis cell differentiation assays.

Signaling Pathway Context

The SWI/SNF (Switch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. The bromodomains within the SMARCA2/4 and PBRM1 subunits of this complex are "readers" of epigenetic marks, specifically binding to acetylated lysine (B10760008) residues on histone tails. By inhibiting these bromodomains, SGC-SMARCA-BRDVIII can modulate the activity of the SWI/SNF complex and the expression of target genes.

SWI_SNF_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_swisnf SWI/SNF Complex cluster_inhibitors Experimental Compounds Histones Histone Tails SMARCA2_4 SMARCA2/4 (ATPase & Bromodomain) Histones->SMARCA2_4 Bromodomain Binding PBRM1 PBRM1 (Bromodomains) Histones->PBRM1 Bromodomain Binding DNA DNA Chromatin_Remodeling Chromatin Remodeling SMARCA2_4->Chromatin_Remodeling PBRM1->Chromatin_Remodeling Other_Subunits Other Subunits HATs Histone Acetyltransferases (HATs) Acetylation Acetylation (Ac) HATs->Acetylation Adds 'Ac' HDACs Histone Deacetylases (HDACs) HDACs->Acetylation Removes 'Ac' Acetylation->Histones Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression Active_Probe SGC-SMARCA-BRDVIII Active_Probe->SMARCA2_4 Inhibits Binding Active_Probe->PBRM1 Inhibits Binding Negative_Control This compound Negative_Control->SMARCA2_4 No Inhibition Negative_Control->PBRM1 No Inhibition

Caption: SWI/SNF complex interaction with acetylated histones and inhibition by SGC-SMARCA-BRDVIII.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 385.46 g/mol ), add 259.4 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be required to achieve a clear solution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Use in Cell-Based Assays

This compound should be used in parallel with its active counterpart, SGC-SMARCA-BRDVIII, at the same final concentration.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • 10 mM stock solution of SGC-SMARCA-BRDVIII in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium appropriate for the cell line being used

  • Cultured cells

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution and the active probe at room temperature.

  • Prepare intermediate dilutions of the stock solutions in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (vehicle, active probe, and negative control) and is typically kept below 0.1% to avoid solvent-induced toxicity.

  • For example, to achieve a final concentration of 1 µM, a 1:10,000 dilution of the 10 mM stock is required. This can be done in a two-step serial dilution.

  • Add the final dilutions of the vehicle, SGC-SMARCA-BRDVIII, and this compound to their respective wells containing the cultured cells.

  • Incubate the cells for the desired experimental duration.

  • Proceed with the downstream analysis (e.g., cell viability assays, gene expression analysis, or phenotypic assays).

A recommended concentration for use in cell-based assays is up to 10 µM.

Experimental Workflow for a Chemical Probe and its Negative Control

The following diagram illustrates a typical workflow for utilizing a chemical probe and its corresponding negative control to validate a biological hypothesis.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis & Interpretation cluster_interpretation Interpretation Logic Prep_Stocks Prepare 10 mM Stock Solutions (DMSO) Vehicle Vehicle Control (DMSO) Active_Probe Active Probe (SGC-SMARCA-BRDVIII) Negative_Control Negative Control (this compound) Prep_Cells Plate Cells for Experiment Prep_Cells->Vehicle Prep_Cells->Active_Probe Prep_Cells->Negative_Control Assay Perform Downstream Assay (e.g., qPCR, Western Blot, Phenotypic Assay) Vehicle->Assay Active_Probe->Assay Negative_Control->Assay Data_Analysis Data Analysis and Comparison Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion On_Target On-Target Effect: Active Probe shows effect, Negative Control & Vehicle do not. Data_Analysis->On_Target Off_Target Off-Target/Non-Specific Effect: Both Active Probe & Negative Control show similar effects. Data_Analysis->Off_Target

Caption: General experimental workflow for using a chemical probe and its negative control.

Application of SGC-BRDVIII-NC in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription.[1] BRD8 is a component of the NuA4/TIP60 histone acetyltransferase complex and also interacts with various transcription factors, including CCCTC-Binding Factor (CTCF) and activator protein-1 (AP-1), to modulate gene expression.[2][3][4] Its involvement in critical cellular processes such as cell cycle progression and the innate immune response has made it a subject of interest in developmental biology and oncology.[3]

SGC-SMARCA-BRDVIII is a potent and selective chemical probe that inhibits the bromodomains of SMARCA2/4 and PBRM1(BD5). To facilitate rigorous investigation of the biological roles of these bromodomains and to validate the on-target effects of SGC-SMARCA-BRDVIII, a structurally similar but inactive negative control compound, SGC-BRDVIII-NC, is provided. This compound is designed to be inactive due to a methylation that blocks its binding to the acetyl-lysine binding pocket of the bromodomain. This document provides detailed protocols for the application of this compound as a negative control in Chromatin Immunoprecipitation (ChIP) experiments, enabling researchers to distinguish specific, on-target effects of bromodomain inhibition from non-specific or off-target cellular responses.

Data Presentation

The following tables present hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of a bromodomain inhibitor on the occupancy of BRD8 at the promoter regions of target genes. This compound is used as a negative control to demonstrate the specificity of the active compound.

Table 1: Effect of Bromodomain Inhibitor and this compound on BRD8 Occupancy at Target Gene Promoters

Target GeneTreatment (6 hours)Fold Enrichment over IgG (Mean ± SD)
MYC Promoter Vehicle (DMSO)25.6 ± 2.1
Bromodomain Inhibitor (1 µM)4.2 ± 0.5
This compound (1 µM)24.9 ± 1.9
P21 Promoter Vehicle (DMSO)18.3 ± 1.5
Bromodomain Inhibitor (1 µM)3.1 ± 0.4
This compound (1 µM)17.8 ± 1.6
GAPDH Promoter (Negative Control Locus) Vehicle (DMSO)1.2 ± 0.2
Bromodomain Inhibitor (1 µM)1.1 ± 0.3
This compound (1 µM)1.3 ± 0.2

Table 2: Quantitative PCR Data Represented as Percent Input

Target GeneTreatment (6 hours)Percent Input (Mean ± SD)
MYC Promoter Vehicle (DMSO)1.82 ± 0.15
Bromodomain Inhibitor (1 µM)0.30 ± 0.04
This compound (1 µM)1.78 ± 0.14
P21 Promoter Vehicle (DMSO)1.31 ± 0.11
Bromodomain Inhibitor (1 µM)0.22 ± 0.03
This compound (1 µM)1.27 ± 0.12
GAPDH Promoter (Negative Control Locus) Vehicle (DMSO)0.09 ± 0.01
Bromodomain Inhibitor (1 µM)0.08 ± 0.02
This compound (1 µM)0.09 ± 0.01

Experimental Protocols

Protocol 1: Cell Treatment and Crosslinking
  • Cell Culture: Plate cells at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the bromodomain inhibitor, this compound, or vehicle control (e.g., DMSO) at the desired concentration and for the specified duration (e.g., 1 µM for 6 hours).

  • Crosslinking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

  • Incubation: Incubate the cells for 10 minutes at room temperature with gentle shaking.

  • Quenching: Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation at 1,500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cell Lysis: Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors). Incubate on ice for 10 minutes.

  • Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions should be empirically determined for each cell type and sonicator.

  • Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

    • Save a small aliquot of the diluted chromatin as the "input" control.

    • Pre-clear the remaining chromatin with protein A/G magnetic beads for 1 hour at 4°C with rotation.

    • Incubate the pre-cleared chromatin with an anti-BRD8 antibody or a negative control IgG overnight at 4°C with rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins and DNA:

      • Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)

      • High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)

      • LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)

      • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - two washes.

  • Elution and Reverse Crosslinking:

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.

    • Add RNase A and incubate at 37°C for 30 minutes.

    • Add Proteinase K and incubate at 45°C for 1-2 hours.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

Protocol 3: Quantitative PCR (qPCR) Analysis
  • qPCR Reaction Setup: Set up qPCR reactions using a suitable qPCR master mix, purified ChIP DNA or input DNA as the template, and primers specific for the target gene promoters (e.g., MYC, P21) and a negative control locus (e.g., GAPDH).

  • Data Analysis:

    • Percent Input Method: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin.

      • Normalize the Ct value of each ChIP sample to the Ct value of the corresponding input sample: ΔCt = Ct(ChIP) - (Ct(Input) - log2(Dilution Factor)).

      • Calculate the percent input: % Input = 100 * 2^(-ΔCt).

    • Fold Enrichment Method: Calculate the enrichment of the target protein at a specific locus relative to a negative control antibody (IgG).

      • Normalize the Ct values of both the specific antibody ChIP and the IgG ChIP to the input: ΔCt(ChIP) and ΔCt(IgG).

      • Calculate the fold enrichment: Fold Enrichment = 2^(-ΔCt(ChIP) - (-ΔCt(IgG))).

Mandatory Visualization

BRD8_Signaling_Pathway cluster_chromatin Chromatin cluster_transcription Transcription Regulation Histone H3/H4 Acetylation Ac Histone->Acetylation BRD8 BRD8 Acetylation->BRD8 recognizes NuA4_TIP60 NuA4/TIP60 Complex BRD8->NuA4_TIP60 recruits Transcription_Factors Transcription Factors (e.g., CTCF, AP-1) BRD8->Transcription_Factors interacts with NuA4_TIP60->Histone acetylates RNAPII RNA Polymerase II Transcription_Factors->RNAPII recruits Gene_Expression Target Gene Expression RNAPII->Gene_Expression initiates transcription

Caption: BRD8 recognizes acetylated histones and recruits transcriptional machinery.

ChIP_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment (Inhibitor, this compound, Vehicle) Cell_Culture->Treatment Crosslinking 3. Formaldehyde Crosslinking Treatment->Crosslinking Quenching 4. Glycine Quenching Crosslinking->Quenching Harvesting 5. Cell Harvesting Quenching->Harvesting Lysis 6. Cell Lysis Harvesting->Lysis Sonication 7. Chromatin Shearing Lysis->Sonication IP 8. Immunoprecipitation (anti-BRD8 or IgG) Sonication->IP Washes 9. Washes IP->Washes Elution 10. Elution & Reverse Crosslinking Washes->Elution Purification 11. DNA Purification Elution->Purification qPCR 12. qPCR Purification->qPCR Data_Analysis 13. Data Analysis (% Input / Fold Enrichment) qPCR->Data_Analysis

Caption: Workflow for Chromatin Immunoprecipitation using this compound.

References

Application Notes and Protocols for SGC-SMARCA-BRDVIII and SGC-BRDVIII-NC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-SMARCA-BRDVIII is a potent and selective chemical probe targeting the bromodomains of SMARCA2, SMARCA4, and PB1(5), which are components of the SWI/SNF chromatin remodeling complex.[1] Its use in conjunction with the structurally related but inactive negative control, SGC-BRDVIII-NC, allows for rigorous investigation into the biological functions of these bromodomains. SGC-SMARCA-BRDVIII has demonstrated cellular activity in modulating adipogenesis.[1] This document provides detailed application notes and protocols for the effective use of SGC-SMARCA-BRDVIII and its negative control in biochemical and cellular assays.

Chemical Structures

CompoundStructure
SGC-SMARCA-BRDVIII
alt text
This compound A methoxy (B1213986) derivative of SGC-SMARCA-BRDVIII, rendering it inactive.[1]

Data Presentation

In Vitro Binding Affinity

The binding affinity of SGC-SMARCA-BRDVIII to various bromodomains has been quantified by Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) are summarized below. This compound is inactive against these targets.[1]

Target BromodomainSGC-SMARCA-BRDVIII Kd (nM)This compound
SMARCA235Inactive
SMARCA436Inactive
PB1(5)13Inactive
PB1(2)3700Inactive
PB1(3)2000Inactive
Cellular Activity

SGC-SMARCA-BRDVIII has been shown to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[1]

AssayCell LineSGC-SMARCA-BRDVIII EC50This compound
Adipogenesis Inhibition3T3-L1< 1.0 µMNo cellular activity

Signaling Pathway

The SWI/SNF complex, containing either the SMARCA2 or SMARCA4 ATPase, utilizes its bromodomain to recognize acetylated lysine (B10760008) residues on histones. This interaction is crucial for chromatin remodeling and gene expression regulation. SGC-SMARCA-BRDVIII competitively binds to the bromodomain, preventing this recognition and thereby modulating gene expression, which can impact cellular processes like differentiation.

SWI/SNF Signaling Pathway cluster_nucleus Nucleus Histone Acetylated Histones SWI_SNF SWI/SNF Complex (SMARCA2/4) Histone->SWI_SNF recognition Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene Gene Expression (e.g., Adipogenesis Genes) Chromatin->Gene SGC_SMARCA SGC-SMARCA-BRDVIII SGC_SMARCA->SWI_SNF inhibition SGC_NC This compound (Inactive)

Caption: SWI/SNF complex recognizes acetylated histones to regulate gene expression.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol outlines the determination of the binding affinity of SGC-SMARCA-BRDVIII to its target bromodomains.

ITC_Workflow prep Prepare Protein and Compound Solutions load Load Protein into Sample Cell Load Compound into Syringe prep->load titrate Titrate Compound into Protein Solution load->titrate measure Measure Heat Changes titrate->measure analyze Analyze Data to Determine Kd measure->analyze

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Materials:

  • Purified bromodomain-containing protein (e.g., SMARCA2, SMARCA4)

  • SGC-SMARCA-BRDVIII and this compound

  • ITC instrument

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • DMSO

Procedure:

  • Protein Preparation: Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.

  • Compound Preparation: Prepare a stock solution of the compounds in DMSO. Dilute the stock solution into the ITC buffer to the final desired concentration (e.g., 100-200 µM). The final DMSO concentration should be matched in the protein solution.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL) with a spacing of 150 seconds between injections.

  • Data Analysis: Analyze the resulting thermogram using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the engagement of SGC-SMARCA-BRDVIII with its target proteins in a cellular environment.

CETSA_Workflow treat Treat Cells with Compound (SGC-SMARCA-BRDVIII or this compound) heat Heat Cells at Various Temperatures treat->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse analyze Analyze Soluble Protein by Western Blot lyse->analyze

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Materials:

  • Cell line expressing target proteins (e.g., HeLa, K-562)

  • SGC-SMARCA-BRDVIII and this compound

  • Cell culture medium and reagents

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies against SMARCA2 and SMARCA4

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of SGC-SMARCA-BRDVIII or this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Shock: Harvest cells and resuspend in PBS. Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Perform western blotting to detect the levels of soluble SMARCA2 and SMARCA4 at each temperature. A positive thermal shift (stabilization at higher temperatures) in the presence of SGC-SMARCA-BRDVIII indicates target engagement.

3T3-L1 Adipogenesis Inhibition Assay

This protocol details the procedure to assess the inhibitory effect of SGC-SMARCA-BRDVIII on the differentiation of 3T3-L1 preadipocytes.

Adipogenesis_Workflow seed Seed 3T3-L1 Preadipocytes grow Grow to Confluence seed->grow induce Induce Differentiation with MDI Cocktail + SGC-SMARCA-BRDVIII or this compound grow->induce maintain Maintain in Insulin (B600854) Medium induce->maintain stain Stain with Oil Red O and Quantify maintain->stain

Caption: Workflow for the 3T3-L1 adipogenesis inhibition assay.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum (growth medium)

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation cocktail (MDI): 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS

  • Insulin medium: 10 µg/mL insulin in DMEM with 10% FBS

  • SGC-SMARCA-BRDVIII and this compound

  • Oil Red O staining solution

  • Formalin

  • Isopropanol (B130326)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in growth medium. Seed cells in a multi-well plate and grow until they reach confluence.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the growth medium with the MDI differentiation cocktail containing various concentrations of SGC-SMARCA-BRDVIII, this compound, or vehicle (DMSO).

  • Maintenance: On Day 2, replace the MDI medium with insulin medium containing the respective compounds.

  • Maturation: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the compounds.

  • Analysis of Adipogenesis (Day 8-10):

    • Wash cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10-20 minutes.

    • Wash extensively with water.

    • Visualize and quantify lipid droplet formation. For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at 490-520 nm.

Western Blotting for Adipogenesis Markers

To confirm the inhibition of adipogenesis at the molecular level, the expression of key adipogenic transcription factors can be assessed by western blotting.

Procedure:

  • Cell Lysate Preparation: At the end of the adipogenesis assay, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform western blotting as described in the CETSA protocol, using primary antibodies against PPARγ and C/EBPα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control. A reduction in the expression of PPARγ and C/EBPα in cells treated with SGC-SMARCA-BRDVIII would confirm its inhibitory effect on adipogenesis.

Conclusion

SGC-SMARCA-BRDVIII is a valuable tool for investigating the roles of SMARCA2/4 and PB1(5) bromodomains in health and disease. The use of its inactive control, this compound, is essential for attributing any observed biological effects to the inhibition of these targets. The protocols provided herein offer a comprehensive guide for utilizing these chemical probes in various experimental settings.

References

Application Notes and Protocols: Experimental Design for SGC-BRDVIII-NC Control Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SGC-BRDVIII-NC as a negative control in experiments involving the chemical probe SGC-SMARCA-BRDVIII. Proper control experiments are crucial for distinguishing on-target effects from non-specific or off-target phenomena, ensuring data integrity and accurate interpretation.

SGC-SMARCA-BRDVIII is a potent and selective inhibitor of the bromodomains of SMARCA2/4 and PBRM1 (PB1(5)), components of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] this compound is an ideal negative control as it is a structurally related molecule with a critical modification—a methylated hydroxyl group—that abrogates its binding to the acetyl-lysine binding pocket of these bromodomains. Consequently, it does not exhibit the same biological activity as its active counterpart, making it an excellent tool for validating that the observed cellular effects of SGC-SMARCA-BRDVIII are due to its intended on-target activity.

Core Principles for Control Group Design

When designing experiments with SGC-SMARCA-BRDVIII and this compound, the following principles should be applied:

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.

  • Active Probe: The experimental group treated with SGC-SMARCA-BRDVIII.

  • Negative Control: The experimental group treated with this compound at the same concentration as the active probe.

  • Dose-Response: Utilize a range of concentrations for both the active probe and the negative control to identify a dose-dependent on-target effect.

  • Time-Course: Assess the effects at multiple time points to understand the kinetics of the response.

Key Experiments and Protocols

Here, we detail several key experimental protocols where the inclusion of this compound is critical for robust data interpretation.

Western Blot Analysis of Downstream Target Proteins

Objective: To determine if inhibition of SMARCA2/4 and PBRM1 bromodomains by SGC-SMARCA-BRDVIII leads to changes in the protein levels of downstream effectors. The SWI/SNF complex is known to regulate the expression of various genes involved in cell cycle control and differentiation.

Experimental Groups:

  • Vehicle Control (e.g., DMSO)

  • SGC-SMARCA-BRDVIII (e.g., 0.1, 1, 10 µM)

  • This compound (e.g., 0.1, 1, 10 µM)

Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cell line with known dependence on SWI/SNF activity) and allow them to adhere overnight. Treat the cells with the indicated concentrations of SGC-SMARCA-BRDVIII, this compound, or vehicle for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (see table below) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation: Potential Downstream Targets for Western Blot

Target ProteinRationaleExpected Outcome with SGC-SMARCA-BRDVIIIExpected Outcome with this compound
Cyclin D1 Key regulator of the G1/S phase transition; its expression can be influenced by chromatin remodeling.Decreased expressionNo significant change
c-Myc An oncogene whose expression is often regulated by SWI/SNF complexes.Decreased expressionNo significant change
p21 (CDKN1A) A cell cycle inhibitor that can be transcriptionally regulated by SWI/SNF.Increased expression (in some contexts)No significant change
Markers of differentiation (e.g., FABP4 in adipogenesis) SWI/SNF complexes are critical for cellular differentiation.Altered expression (context-dependent)No significant change
Chromatin Immunoprecipitation (ChIP)-qPCR

Objective: To verify that SGC-SMARCA-BRDVIII displaces SWI/SNF complex components from the chromatin at specific gene promoters, leading to altered gene expression.

Experimental Groups:

  • Vehicle Control (e.g., DMSO)

  • SGC-SMARCA-BRDVIII (e.g., 1 µM)

  • This compound (e.g., 1 µM)

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the compounds for a suitable duration (e.g., 6-24 hours). Cross-link protein-DNA complexes with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody against a SWI/SNF subunit (e.g., SMARCA4, SMARCA2, or PBRM1) or an IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a spin column.

  • qPCR Analysis: Perform qPCR using primers for the promoter regions of known SWI/SNF target genes.

Data Presentation: Potential Target Gene Promoters for ChIP-qPCR

Target Gene PromoterRationaleExpected Outcome with SGC-SMARCA-BRDVIIIExpected Outcome with this compound
MYC Promoter A well-established target of SWI/SNF regulation.Decreased occupancy of SWI/SNF subunitsNo significant change in occupancy
CDKN1A (p21) Promoter Cell cycle regulator whose expression is influenced by chromatin accessibility.Altered occupancy of SWI/SNF subunitsNo significant change in occupancy
Known tissue-specific enhancers SWI/SNF is crucial for enhancer function.Decreased occupancy of SWI/SNF subunitsNo significant change in occupancy
Gene Expression Analysis by RT-qPCR

Objective: To measure the effect of SGC-SMARCA-BRDVIII on the transcription of SWI/SNF target genes.

Experimental Groups:

  • Vehicle Control (e.g., DMSO)

  • SGC-SMARCA-BRDVIII (e.g., 0.1, 1, 10 µM)

  • This compound (e.g., 0.1, 1, 10 µM)

Protocol:

  • Cell Treatment: Treat cells as described for the Western Blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA samples.

  • RT-qPCR: Perform real-time quantitative PCR using primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation: Potential Target Genes for RT-qPCR

Target GeneRationaleExpected Outcome with SGC-SMARCA-BRDVIIIExpected Outcome with this compound
MYC Directly regulated by SWI/SNF.Decreased mRNA levelsNo significant change
CDKN1A (p21) Transcriptional regulation is sensitive to chromatin state.Altered mRNA levelsNo significant change
CCND1 (Cyclin D1) Cell cycle gene often under the control of SWI/SNF.Decreased mRNA levelsNo significant change
Adipocyte-specific genes (e.g., PPARG, CEBPA, FABP4) For use in differentiation assays like adipogenesis.Decreased mRNA levelsNo significant change
Cellular Phenotypic Assays

Objective: To assess the functional consequences of SWI/SNF bromodomain inhibition on cellular processes like proliferation, viability, and differentiation.

Experimental Groups:

  • Vehicle Control (e.g., DMSO)

  • SGC-SMARCA-BRDVIII (dose range)

  • This compound (dose range)

Protocols:

  • Cell Proliferation/Viability Assay (e.g., using CellTiter-Glo® or MTT):

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of SGC-SMARCA-BRDVIII and this compound.

    • Incubate for a desired period (e.g., 72 hours).

    • Measure cell viability according to the manufacturer's protocol.

    • Calculate IC50 values.

  • Adipogenesis Differentiation Assay:

    • Induce differentiation of pre-adipocytes (e.g., 3T3-L1 cells) in the presence of the compounds.

    • After several days, stain for lipid droplet accumulation using Oil Red O.

    • Quantify the staining or analyze the expression of adipocyte markers.

Data Presentation: Expected Outcomes in Phenotypic Assays

AssayMetricExpected Outcome with SGC-SMARCA-BRDVIIIExpected Outcome with this compound
Cell Proliferation IC50A measurable IC50 value in sensitive cell linesNo significant effect on proliferation (high or no IC50)
Adipogenesis Lipid droplet formation / Marker gene expressionInhibition of differentiationNo effect on differentiation

Visualizations

SWI/SNF Signaling Pathway and Point of Inhibition

SWI_SNF_Pathway cluster_0 Cellular Signaling cluster_1 Chromatin Remodeling cluster_2 Gene Expression & Cellular Outcomes Growth_Factors Growth Factors / Developmental Cues Signal_Transduction Signal Transduction (e.g., Wnt, Hedgehog) Growth_Factors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., MYC, AP-1) Signal_Transduction->Transcription_Factors SWI_SNF_Complex SWI/SNF Complex (containing SMARCA2/4, PBRM1) Transcription_Factors->SWI_SNF_Complex recruits Bromodomain Bromodomain Gene_Expression Target Gene Expression (e.g., MYC, CCND1) SWI_SNF_Complex->Gene_Expression regulates Histone_Acetylation Acetylated Histones Histone_Acetylation->Bromodomain recruits SGC_Probe SGC-SMARCA-BRDVIII SGC_Probe->Bromodomain Inhibits SGC_NC This compound (Inactive Control) SGC_NC->Bromodomain Does not bind Cellular_Outcomes Cellular Outcomes (Proliferation, Differentiation) Gene_Expression->Cellular_Outcomes

Caption: SWI/SNF pathway showing inhibition by SGC-SMARCA-BRDVIII.

Experimental Workflow for Western Blot Analysis

WB_Workflow cluster_treatments Treatment Groups Start Start: Seed Cells Treatment Treat Cells Start->Treatment Vehicle Vehicle (DMSO) Active_Probe SGC-SMARCA-BRDVIII (Dose Response) Negative_Control This compound (Dose Response) Lysis Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE and Membrane Transfer Lysis->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End: Compare Protein Levels Analysis->End Vehicle->Lysis Active_Probe->Lysis Negative_Control->Lysis

Caption: Workflow for Western Blot with control groups.

Logical Relationship of Controls in an Experiment

Control_Logic Hypothesis Hypothesis: Phenotype is due to on-target bromodomain inhibition Experiment Observe Phenotype with SGC-SMARCA-BRDVIII Hypothesis->Experiment Control_NC Test this compound Experiment->Control_NC Control_Vehicle Test Vehicle (DMSO) Experiment->Control_Vehicle Result_NC_Negative Result: No Phenotype Control_NC->Result_NC_Negative Result_NC_Positive Result: Phenotype Observed Control_NC->Result_NC_Positive Result_Vehicle_Negative Result: No Phenotype Control_Vehicle->Result_Vehicle_Negative Conclusion_On_Target Conclusion: Phenotype is On-Target Result_NC_Negative->Conclusion_On_Target Conclusion_Off_Target Conclusion: Phenotype is Off-Target or an Artifact Result_NC_Positive->Conclusion_Off_Target Result_Vehicle_Negative->Conclusion_On_Target

Caption: Logical flow for validating on-target effects.

References

Application Notes and Protocols: SGC-BRDVIII-NC in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-BRDVIII-NC is an essential negative control compound for use with SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2/4 and PB1(5), components of the SWI/SNF chromatin remodeling complex.[1][2] In gene expression analysis, robust controls are critical to validate that the observed biological effects are a direct result of inhibiting the intended target. This compound is structurally very similar to its active counterpart but has been chemically modified to abolish its binding activity, making it an ideal tool to differentiate on-target from off-target or compound-specific effects.[1]

The SWI/SNF complex is a key regulator of gene expression, and its dysregulation is implicated in various cancers and developmental disorders.[1] SGC-SMARCA-BRDVIII allows for the investigation of the biological roles of the SMARCA2/4 and PB1(5) bromodomains in these processes. The use of this compound in parallel experiments ensures that changes in gene expression or cellular phenotypes are attributable to the inhibition of these bromodomains and not to other, unintended interactions of the chemical scaffold.

Mechanism of Action

This compound is rendered inactive by the methylation of a critical hydroxy group. This modification sterically blocks the compound's ability to bind within the acetyl-lysine (Kac) binding pocket of the bromodomain.[1] Consequently, this compound does not engage with and inhibit the SMARCA2/4 and PB1(5) bromodomains, and is reported to be completely inactive on all tested targets.[1]

cluster_active SGC-SMARCA-BRDVIII (Active Probe) cluster_inactive This compound (Negative Control) Active_Probe SGC-SMARCA-BRDVIII (with Hydroxy Group) Binding_Pocket Bromodomain Kac Binding Pocket Active_Probe->Binding_Pocket Binds Gene_Regulation Altered Gene Expression Binding_Pocket->Gene_Regulation Inhibits Chromatin Remodeling Inactive_Probe This compound (Methylated Hydroxy Group) Inactive_Binding_Pocket Bromodomain Kac Binding Pocket Inactive_Probe->Inactive_Binding_Pocket Binding Blocked No_Effect Normal Gene Expression Inactive_Binding_Pocket->No_Effect No Inhibition

Figure 1: Mechanism of action of SGC-SMARCA-BRDVIII vs. This compound.

Data Presentation

The following tables summarize the quantitative data for SGC-SMARCA-BRDVIII and its negative control, this compound.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTarget BromodomainBinding Affinity (Kd, ITC)
SGC-SMARCA-BRDVIIISMARCA235 nM[1][3][4][5]
SMARCA436 nM[1][3][4][5]
PB1(5)13 nM[1][3][4][5]
PB1(2)3655 nM[1][6]
PB1(3)1963 nM[1][6]
This compoundAll tested targetsInactive[1]

Table 2: Cellular Activity in Adipogenesis Assay

CompoundAssayCell LineEffective Concentration (EC50)
SGC-SMARCA-BRDVIIIAdipocyte Differentiation3T3-L1< 1.0 µM[1][2][4]
This compoundAdipocyte Differentiation3T3-L1No cellular activity[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in key experiments to validate the on-target effects of SGC-SMARCA-BRDVIII.

Protocol 1: 3T3-L1 Adipocyte Differentiation Assay

This assay is used to assess the impact of bromodomain inhibition on the differentiation of pre-adipocytes into adipocytes, a process highly dependent on transcriptional regulation.

Materials:

  • 3T3-L1 mouse fibroblasts

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • SGC-SMARCA-BRDVIII and this compound (10 mM stocks in DMSO)

  • Oil Red O staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Plate 3T3-L1 cells in 6-well plates and grow to confluence.

  • Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing either SGC-SMARCA-BRDVIII (e.g., 0.5 µM, 1 µM), this compound (at the same concentrations), or DMSO vehicle control.

  • Compound Treatment: After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, and continue to treat with the compounds or vehicle.

  • Maturation: Replenish the medium every 48 hours. After approximately 8-10 days, mature adipocytes containing lipid droplets will be visible.

  • Quantification of Adipogenesis:

    • Wash cells with PBS and fix with 10% formalin for 30 minutes.

    • Stain with Oil Red O solution for 1 hour to visualize lipid droplets.

    • Wash extensively with water.

    • Elute the stain with isopropanol (B130326) and measure the absorbance at 510 nm to quantify lipid accumulation.[5]

cluster_workflow Adipocyte Differentiation Workflow A Seed 3T3-L1 cells and grow to confluence B Induce differentiation with IBMX, Dexamethasone, Insulin A->B C Treat with: 1. SGC-SMARCA-BRDVIII 2. This compound 3. DMSO (Vehicle) B->C D Maintain culture for 8-10 days C->D E Fix and stain with Oil Red O D->E F Quantify lipid accumulation (Absorbance at 510 nm) E->F

Figure 2: Workflow for the 3T3-L1 adipocyte differentiation assay.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol is designed to measure changes in the expression of key adipogenic marker genes.

Materials:

  • Cells from Protocol 1 (at day 4 or 8 of differentiation)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for adipogenic markers (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Gapdh)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction: Harvest cells treated with SGC-SMARCA-BRDVIII, this compound, or DMSO. Lyse the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene.

    • Perform qPCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the ΔΔCt method, comparing the SGC-SMARCA-BRDVIII and this compound treated samples to the DMSO vehicle control. SGC-SMARCA-BRDVIII is expected to decrease the expression of genes like Pparg, Cebpa, and Fabp4.[5]

cluster_pathway SWI/SNF Regulation of Adipogenesis SMARCA SMARCA2/4 Bromodomain SWI_SNF SWI/SNF Complex SMARCA->SWI_SNF Component of Acetylated_Histones Acetylated Histones Acetylated_Histones->SMARCA Recruits via Bromodomain Adipogenic_Genes Adipogenic Genes (e.g., Pparg, Cebpa) SWI_SNF->Adipogenic_Genes Activates Transcription Adipogenesis Adipocyte Differentiation Adipogenic_Genes->Adipogenesis SGC_Probe SGC-SMARCA-BRDVIII SGC_Probe->SMARCA Inhibits SGC_NC This compound SGC_NC->SMARCA No Effect

References

Application Notes and Protocols for SGC-BRDVIII-NC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the storage, handling, and use of SGC-BRDVIII-NC, an inactive analog and recommended negative control for the potent SWI/SNF bromodomain inhibitor, SGC-SMARCA-BRDVIII.

Introduction

This compound is an essential tool for researchers studying the biological roles of SMARCA2/4 and PB1(5) bromodomains. As a structurally related but inactive molecule, it serves as a crucial negative control in cell-based and in vitro assays to ensure that the observed effects of SGC-SMARCA-BRDVIII are due to its specific inhibitory activity and not off-target effects or compound-specific artifacts. The methylation of a critical hydroxyl group in this compound prevents its binding to the bromodomain acetyl-lysine (Kac) binding pocket, rendering it inactive.[1]

Product Information

Chemical and Physical Properties of this compound
PropertyValue
Synonyms 1,1-Dimethylethyl 4-[3-amino-6-(2-methoxyphenyl)-4-pyridazinyl]-1-piperazinecarboxylate, SGC-SMARCA-BRDVIII inactive control, tert-Butyl 4-[3-amino-6-(2-methoxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate[2]
Molecular Formula C₂₀H₂₇N₅O₃[2]
Molecular Weight 385.46 g/mol [2]
Appearance White to beige powder[2]
Purity ≥98% (HPLC)[2]
CAS Number 2650530-02-0[2]

Storage and Handling

Proper storage and handling of this compound are critical to maintain its integrity and ensure the reliability of experimental results.

Storage Conditions
FormStorage TemperatureStability
Solid Powder 2-8°C[2]As specified by the manufacturer
-20°C≥ 4 years[3]
In Solvent (e.g., DMSO) -20°C1 month[3]
-80°C6 months[3]

Note: For DMSO stock solutions, it is recommended to use them within 3-6 months and limit freeze/thaw cycles to two.[4] Before use, the activity of older stock solutions should be verified.[4]

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Spills: In case of a spill, collect the spillage and dispose of it as hazardous waste.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Preparation of Stock and Working Solutions

This compound is soluble in DMSO.[2] The following protocols are based on common laboratory practices and information available for its active analog, SGC-SMARCA-BRDVIII.

Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.385 mg of this compound (Molecular Weight = 385.46 g/mol ).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.[2]

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.[3]

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound DMSO stock solution

  • Appropriate cell culture medium

Protocol:

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution with cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • It is recommended to use a concentration of up to 10 µM in cell-based assays.[1][5]

Experimental Protocols

This compound should be used alongside its active counterpart, SGC-SMARCA-BRDVIII, at the same concentrations to validate that the observed biological effects are specific to the inhibition of the target bromodomains.

Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_smar Prepare SGC-SMARCA-BRDVIII Working Solution treat_cells Treat Cells with Compounds and Controls prep_smar->treat_cells prep_nc Prepare this compound Working Solution prep_nc->treat_cells prep_vehicle Prepare Vehicle Control (e.g., 0.1% DMSO) prep_vehicle->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Specific Assay (e.g., Adipogenesis, Gene Expression) incubate->assay readout Acquire Data (e.g., Microscopy, Plate Reader) assay->readout analyze Analyze and Compare Results readout->analyze

Caption: General workflow for using this compound in a cell-based assay.
Protocol for Adipogenesis Inhibition Assay using 3T3-L1 Cells

This protocol describes the use of this compound as a negative control in an assay to assess the inhibition of adipogenesis in 3T3-L1 mouse fibroblast cells.

Materials:

  • 3T3-L1 cells

  • DMEM with 10% FBS

  • Adipogenesis induction medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • SGC-SMARCA-BRDVIII and this compound working solutions

  • Vehicle control (e.g., 0.1% DMSO in medium)

  • Oil Red O staining solution

  • Dye extraction solution (e.g., isopropanol)

Protocol:

  • Cell Plating: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.[6]

  • Induction of Adipogenesis: Two days post-confluence, replace the growth medium with adipogenesis induction medium containing:

    • Vehicle control

    • SGC-SMARCA-BRDVIII at various concentrations (e.g., 0.1 µM to 10 µM)

    • This compound at the same concentrations as the active compound

  • Maintenance: After 2-3 days, replace the induction medium with maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin). Replace the medium every 2-3 days.

  • Treatment Duration: Continue the treatment for a total of 14 days.[3][6]

  • Staining for Lipid Accumulation:

    • After 14 days, wash the cells with PBS and fix them with 4% paraformaldehyde.[6]

    • Stain the cells with Oil Red O solution to visualize lipid droplets.[7]

  • Quantification:

    • Wash the stained cells to remove excess dye.[7]

    • Extract the Oil Red O from the lipid droplets using a dye extraction solution.[7]

    • Measure the absorbance of the extracted dye at 490-520 nm using a plate reader.[7]

  • Analysis: Compare the absorbance values from cells treated with SGC-SMARCA-BRDVIII to those treated with this compound and the vehicle control. A significant reduction in absorbance in the SGC-SMARCA-BRDVIII treated wells compared to the this compound and vehicle control wells indicates specific inhibition of adipogenesis.

Signaling Pathway

SGC-SMARCA-BRDVIII acts by inhibiting the bromodomains of SMARCA2/4 and PB1(5), which are components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. This compound, being inactive, does not interfere with this pathway.

G cluster_pathway SWI/SNF Chromatin Remodeling Pathway acetylated_histones Acetylated Histones swi_snf SWI/SNF Complex (containing SMARCA2/4, PB1) acetylated_histones->swi_snf recruits chromatin_remodeling Chromatin Remodeling swi_snf->chromatin_remodeling leads to gene_expression Altered Gene Expression (e.g., Adipogenesis Genes) chromatin_remodeling->gene_expression smar SGC-SMARCA-BRDVIII smar->swi_snf inhibits nc This compound nc->swi_snf does not inhibit

Caption: Role of this compound in the SWI/SNF signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Precipitation of compound in media Poor solubility or excessive concentration.Ensure the final DMSO concentration is low (≤ 0.1%). Prepare fresh working solutions for each experiment. If precipitation persists, consider using a lower concentration.
No difference between active compound and negative control Inactive batch of the active compound. Incorrect concentration. Cell line is not sensitive.Verify the activity of SGC-SMARCA-BRDVIII. Confirm the concentrations used. Use a cell line known to be responsive to SWI/SNF inhibition.
High background in assays Non-specific effects of the compound or solvent.Ensure this compound is used as a negative control. Optimize the final DMSO concentration.

Conclusion

This compound is an indispensable reagent for robust and reliable studies involving the SWI/SNF bromodomain inhibitor SGC-SMARCA-BRDVIII. Its use as a negative control is critical for validating the specificity of the observed biological effects. Adherence to the storage, handling, and experimental protocols outlined in these application notes will contribute to the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Sgc-brdviii-NC not showing expected inactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with the negative control compound SGC-BRDVIII-NC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

This compound is a negative control compound for the chemical probe SGC-SMARCA-BRDVIII.[1][2] SGC-SMARCA-BRDVIII is a potent and selective inhibitor of the bromodomains of SMARCA2/4 and PB1(5).[1][3] As the negative control, this compound has been designed to be structurally similar to the active probe but is completely inactive on these targets and has shown no cellular activity in assays such as the adipogenesis cell differentiation assay.[1][2]

Q2: I am observing a phenotype or signal with this compound in my experiment. What are the potential causes?

Observing unexpected activity with a negative control compound can arise from several factors, broadly categorized as issues with the compound itself, experimental artifacts, or specific biological contexts. Potential causes include:

  • Compound Integrity: Degradation or contamination of the this compound stock.

  • Experimental Conditions: High concentrations leading to off-target effects, issues with the assay system, or interactions with other reagents.

  • Cellular Context: Unforeseen effects in a specific cell line or under particular experimental conditions that were not observed in the initial characterization of the compound.

Q3: What are the first steps I should take to troubleshoot the unexpected activity of this compound?

  • Verify Compound Integrity:

    • Confirm the identity and purity of your this compound stock, if possible (e.g., via LC-MS).

    • Prepare a fresh stock solution from a newly purchased or validated lot of the compound.[2]

    • Ensure proper storage conditions have been maintained (e.g., as a dry powder or in DMSO at -20°C).[2]

  • Review Experimental Parameters:

    • Concentration: Ensure you are using the recommended concentration for a negative control, which should be equivalent to the concentration of the active probe SGC-SMARCA-BRDVIII used in your experiments. The recommended concentration for cell-based assays is typically no higher than 10 µM.[1][4]

    • Assay Controls: Scrutinize your other experimental controls (e.g., vehicle-only, untreated) to rule out systemic issues with your assay.

    • Reagent Compatibility: Check for potential interactions between this compound and other reagents in your assay.

  • Perform Orthogonal Validation:

    • Use a structurally and mechanistically different negative control to see if the observed phenotype is specific to this compound.

    • If possible, use a rescue experiment to confirm if the observed phenotype is on-target.

Troubleshooting Guide

Problem: Phenotype observed with this compound, the "inactive" control.

This guide provides a systematic approach to diagnosing the source of unexpected activity.

Step 1: Compound Verification

  • Action: Prepare a fresh dilution of this compound from your current stock and repeat the experiment.

  • Rationale: To rule out simple dilution errors.

  • Action: Prepare a fresh stock solution of this compound from the powdered form.

  • Rationale: To check for degradation of the stock solution. DMSO stocks older than 3-6 months or subjected to multiple freeze-thaw cycles should be used with caution.[2]

  • Action: If the issue persists, obtain a fresh vial of this compound and repeat the key experiment.

  • Rationale: To rule out batch-to-batch variability or contamination of the original compound.

Step 2: Experimental Setup Review

  • Action: Titrate this compound over a wide concentration range.

  • Rationale: To determine if the observed effect is dose-dependent. Off-target effects are more likely at higher concentrations.

  • Action: Carefully review the health and confluency of your cells.

  • Rationale: Stressed or unhealthy cells can respond non-specifically to chemical treatments.

  • Action: Compare the observed phenotype with that of the active probe, SGC-SMARCA-BRDVIII.

  • Rationale: To determine if the phenotype is identical, suggesting a common off-target, or different, suggesting a distinct mechanism.

Step 3: Data Interpretation and Further Experiments

  • Action: Consult the literature for known off-target effects of similar chemical scaffolds.

  • Rationale: The observed phenotype might be due to an uncharacterized interaction of the compound's core structure.

  • Action: Consider a different negative control if the issue with this compound cannot be resolved.

  • Rationale: To confirm that the phenotype observed with the active probe is not an artifact of a shared chemical feature.

Data Summary

The following table summarizes the expected activities of SGC-SMARCA-BRDVIII and its negative control, this compound, based on published data.

CompoundTarget(s)In Vitro Potency (Kd)Cellular Activity (Adipogenesis Assay EC50)Expected Outcome
SGC-SMARCA-BRDVIII SMARCA2, SMARCA4, PB1(5)35 nM, 36 nM, 13 nM respectively[1][3]< 1.0 µM[1][2]Active
This compound N/AInactive[1]No cellular activity[1][2]Inactive

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Allow the powdered compound (this compound or SGC-SMARCA-BRDVIII) to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution in DMSO.[2]

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]

  • Store the stock solutions at -20°C.[2]

Protocol 2: Cell-Based Assay Treatment

  • Culture cells to the desired confluency.

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Prepare the final working concentrations of this compound and SGC-SMARCA-BRDVIII by serial dilution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Replace the existing cell culture medium with the medium containing the compounds or vehicle control.

  • Incubate for the desired experimental duration before proceeding with the assay readout.

Visualizations

Troubleshooting_Workflow cluster_start Start: Unexpected Activity Observed cluster_compound Step 1: Compound Integrity cluster_experiment Step 2: Experimental Review cluster_analysis Step 3: Advanced Analysis cluster_resolution Resolution start Phenotype with this compound compound_check Verify Compound (Fresh stock, new lot) start->compound_check exp_check Review Protocol (Concentration, controls) compound_check->exp_check Issue Persists analysis Orthogonal Validation & Off-Target Analysis exp_check->analysis Issue Persists resolved Issue Identified analysis->resolved Cause Found unresolved Consider Alternative Control analysis->unresolved Cause Unclear

Caption: Troubleshooting workflow for unexpected this compound activity.

Signaling_Pathway_Hypothesis cluster_probe Active Probe Pathway cluster_control Negative Control Scenarios SGC_Probe SGC-SMARCA-BRDVIII Target SMARCA2/4 Bromodomain SGC_Probe->Target On_Target_Effect Expected Phenotype Target->On_Target_Effect NC_Compound This compound No_Target No Target Engagement (Expected) NC_Compound->No_Target Off_Target Unknown Off-Target NC_Compound->Off_Target Unexpected_Effect Unexpected Phenotype Off_Target->Unexpected_Effect

References

Troubleshooting unexpected results with Sgc-brdviii-NC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SGC-BRDVIII-NC. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected results during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the inactive analog and recommended negative control for SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2/4 and PB1(5), components of the SWI/SNF chromatin remodeling complex.[1] Its primary use is to validate that the biological effects observed with SGC-SMARCA-BRDVIII are due to the specific inhibition of its intended targets and not due to off-target effects or compound scaffold activity.

Q2: What is the mechanism of inaction for this compound?

A2: this compound is designed to be inactive through a key structural modification compared to its active counterpart, SGC-SMARCA-BRDVIII. The methylation of a critical hydroxy group in this compound blocks its ability to bind to the acetyl-lysine (Kac) binding pocket of the bromodomain.[1] This prevents it from inhibiting the target proteins.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, this compound should be stored as a dry powder at -20°C.[2][3] For experimental use, it is typically dissolved in DMSO to create a stock solution, which should also be stored at -20°C.[4] It is advisable to aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.[4] If DMSO stocks are stored for more than 3-6 months, their integrity should be confirmed before use.[4]

Q4: At what concentration should I use this compound in my cellular assays?

A4: It is recommended to use this compound at the same concentration as the active probe, SGC-SMARCA-BRDVIII. A concentration of up to 10 µM is generally suggested for cell-based assays to minimize the potential for off-target effects.[1][4]

Troubleshooting Guide

This section addresses unexpected experimental outcomes when using this compound.

Issue 1: this compound is showing biological activity in my assay.

  • Possible Cause 1: Compound Identity/Purity. The vial may be mislabeled or the compound may be impure.

    • Troubleshooting Step: Verify the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry. Compare the results with the specifications provided by the supplier.

  • Possible Cause 2: Assay Artifact. The observed activity may be an artifact of the assay system itself and not a true biological effect of the compound.

    • Troubleshooting Step: Run appropriate vehicle controls (e.g., DMSO alone) to ensure that the solvent is not causing the observed effect. Also, consider if the compound is interfering with the assay readout technology (e.g., fluorescence, luminescence).

  • Possible Cause 3: Off-Target Effect at High Concentrations. Although designed to be inactive, very high concentrations might lead to non-specific effects.

    • Troubleshooting Step: Perform a dose-response experiment to see if the activity is only present at high concentrations. Stick to the recommended concentration range (up to 10 µM).[1][4]

Issue 2: I am observing cell toxicity or a decrease in cell viability with this compound.

  • Possible Cause 1: High Compound Concentration. Exceeding the recommended concentration range can lead to cytotoxicity.

    • Troubleshooting Step: Ensure the final concentration in your assay does not exceed 10 µM. Perform a concentration-response curve to determine the toxicity threshold in your specific cell line. SGC-SMARCA-BRDVIII, the active probe, has been shown to be non-toxic at 10 µM in the NCI-60 human tumor cell line screen.[1]

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Troubleshooting Step: Calculate the final concentration of your solvent in the cell culture medium. Most cell lines can tolerate DMSO up to 0.5%, but it's best to keep it below 0.1%. Run a vehicle control with the same final DMSO concentration to assess its effect on cell viability.

  • Possible Cause 3: Compound Degradation. The compound may have degraded into a toxic substance.

    • Troubleshooting Step: Ensure the compound has been stored correctly. If in doubt, use a fresh stock of the compound.

Issue 3: The compound is precipitating in my stock solution or cell culture medium.

  • Possible Cause 1: Poor Solubility. The compound may have limited solubility in the chosen solvent or medium.

    • Troubleshooting Step: this compound is soluble in DMSO at 2 mg/mL. Ensure you are not exceeding this concentration. When diluting into aqueous media, ensure rapid mixing to avoid precipitation. If solubility issues persist, gentle warming or sonication may aid dissolution.[5]

  • Possible Cause 2: Incorrect Storage. Improper storage of the stock solution can lead to precipitation.

    • Troubleshooting Step: Store DMSO stock solutions at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation from getting in.

Data and Protocols

Compound Properties
PropertyThis compoundSGC-SMARCA-BRDVIII (Active Probe)
Molecular Weight 385.46 g/mol 371.43 g/mol [5]
Form White to beige powderOff-white to yellow solid[5]
Solubility DMSO: 2 mg/mLDMSO: 25 mg/mL (with sonication)[5]
Storage Temperature 2-8°C (powder), -20°C (solution)-20°C[2][3]
Binding Affinity Data

This compound is designed to be inactive and therefore should not exhibit significant binding to bromodomains. In contrast, the active probe SGC-SMARCA-BRDVIII has the following binding affinities (Kd) as determined by Isothermal Titration Calorimetry (ITC):

Target BromodomainSGC-SMARCA-BRDVIII Kd (nM)This compound Activity
SMARCA235[1][3][5]Inactive[1]
SMARCA436[1][3][5]Inactive[1]
PB1(5)13[1][3][5]Inactive[1]
PB1(2)3655[6]Inactive
PB1(3)1963[6]Inactive
Experimental Protocol: Adipogenesis Differentiation Assay

This protocol is an example of an assay where SGC-SMARCA-BRDVIII shows activity, and this compound should not. SGC-SMARCA-BRDVIII has been shown to impair the differentiation of 3T3-L1 mouse fibroblasts into adipocytes.[1]

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture plate and grow to confluence.

  • Initiation of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin).

  • Compound Treatment: Add SGC-SMARCA-BRDVIII (active probe), this compound (negative control), or vehicle control (DMSO) to the differentiation medium at the desired final concentration (e.g., 1 µM).

  • Medium Change: After 2-3 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin (B600854), along with the respective compounds or vehicle.

  • Maintenance: Continue to culture the cells for several more days, replacing the medium every 2-3 days with fresh medium containing insulin and the compounds.

  • Analysis: After a total of 8-14 days, assess adipogenesis. This can be done by:

    • Oil Red O Staining: To visualize lipid droplet accumulation.

    • qRT-PCR: To measure the expression of adipocyte-specific genes such as Pparg, Cebpa, and Fabp4.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cellular Assay cluster_analysis Analysis prep_active Prepare SGC-SMARCA-BRDVIII (Active Probe) treat_cells Treat Cells prep_active->treat_cells prep_neg Prepare this compound (Negative Control) prep_neg->treat_cells prep_vehicle Prepare Vehicle (e.g., DMSO) prep_vehicle->treat_cells incubation Incubate treat_cells->incubation data_acq Data Acquisition incubation->data_acq compare Compare Results data_acq->compare conclusion Draw Conclusion compare->conclusion

Caption: Experimental workflow for using a chemical probe and its negative control.

logical_relationship cluster_compounds Compounds cluster_targets Biological Target cluster_outcomes Expected Outcome probe SGC-SMARCA-BRDVIII (Active Probe) target SMARCA2/4, PB1(5) Bromodomains probe->target Inhibits effect Biological Effect (e.g., Blocked Adipogenesis) control This compound (Negative Control) control->target Does NOT Inhibit no_effect No Biological Effect target->effect Leads to target->no_effect Leads to

Caption: Logical relationship between the active probe and its negative control.

References

Optimizing Sgc-brdviii-NC concentration for minimal off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Sgc-brdviii-NC, with a focus on understanding its role as a negative control and troubleshooting potential experimental discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is designed to serve as a negative control for the chemical probe Sgc-SMARCA-BRDVIII.[1][2] Sgc-SMARCA-BRDVIII is a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1(BD5), which are components of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5][6] In contrast, this compound is an inactive analog, meaning it is not expected to bind to these targets or exhibit biological activity in cellular assays.[1] Its purpose is to help researchers distinguish between the specific effects of Sgc-SMARCA-BRDVIII and any non-specific or off-target effects that might be caused by the chemical scaffold or experimental conditions.

Q2: How should I determine the optimal concentration of this compound for my experiments?

A2: As a negative control, the goal is not to find an "optimal" concentration that minimizes off-target effects, but rather to use it at a concentration equivalent to that of the active probe, Sgc-SMARCA-BRDVIII. The recommended concentration for Sgc-SMARCA-BRDVIII in cell-based assays is typically up to 10 µM to minimize the chance of off-target effects.[1][2] Therefore, this compound should also be used at the same concentration as Sgc-SMARCA-BRDVIII in your experiments for a direct comparison.

Q3: What are the expected results when using this compound in a cellular assay?

A3: When used alongside Sgc-SMARCA-BRDVIII, this compound is expected to show no significant biological effect. For example, in an adipogenesis cell differentiation assay, Sgc-SMARCA-BRDVIII was shown to impair the formation of adipocytes with an EC50 below 1.0 µM, while this compound showed no cellular activity.[1][2] Any observed phenotype with the active probe should be absent in the cells treated with the negative control.

Q4: I am observing an unexpected effect with this compound. What could be the cause?

A4: If you observe unexpected activity with this compound, it is crucial to troubleshoot your experimental setup. See the "Troubleshooting Guide" section below for a detailed workflow to identify the potential source of the issue.

Quantitative Data Summary

The following tables summarize the binding affinities of the active probe, Sgc-SMARCA-BRDVIII, for its target bromodomains. This compound is expected to be inactive against these targets.

Table 1: In Vitro Binding Affinity of Sgc-SMARCA-BRDVIII

Target BromodomainKd (nM)Assay Type
SMARCA235ITC
SMARCA436ITC
PB1(5) / PBRM1(BD5)13ITC
PB1(2)3655ITC
PB1(3)1963ITC

Data sourced from multiple references.[1][2][3][5][7]

Table 2: Cellular Activity of Sgc-SMARCA-BRDVIII

AssayCell LineParameterValue
Adipogenesis Differentiation3T3-L1EC50< 1.0 µM

Data sourced from multiple references.[1][2] this compound showed no activity in this assay.[1][2]

Experimental Protocols

Protocol 1: General Use of this compound as a Negative Control in Cell-Based Assays

This protocol outlines the fundamental steps for incorporating this compound into a typical cell-based experiment.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the active probe, Sgc-SMARCA-BRDVIII, at the same concentration in DMSO.

    • Prepare a vehicle control (DMSO only).

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Compound Treatment:

    • Prepare a dilution series of the active probe, Sgc-SMARCA-BRDVIII.

    • For each concentration of the active probe being tested, prepare a corresponding concentration of this compound.

    • Treat the cells with the active probe, the negative control, and the vehicle control. Ensure the final concentration of DMSO is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).

  • Incubation:

    • Incubate the cells for the desired experimental duration.

  • Assay and Data Analysis:

    • Perform the desired downstream analysis (e.g., cell viability assay, western blot, qPCR).

    • Compare the results from the Sgc-SMARCA-BRDVIII-treated cells to both the vehicle-treated and the this compound-treated cells. The effect of the active probe should be significantly different from both controls, while the negative control should show no significant difference from the vehicle control.

Troubleshooting Guide

If you observe unexpected activity with this compound, follow this troubleshooting guide to identify the potential source of the issue.

Issue: Unexpected cellular phenotype or activity observed with this compound.

Caption: Troubleshooting workflow for unexpected this compound activity.

Detailed Troubleshooting Steps:
  • Verify Compound Purity and Identity:

    • Question: Is the this compound you are using pure and correctly identified?

    • Action: If possible, verify the identity and purity of your compound stock using analytical methods like HPLC-MS. It is possible that the stock is contaminated or has degraded.

    • Solution: Source a new, validated batch of this compound from a reputable supplier.

  • Review Compound Handling and Storage:

    • Question: Has the compound been stored and handled correctly?

    • Action: this compound should be stored as a dry powder or in DMSO stock solutions at -20°C.[2] Avoid multiple freeze-thaw cycles, which can lead to compound degradation.

    • Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

  • Confirm Final Compound Concentration:

    • Question: Are you certain about the final concentration of this compound in your assay?

    • Action: Double-check all calculations for dilutions from the stock solution to the final working concentration.

    • Solution: If there is any doubt, prepare fresh dilutions from your stock solution and repeat the experiment.

  • Assess Vehicle Control Effect:

    • Question: Is the vehicle (e.g., DMSO) itself causing a cellular effect at the concentration used?

    • Action: Compare the phenotype of your vehicle-treated cells to untreated cells. High concentrations of DMSO can be toxic to cells and induce stress responses.

    • Solution: Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level for your specific cell line. If necessary, lower the final DMSO concentration.

  • Evaluate Assay for Artifacts:

    • Question: Could the compound be interfering with the assay itself?

    • Action: Some compounds can interfere with certain assay readouts (e.g., by having intrinsic fluorescence in a fluorescence-based assay).

    • Solution: Run a control with the compound in cell-free media to see if it affects the assay baseline.

By systematically working through these troubleshooting steps, you can identify and resolve the source of the unexpected activity observed with this compound, ensuring the integrity of your experimental results.

References

Potential cytotoxicity of Sgc-brdviii-NC at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Sgc-brdviii-NC, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected cytotoxicity?

A1: this compound is the negative control compound for SGC-SMARCA-BRDVIII, a potent and selective chemical probe for SMARCA2/4 and PB1(5) bromodomains.[1][2][3][4] As a negative control, this compound is designed to be biologically inactive. Published data indicates that it does not influence cell growth and is considered non-toxic at concentrations up to 10 µM in the NCI-60 human tumor cell line screen. However, unexpected cytotoxicity could potentially be observed at very high concentrations due to off-target effects or compound aggregation.

Q2: At what concentration should I start observing potential cytotoxicity with this compound?

A2: It is recommended to use this compound at concentrations no higher than 10 µM in cell-based assays to minimize the chance of off-target effects. If you are specifically investigating potential toxicity at high concentrations, a dose-response experiment starting from 10 µM and increasing incrementally (e.g., 25 µM, 50 µM, 100 µM, and higher) is recommended. The concentration at which cytotoxicity may appear can be cell-line dependent.

Q3: Which cytotoxicity assays are recommended for evaluating this compound?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Commonly used assays include:

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Live/Dead Staining: This fluorescence-based microscopy technique allows for direct visualization of viable and non-viable cells.

  • Apoptosis Assays: Methods like Annexin V/PI staining can differentiate between apoptotic and necrotic cell death.

Q4: Can this compound, as a nanoparticle-like compound, interfere with standard cytotoxicity assays?

A4: Yes, nanoparticles have been reported to interfere with various in vitro assays. Potential interferences include:

  • Optical Interference: The compound may absorb light at the same wavelength used for measurement in colorimetric assays like MTT.

  • Direct Reduction of Assay Reagents: The compound itself might directly reduce the MTT reagent, leading to a false positive signal for cell viability.

  • Adsorption of Proteins: Nanoparticles can adsorb proteins, including LDH, from the culture medium, which could lead to an underestimation of cytotoxicity in LDH assays.

Troubleshooting Guides

Issue 1: High Background in MTT Assay
Potential Cause Troubleshooting Step Recommended Control
Contamination of reagents or media.Use fresh, sterile reagents and media. Ensure aseptic technique during the experiment.Wells with media and MTT reagent only (no cells or compound).
Direct reduction of MTT by this compound.Perform a cell-free control experiment by incubating this compound with MTT reagent in the culture medium.Wells containing only media, MTT, and various concentrations of this compound.
Phenol (B47542) red in the medium.Use phenol red-free medium for the MTT incubation step.Compare background absorbance with and without phenol red in the medium.
Precipitation of the compound at high concentrations.Visually inspect the wells for any precipitate. If observed, consider reducing the highest concentration or using a different solvent.Wells with media and the highest concentration of this compound (no cells).
Issue 2: Inconsistent or Unexpected LDH Assay Results
Potential Cause Troubleshooting Step Recommended Control
Adsorption of LDH onto this compound.Centrifuge the plates after cell treatment and before taking the supernatant for the LDH assay to pellet the compound. Also, test for LDH inactivation by incubating purified LDH with this compound.Wells with media, purified LDH, and various concentrations of this compound.
Interference with NADH oxidation.Run a control to see if this compound affects the oxidation of NADH in the LDH assay substrate solution.Wells with LDH assay substrate and various concentrations of this compound (no LDH).
Compound has inherent LDH-like activity.This is less likely but can be checked by adding the compound to the assay substrate without any cell lysate.Wells with LDH assay substrate and various concentrations of this compound.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-200 µM) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Positive Control: In separate wells, add a lysis buffer to a set of untreated cells to generate a maximum LDH release control.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and any precipitate. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the assay kit's instructions.

Data Presentation

Table 1: Example of MTT Assay Data for this compound

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100%
101.220.0797.6%
251.180.0994.4%
501.100.1188.0%
1000.950.1576.0%
2000.700.1856.0%

Table 2: Example of LDH Assay Data for this compound

Concentration (µM)Average AbsorbanceStandard Deviation% Cytotoxicity
0 (Vehicle)0.150.020%
100.180.033.3%
250.250.0411.1%
500.400.0627.8%
1000.750.0966.7%
2001.100.12105.6% (relative to max lysis)
Max Lysis1.050.07100%

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay live_dead Live/Dead Staining (Microscopy) treatment->live_dead data_analysis Calculate % Viability / % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis live_dead->data_analysis conclusion Determine Cytotoxic Potential data_analysis->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

bet_pathway BETi BET Inhibitor (e.g., SGC-SMARCA-BRDVIII) BRD4 BRD4 BETi->BRD4 inhibits binding to acetylated histones SuperEnhancer Super-Enhancers BRD4->SuperEnhancer activates Oncogene Oncogene Transcription (e.g., MYC) SuperEnhancer->Oncogene drives CellCycle Cell Cycle Arrest Oncogene->CellCycle promotes progression Apoptosis Apoptosis Oncogene->Apoptosis inhibits

Caption: Simplified signaling pathway for BET inhibitor-induced cytotoxicity.

References

How to resolve Sgc-brdviii-NC solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with Sgc-brdviii-NC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the inactive analog and recommended negative control for SGC-SMARCA-BRDVIII, a potent and selective inhibitor of the SWI/SNF bromodomains SMARCA2/4 and PB1(bromo 5). It is crucial for confirming that the observed biological effects of SGC-SMARCA-BRDVIII are due to its specific inhibitory activity. The lack of activity in this compound is attributed to the methylation of a phenolic hydroxyl group, which prevents its binding to the bromodomain's K(ac) binding pocket.[1]

Q2: What is the known solubility of this compound?

A2: The documented solubility for this compound is 2 mg/mL in dimethyl sulfoxide (B87167) (DMSO).

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to dissolve this compound in fresh, high-quality DMSO to the desired concentration, not exceeding its solubility limit of 2 mg/mL. For consistent results, use anhydrous DMSO, as absorbed moisture can negatively impact the solubility of many compounds.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the most commonly reported solvent, the solubility of the related active compound, SGC-SMARCA-BRDVIII, in ethanol (B145695) is 10 mM. This suggests that ethanol could be a potential alternative solvent for this compound, although its specific solubility in ethanol has not been widely reported. It is advisable to perform a small-scale test to confirm solubility before preparing a large stock solution.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
  • Possible Cause 1: The desired concentration exceeds the known solubility limit of 2 mg/mL in DMSO.

    • Solution: Re-calculate the amount of DMSO needed to achieve a concentration at or below 2 mg/mL. If a higher concentration is required for your experiment, it may not be achievable with DMSO alone.

  • Possible Cause 2: The quality of the DMSO is suboptimal (e.g., it has absorbed moisture).

    • Solution: Use fresh, anhydrous, research-grade DMSO. Moisture in DMSO can significantly reduce the solubility of many organic compounds.

  • Possible Cause 3: The dissolution process is slow.

    • Solution: Gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication can aid in the dissolution process. However, be cautious with heating as it can potentially degrade the compound.

Issue 2: Precipitation is observed after preparing the this compound stock solution or upon further dilution.
  • Possible Cause 1: The stock solution is supersaturated.

    • Solution: Ensure your stock solution concentration does not exceed the 2 mg/mL solubility limit. If precipitation occurs over time, it may be necessary to prepare fresh stock solutions more frequently.

  • Possible Cause 2: The compound is precipitating out of the aqueous buffer or cell culture medium upon dilution.

    • Solution: This is a common issue when diluting a DMSO stock solution into an aqueous environment. To mitigate this, try the following:

      • Decrease the final concentration of this compound in your assay.

      • Increase the percentage of DMSO in the final working solution, but be mindful of potential solvent toxicity in your experimental system. It is recommended to keep the final DMSO concentration below 0.5%.

      • Consider using a formulation with co-solvents, similar to those used for the active compound SGC-SMARCA-BRDVIII for in vivo studies. These formulations often include agents like PEG300 and Tween-80 to improve solubility in aqueous solutions. A small-scale test of such a formulation for your in vitro experiment may be beneficial.

Issue 3: Concerns about compound aggregation.
  • Possible Cause: At higher concentrations, molecules of this compound may begin to aggregate, which can lead to inaccurate experimental results.

      • Work with concentrations well below the solubility limit whenever possible.

      • Prepare fresh dilutions from your stock solution for each experiment.

      • Avoid repeated freeze-thaw cycles of your stock solution by aliquoting it after preparation.

Data Presentation

Table 1: Solubility of this compound and its Active Analog SGC-SMARCA-BRDVIII

CompoundSolventReported Solubility
This compound DMSO2 mg/mL
SGC-SMARCA-BRDVIII DMSOup to 100 mM (~37.14 mg/mL)
Ethanol10 mM (~3.71 mg/mL)
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, research-grade DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

    • Add the corresponding volume of anhydrous DMSO to the tube. For a 1 mg/mL solution, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, you may gently warm the tube in a 37°C water bath for a few minutes and vortex again.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Signaling Pathway

The SWI/SNF complex is a key regulator of chromatin remodeling, and its dysfunction is implicated in various cancers. SGC-SMARCA-BRDVIII is designed to inhibit components of this complex, while this compound serves as a negative control to ensure that observed effects are due to this inhibition.

SWI_SNF_Pathway Role of SWI/SNF Complex in Gene Regulation cluster_Nucleus Cell Nucleus cluster_Chromatin Chromatin DNA DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Leads to Nucleosome Nucleosome Nucleosome->DNA Alters Accessibility SWI_SNF SWI/SNF Complex (contains SMARCA2/4) SWI_SNF->Nucleosome Remodels Transcription_Factors Transcription Factors Transcription_Factors->DNA Binds to DNA Experimental_Workflow Experimental Workflow for Validating SGC-SMARCA-BRDVIII Activity start Start: Prepare Stock Solutions prepare_active SGC-SMARCA-BRDVIII in DMSO start->prepare_active prepare_control This compound in DMSO start->prepare_control treat_cells Treat Cells with: 1. Vehicle (DMSO) 2. SGC-SMARCA-BRDVIII 3. This compound prepare_active->treat_cells prepare_control->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Downstream Assay (e.g., qPCR, Western Blot, Phenotypic Assay) incubate->assay analyze Analyze and Compare Results assay->analyze conclusion Conclusion: Observed effect is on-target if present only in SGC-SMARCA-BRDVIII treated group analyze->conclusion Troubleshooting_Logic Troubleshooting Logic for this compound Solubility start Problem: This compound not dissolving check_conc Is concentration <= 2 mg/mL in DMSO? start->check_conc check_dmso Is DMSO fresh and anhydrous? check_conc->check_dmso Yes fail Failure: Consider alternative (e.g., different solvent, lower concentration) check_conc->fail No apply_heat_sonication Apply gentle heat (37°C) and/or sonication check_dmso->apply_heat_sonication Yes check_dmso->fail No reassess Re-evaluate solubility apply_heat_sonication->reassess success Success: Compound Dissolved reassess->success Dissolved reassess->fail Not Dissolved

References

Avoiding artifacts with Sgc-brdviii-NC in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SGC-BRDVIII-NC in cellular assays. Our goal is to help you avoid common artifacts and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

Q2: At what concentration should I use this compound?

As a best practice, this compound should be used at the same concentration as its active counterpart, SGC-SMARCA-BRDVIII[5]. The recommended concentration for SGC-SMARCA-BRDVIII in cellular assays is typically up to 1 µM, and should not exceed 10 µM to minimize the risk of off-target effects[3][5]. It is always recommended to perform a concentration-response experiment with the active probe to determine the optimal concentration for your specific cell system and endpoint.

Q3: I am observing a phenotype with my this compound. What could be the cause?

Observing a cellular phenotype with a negative control can be perplexing. Here are a few potential causes and troubleshooting steps:

  • High Concentration: Even though designed to be inactive, at very high concentrations, small molecules can exhibit off-target effects or cause cellular stress[6]. Ensure you are using the recommended concentration range.

  • Compound Purity and Stability: Verify the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation[5]. It is advisable to prepare fresh dilutions from a stable stock for each experiment.

  • Cellular Context: The phenotype might be specific to your cell line or experimental conditions and unrelated to the intended targets of the active probe. Consider the possibility of non-specific effects on cell health.

  • Assay Artifact: The observed effect could be an artifact of the assay itself. Review your assay design and controls to rule out any experimental errors.

Q4: There is no difference in the phenotype observed between SGC-SMARCA-BRDVIII and this compound. How should I interpret this?

If both the active probe and the negative control produce the same effect, it strongly suggests that the observed phenotype is not due to the inhibition of SMARCA2/4 or PB1(5) bromodomains. The effect is likely due to off-target activity of the chemical scaffold or other non-specific effects. In this case, results obtained with SGC-SMARCA-BRDVIII at that concentration should be interpreted with caution, as the phenotype is not linked to its intended targets.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected activity with this compound High compound concentrationPerform a concentration-response experiment to determine if the effect is dose-dependent. Use the lowest effective concentration of the active probe.
Compound degradationAliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider purchasing a new batch of the compound.
Assay-specific artifactsRun appropriate vehicle controls (e.g., DMSO). Ensure that the readout is not affected by the compound's chemical properties (e.g., autofluorescence).
No difference between active probe and negative control Phenotype is due to off-target effectsThis is a valid result indicating the phenotype is not mediated by the intended targets. Consider using an orthogonal probe with a different chemical scaffold to confirm the biological role of the target.[4]
Target not expressed or not functional in the cell lineConfirm the expression of SMARCA2/4 and PB1 in your cell line using techniques like Western blot or qPCR.
High variability between replicates Inconsistent cell seeding or treatmentEnsure uniform cell seeding density and accurate pipetting of compounds.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental conditions, or fill them with media to maintain humidity.
Cell health issuesMonitor cell morphology and viability throughout the experiment. Ensure cells are not overgrown or stressed.

Quantitative Data Summary

Compound Target Binding Affinity (Kd) Recommended Cellular Concentration
SGC-SMARCA-BRDVIIISMARCA235 nM≤ 1 µM (up to 10 µM)[3][5]
SMARCA436 nM
PB1(5)13 nM
This compoundSMARCA2/4, PB1(5)InactiveSame as active probe

Experimental Protocols

Adipogenesis Differentiation Assay using 3T3-L1 Cells

This protocol describes how to assess the effect of SGC-SMARCA-BRDVIII and this compound on the differentiation of 3T3-L1 preadipocytes into adipocytes. The formation of adipocytes is impaired by treatment with SGC-SMARCA-BRDVIII[3].

Materials:

  • 3T3-L1 murine fibroblasts

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • SGC-SMARCA-BRDVIII

  • This compound

  • DMSO (vehicle control)

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin

Procedure:

  • Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and grow them to confluence in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Add SGC-SMARCA-BRDVIII, this compound, or DMSO vehicle at the desired final concentrations.

  • Insulin Treatment (Day 2): After two days, replace the medium with DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin, along with the respective compounds or vehicle.

  • Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS and 1% Penicillin-Streptomycin, along with the respective compounds or vehicle.

  • Assessment of Differentiation (Day 8-10):

    • Wash cells with PBS.

    • Fix the cells with 10% formalin in PBS for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

    • Wash extensively with water.

    • Acquire images using a microscope.

    • For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Visualizations

cluster_0 Mechanism of Action cluster_1 Negative Control Principle Probe SGC-SMARCA-BRDVIII Target SMARCA2/4, PB1(5) Bromodomains Probe->Target Inhibition Effect On-Target Cellular Phenotype Target->Effect Leads to NC_Probe This compound (Inactive) NC_Target SMARCA2/4, PB1(5) Bromodomains NC_Probe->NC_Target No Binding No_Effect No On-Target Cellular Phenotype NC_Target->No_Effect No Effect

Caption: Mechanism of SGC-SMARCA-BRDVIII and its negative control.

Start Unexpected Result in Cellular Assay Q1 Is there a phenotype with this compound? Start->Q1 A1_Yes Phenotype is likely off-target or an artifact. Q1->A1_Yes Yes A1_No Is there a difference between active probe and NC? Q1->A1_No No Check_Conc Verify compound concentration and integrity. A1_Yes->Check_Conc A2_Yes Phenotype is likely on-target. A1_No->A2_Yes Yes A2_No Phenotype is likely off-target or non-specific. A1_No->A2_No No Check_Target Confirm target expression in your cell model. A2_No->Check_Target

Caption: Troubleshooting workflow for unexpected experimental results.

Day_minus_2 Seed 3T3-L1 cells Day_0 Induce Differentiation + Compounds Day_minus_2->Day_0 Grow to confluence Day_2 Medium Change (Insulin + Compounds) Day_0->Day_2 48 hours Day_4_onwards Medium Change (Compounds only) Day_2->Day_4_onwards 48 hours Day_8_10 Assess Differentiation (Oil Red O Staining) Day_4_onwards->Day_8_10 Every 48 hours

Caption: Experimental workflow for the 3T3-L1 adipogenesis assay.

References

Verifying the inactivity of Sgc-brdviii-NC in a new cell line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on verifying the inactivity of the negative control compound Sgc-brdviii-NC in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended purpose?

A1: this compound is a chemical compound designed to serve as the inactive negative control for the potent and selective chemical probe Sgc-SMARCA-BRDVIII.[1] The primary purpose of a negative control is to ensure that the observed biological effects of the active probe are due to its specific engagement with the intended target, and not due to off-target effects or the chemical scaffold itself. This compound is structurally very similar to Sgc-SMARCA-BRDVIII but has a key modification (a methylated hydroxyl group) that prevents it from binding to the target bromodomains.[1]

Q2: What are the known targets of the active probe, Sgc-SMARCA-BRDVIII?

A2: Sgc-SMARCA-BRDVIII is a potent inhibitor of the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and PB1(5) (a bromodomain of PBRM1).[1][2][3] It has been shown to be selective over other bromodomain families.

Q3: In what context has this compound been shown to be inactive?

A3: this compound has been demonstrated to be inactive in a 3T3-L1 adipogenesis cell differentiation assay, where the active probe Sgc-SMARCA-BRDVIII shows a clear inhibitory effect. In this assay, Sgc-SMARCA-BRDVIII impairs the formation of adipocytes and reduces the expression of adipocyte-related genes.

Q4: What is the recommended working concentration for this compound in cellular assays?

A4: The recommended concentration for using this compound in cell-based assays is up to 10 µM, which mirrors the recommended concentration for its active counterpart, Sgc-SMARCA-BRDVIII.

Troubleshooting Guide: Unexpected Activity of this compound

This guide is for researchers who observe an unexpected phenotypic or signaling change in a new cell line upon treatment with this compound.

Q5: I am observing a change in cell viability/proliferation in my new cell line when I use this compound. How can I verify if this is a compound-specific effect?

A5: It is crucial to determine if the observed effect on cell viability is a genuine off-target effect of this compound or an artifact of the experimental conditions.

Recommended Action: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) comparing this compound, its active counterpart Sgc-SMARCA-BRDVIII, and a vehicle control (e.g., DMSO).

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol is used to assess the metabolic activity of a cell culture as an indicator of cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Sgc-SMARCA-BRDVIII in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level known to be non-toxic to the cells. Treat the cells and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Incubate the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at a wavelength between 550 and 600 nm.

Data Presentation:

CompoundConcentration% Viability (Mean ± SD)
Vehicle (DMSO)0.1%100 ± 5.2
This compound1 µM98.5 ± 4.8
5 µM97.1 ± 5.5
10 µM95.3 ± 6.1
Sgc-SMARCA-BRDVIII1 µM85.2 ± 7.3
5 µM60.7 ± 8.1
10 µM42.4 ± 6.9

Caption: Hypothetical cell viability data in a new cell line.

Q6: My results suggest a phenotypic change similar to the one caused by the active probe, Sgc-SMARCA-BRDVIII. How can I check for effects on downstream targets?

A6: If you observe a phenotype, you should investigate whether this compound is affecting the expression of genes known to be regulated by the SWI/SNF complex in a relevant context. The adipogenesis pathway is a well-characterized system for Sgc-SMARCA-BRDVIII activity.

Recommended Action: Perform a quantitative PCR (qPCR) analysis on key adipogenesis marker genes such as PPARγ, C/EBPα, and FABP4.

Protocol 2: Quantitative PCR (qPCR) for Adipogenesis Markers
  • Cell Treatment and RNA Extraction: Treat your cells with the vehicle, this compound, and Sgc-SMARCA-BRDVIII at the desired concentration and time point. Extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and primers specific for your target genes (PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Data Presentation:

TreatmentTarget GeneRelative mRNA Expression (Fold Change ± SD)
VehiclePPARγ1.0 ± 0.12
C/EBPα1.0 ± 0.15
FABP41.0 ± 0.11
This compound (10 µM)PPARγ0.95 ± 0.14
C/EBPα1.05 ± 0.18
FABP40.98 ± 0.13
Sgc-SMARCA-BRDVIII (10 µM)PPARγ0.45 ± 0.09
C/EBPα0.52 ± 0.11
FABP40.38 ± 0.08

Caption: Hypothetical qPCR data for adipogenesis markers.

Q7: How can I definitively check if this compound is affecting the protein levels of the primary targets of Sgc-SMARCA-BRDVIII in my cell line?

A7: The most direct way to assess the impact on the target proteins is to measure their abundance in the cell after treatment.

Recommended Action: Perform a Western Blot analysis to detect the protein levels of SMARCA2 and SMARCA4.

Protocol 3: Western Blot for SMARCA2 and SMARCA4
  • Cell Lysis: Treat cells with the vehicle, this compound, and Sgc-SMARCA-BRDVIII. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against SMARCA2 and SMARCA4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

TreatmentSMARCA2 Protein Level (Relative to Vehicle)SMARCA4 Protein Level (Relative to Vehicle)
Vehicle1.01.0
This compound (10 µM)0.981.02
Sgc-SMARCA-BRDVIII (10 µM)1.010.99

Caption: Expected Western Blot results. Note: As an inhibitor, Sgc-SMARCA-BRDVIII is not expected to cause degradation of its targets.

Visual Guides

G cluster_setup Experimental Setup cluster_assays Verification Assays cluster_analysis Data Analysis & Conclusion A 1. Seed New Cell Line B 2. Prepare Compounds: - Vehicle (e.g., DMSO) - this compound - Sgc-SMARCA-BRDVIII A->B C 3. Treat Cells (Dose-response & time-course) B->C D Cell Viability Assay (e.g., MTT) C->D E Gene Expression Analysis (qPCR for downstream targets) C->E F Protein Level Analysis (Western Blot for SMARCA2/4) C->F G Compare this compound to Vehicle and Active Probe D->G E->G F->G H Conclusion: This compound is inactive in the new cell line G->H No significant effect vs. Vehicle I Conclusion: Unexpected activity observed. Further investigation needed. G->I Significant effect observed

Caption: Workflow for verifying the inactivity of this compound.

G start Start: Unexpected phenotype observed with this compound q1 Is the phenotype related to cell viability or proliferation? start->q1 a1 Perform dose-response cell viability assay (e.g., MTT) q1->a1 Yes q3 Is the phenotype similar to that of the active probe (Sgc-SMARCA-BRDVIII)? q1->q3 No q2 Does this compound show significant toxicity compared to vehicle? a1->q2 a2 Check for compound precipitation, solubility issues, or non-specific cytotoxicity. q2->a2 Yes a3 Phenotype is likely not due to general cytotoxicity. Proceed to target-specific assays. q2->a3 No a3->q3 a4 Perform qPCR for known downstream target genes (e.g., PPARγ, C/EBPα, FABP4) q3->a4 Yes q4 Does this compound alter target gene expression? a4->q4 a5 Activity is confirmed. Consider cell-line specific off-target effects. q4->a5 Yes a6 Inactivity is confirmed at the transcriptional level. q4->a6 No end_inactive Conclusion: This compound is inactive in this context. a6->end_inactive

Caption: Troubleshooting flowchart for unexpected this compound activity.

References

Technical Support Center: Troubleshooting SGC-BRDVIII-NC Interference with Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SGC-BRDVIII-NC in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with secondary antibodies in common immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is the inactive analog and recommended negative control for the potent SMARCA2/4 and PB1(bromo 5)-selective SWI/SNF bromodomain inhibitor, SGC-SMARCA-BRDVIII.[1] It is used to ensure that the observed effects in your experiment are due to the specific inhibition of the target bromodomains by SGC-SMARCA-BRDVIII and not due to off-target effects of the chemical scaffold.

Q2: Can this compound directly interfere with my secondary antibodies?

Currently, there is no direct evidence in the scientific literature to suggest that this compound specifically binds to and interferes with secondary antibodies. However, like many small molecules, it has the potential to cause non-specific binding or background noise in sensitive immunoassays. This guide is designed to help you troubleshoot and minimize any potential interference.

Q3: What are the common signs of potential interference from a small molecule like this compound in an immunoassay?

Potential signs of interference can manifest as:

  • High background staining: An overall increase in signal across the entire blot, slide, or well.

  • Non-specific bands (Western Blot): The appearance of unexpected bands that are not the target protein.

  • False positives (ELISA): Higher than expected signal in control wells.

  • Inconsistent replicate data: High variability between identical experimental setups.

Troubleshooting Guides

If you are experiencing issues in your experiments when using this compound, follow these troubleshooting guides.

Issue 1: High Background Signal in Immunofluorescence (IF)

High background can obscure the specific signal from your target protein.

Troubleshooting Steps:

  • Optimize Secondary Antibody Concentration: Using too high a concentration of the secondary antibody is a common cause of high background.[2][3] Perform a titration experiment to determine the optimal dilution.

  • Enhance Blocking: Inadequate blocking can lead to non-specific binding of both primary and secondary antibodies.[4]

    • Increase the blocking incubation time (e.g., 1-2 hours at room temperature).[2]

    • Consider changing your blocking agent.

  • Increase Washing Steps: Thorough washing is crucial to remove unbound antibodies.[4][5] Increase the number and/or duration of your wash steps.

  • Run a "Secondary Antibody Only" Control: To determine if the secondary antibody is the source of the background, prepare a control slide that is processed identically but without the primary antibody.[6] If you still observe high background, the issue lies with the secondary antibody or subsequent steps.

Experimental Protocol: Secondary Antibody Titration for Immunofluorescence

  • Prepare a dilution series of your secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000) in your antibody dilution buffer.

  • Process multiple slides/coverslips of your control and experimental samples (including those treated with this compound) identically up to the secondary antibody incubation step.

  • Incubate one slide/coverslip with each dilution of the secondary antibody for the standard time and temperature.

  • Wash all slides/coverslips thoroughly.

  • Mount and image all slides/coverslips using the same imaging parameters (e.g., exposure time, gain).

  • Analyze the images to identify the dilution that provides the best signal-to-noise ratio.

Issue 2: Non-Specific Bands in Western Blotting

The appearance of extra bands can make data interpretation difficult.

Troubleshooting Steps:

  • Check Secondary Antibody Specificity: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[3]

  • Reduce Antibody Concentrations: High concentrations of either the primary or secondary antibody can lead to non-specific binding.[4] Titrate both to find the optimal working concentration.

  • Optimize Blocking Conditions:

    • Ensure your blocking solution is fresh, as bacterial growth can cause background.[4]

    • For phospho-specific primary antibodies, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins which can increase background.[4]

  • Perform a "No Primary" Control Blot: Run a lane on your gel that you will process without the primary antibody incubation.[2][4] If bands appear in this lane, it indicates non-specific binding of your secondary antibody.

Quantitative Data Summary: Recommended Starting Points for Troubleshooting

ParameterRecommendationCommon Range
Secondary Antibody Dilution (IF) Start with the manufacturer's recommendation and perform a titration.1:200 - 1:2000
Secondary Antibody Dilution (WB) Start with the manufacturer's recommendation and perform a titration.1:1000 - 1:20000
Blocking Time Increase incubation time if high background persists.1-2 hours at RT or overnight at 4°C
Blocking Agents Bovine Serum Albumin (BSA) or Non-fat Dry Milk.1-5% solution

Visual Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common issues.

Workflow for Troubleshooting High Background in IF start High Background Observed q1 Run 'Secondary Only' Control start->q1 a1_yes Background Persists q1->a1_yes Yes a1_no Background Reduced q1->a1_no No action1 Optimize Secondary Ab Concentration (Titrate) a1_yes->action1 action4 Troubleshoot Primary Ab a1_no->action4 action2 Increase Blocking Time/ Change Blocking Agent action1->action2 action3 Increase Wash Steps action2->action3 end Problem Resolved action3->end action4->end

Caption: Troubleshooting workflow for high background in immunofluorescence.

Decision Tree for Non-Specific Bands in Western Blot start Non-Specific Bands Observed q1 Run 'No Primary' Control start->q1 a1_yes Bands Present q1->a1_yes Yes a1_no No Bands q1->a1_no No action1 Reduce Secondary Ab Concentration a1_yes->action1 action4 Reduce Primary Ab Concentration a1_no->action4 action2 Check Secondary Ab Specificity action1->action2 action3 Optimize Blocking (Agent, Time) action2->action3 end Clean Blot action3->end action4->end

Caption: Decision tree for addressing non-specific bands in Western blotting.

For further assistance, please consult the manufacturer's datasheet for this compound and your specific antibodies.

References

Best practices for using Sgc-brdviii-NC to avoid experimental errors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for using Sgc-brdviii-NC to avoid experimental errors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the inactive negative control for the chemical probe Sgc-SMARCA-BRDVIII. Sgc-SMARCA-BRDVIII is a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)), which are components of the SWI/SNF chromatin remodeling complex.[1][2] The primary application of this compound is to be used alongside Sgc-SMARCA-BRDVIII in cell-based assays to differentiate on-target effects from off-target or non-specific effects of the chemical scaffold.

Q2: How does this compound differ from Sgc-SMARCA-BRDVIII?

The inactivity of this compound is due to the methylation of the phenolic hydroxyl group present in the active Sgc-SMARCA-BRDVIII.[1] This modification completely abolishes the binding to the acetyl-lysine binding pocket of the target bromodomains.

Q3: At what concentration should I use this compound?

This compound should be used at the same concentration as its active counterpart, Sgc-SMARCA-BRDVIII. The recommended maximum concentration for cell-based assays is 10 µM to minimize the potential for off-target effects.[1][2]

Q4: How should I prepare and store this compound?

This compound is typically provided as a powder. For experimental use, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is soluble in DMSO at a concentration of 2 mg/mL. The powder form should be stored at 2-8°C. DMSO stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected cellular phenotype observed with this compound treatment. 1. The observed effect may be due to the compound's scaffold and not the inhibition of the target bromodomains. 2. The concentration used may be too high, leading to off-target effects. 3. The compound may be interfering with the assay readout (e.g., autofluorescence).1. This is the intended use of the negative control. The phenotype can be attributed to off-target effects of the chemical series. 2. Perform a dose-response experiment with both the active probe and the negative control to ensure the phenotype is specific to the active compound at lower concentrations. Do not exceed the recommended maximum concentration of 10 µM. 3. Run assay-specific controls, such as measuring the fluorescence of the compound in the absence of cells.
Precipitation of the compound in cell culture media. 1. Poor solubility of the compound in aqueous media. 2. The final concentration of DMSO in the media is too high.1. Ensure the stock solution in DMSO is fully dissolved before diluting in media. Gentle warming or sonication can aid dissolution. 2. Keep the final DMSO concentration in the cell culture media below 0.5% to maintain solubility and minimize solvent-induced toxicity.
Inconsistent results between experiments. 1. Degradation of the compound due to improper storage or handling. 2. Variability in cell culture conditions (e.g., cell passage number, confluency).1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store the compound as recommended. 2. Standardize cell culture protocols, including using a consistent cell passage number and ensuring cells are at the optimal confluency for the experiment.
No difference observed between Sgc-SMARCA-BRDVIII and this compound treated cells. 1. The cellular phenotype being measured is not mediated by the target bromodomains. 2. The active compound, Sgc-SMARCA-BRDVIII, may have degraded.1. This result suggests that the observed biological effect is not due to the inhibition of SMARCA2/4 or PB1(5) bromodomains. 2. Check the integrity of the active compound. If possible, confirm its activity in a biochemical assay.

Data Presentation

Table 1: Physicochemical Properties

PropertyThis compoundSgc-SMARCA-BRDVIII
Molecular Weight 385.46 g/mol 371.43 g/mol
Molecular Formula C₂₀H₂₇N₅O₃C₁₉H₂₅N₅O₃
Appearance White to beige powderOff-white to yellow solid
Solubility DMSO: 2 mg/mLDMSO: 25 mg/mL
Storage 2-8°C (powder)-20°C (powder)

Table 2: In Vitro Binding Affinity (Kd, nM)

Target BromodomainSgc-SMARCA-BRDVIIIThis compound
SMARCA2 35Inactive
SMARCA4 36Inactive
PB1(5) 13Inactive
PB1(2) 3655Inactive
PB1(3) 1963Inactive
Data for Sgc-SMARCA-BRDVIII from reference. This compound is confirmed to be inactive against these targets.

Experimental Protocols

Detailed Methodology for 3T3-L1 Adipocyte Differentiation Assay

This protocol is adapted from established methods for 3T3-L1 differentiation and is suitable for testing the effects of Sgc-SMARCA-BRDVIII and this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Bovine calf serum (BCS)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Insulin (B600854) solution (10 mg/mL)

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Sgc-SMARCA-BRDVIII and this compound stock solutions in DMSO

  • Oil Red O staining solution

Procedure:

  • Cell Seeding and Growth:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

    • Seed cells in the desired plate format (e.g., 24-well plate) and grow to 100% confluency.

    • Maintain cells at confluency for an additional 48 hours to ensure growth arrest.

  • Initiation of Differentiation (Day 0):

    • Prepare differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

    • Aspirate the growth medium and add the differentiation medium containing either vehicle (DMSO), Sgc-SMARCA-BRDVIII, or this compound at the desired final concentration.

  • Maturation Phase (Day 2 onwards):

    • After 48 hours, replace the differentiation medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the respective compounds.

    • Every 48 hours thereafter, replace the medium with fresh insulin medium containing the compounds.

  • Assessment of Adipogenesis (Day 8-10):

    • Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible.

    • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

    • Wash extensively with water.

    • The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye with isopropanol and measuring the absorbance.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Compound Treatment Preadipocytes 3T3-L1 Preadipocytes Confluent Grow to Confluency (2 days post-confluent) Preadipocytes->Confluent Induction Induce Differentiation (DMI + Compound) Confluent->Induction Maturation Maturation (Insulin + Compound) Induction->Maturation Analysis Analysis (Oil Red O Staining, qPCR) Maturation->Analysis Active Sgc-SMARCA-BRDVIII Active->Induction Negative This compound Negative->Induction Vehicle Vehicle (DMSO) Vehicle->Induction

Caption: Experimental workflow for testing this compound in a 3T3-L1 adipogenesis assay.

G cluster_pathway SWI/SNF Complex and Gene Regulation cluster_inhibition Mechanism of Action SWISNF SWI/SNF Complex (contains SMARCA2/4) Bromodomain Bromodomain SWISNF->Bromodomain AcetylatedHistones Acetylated Histones Bromodomain->AcetylatedHistones binds Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Adipogenic Gene Expression (e.g., PPARγ) Chromatin->GeneExpression ActiveProbe Sgc-SMARCA-BRDVIII ActiveProbe->Bromodomain Inhibits NegativeControl This compound NegativeControl->Bromodomain No Binding

Caption: Signaling pathway showing the role of SWI/SNF and the mechanism of Sgc-SMARCA-BRDVIII.

References

Validation & Comparative

A Head-to-Head Comparison of SGC-SMARCA-BRDVIII and its Negative Control, Sgc-brdviii-NC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, chemical probes serve as indispensable tools for dissecting the function of specific protein domains. This guide provides a comprehensive comparison of SGC-SMARCA-BRDVIII, a potent and selective inhibitor of the bromodomains of SMARCA2/4 and PBRM1, and its structurally similar but inactive counterpart, Sgc-brdviii-NC. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and data interpretation.

SGC-SMARCA-BRDVIII is a chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)), which are components of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning.[3] In contrast, this compound is designed as a negative control, possessing a key chemical modification that ablates its binding to the target bromodomains.[1][4]

Performance Data at a Glance: A Quantitative Comparison

The following tables summarize the key quantitative data for SGC-SMARCA-BRDVIII and this compound, highlighting their differential biochemical and cellular activities.

Table 1: In Vitro Binding Affinity (Kd) for Target Bromodomains

CompoundSMARCA2 (nM)SMARCA4 (nM)PBRM1 (BD5) (nM)
SGC-SMARCA-BRDVIII 35[1][5][6]36[1][5][6]13[1][5][6]
This compound Inactive[1]Inactive[1]Inactive[1]

Table 2: Selectivity Profile of SGC-SMARCA-BRDVIII

Bromodomain Family MemberBinding Affinity (Kd in nM)
PBRM1 (BD2)3655[1][2][7]
PBRM1 (BD3)1963[1][2][7]

Note: SGC-SMARCA-BRDVIII exhibits high selectivity for SMARCA2/4 and PBRM1(BD5) over other bromodomains, including other PBRM1 bromodomains.[1][7]

Table 3: Cellular Activity in Adipogenesis Assay

CompoundEC50
SGC-SMARCA-BRDVIII < 1.0 µM[1][5]
This compound No cellular activity[1][5]

Mechanism of Action: Targeting the SWI/SNF Complex

SGC-SMARCA-BRDVIII exerts its effects by competitively binding to the acetyl-lysine binding pocket of the SMARCA2/4 and PBRM1(BD5) bromodomains. This prevents the recruitment of the SWI/SNF complex to acetylated histones on chromatin, thereby modulating the expression of target genes. The methylation of the phenolic hydroxyl group in this compound sterically hinders its interaction with the key residues in the binding pocket, rendering it inactive.[1]

SGC-SMARCA-BRDVIII_Mechanism_of_Action cluster_0 SGC-SMARCA-BRDVIII Action cluster_1 Cellular Process cluster_2 This compound SGC-SMARCA-BRDVIII SGC-SMARCA-BRDVIII Binding Inhibition of Binding SGC-SMARCA-BRDVIII->Binding SMARCA2/4_PBRM1(BD5) SMARCA2/4 & PBRM1(BD5) Bromodomains SMARCA2/4_PBRM1(BD5)->Binding No_Binding No Binding SMARCA2/4_PBRM1(BD5)->No_Binding SWI/SNF_Complex SWI/SNF Complex Recruitment Binding->SWI/SNF_Complex Prevents Acetylated_Histones Acetylated Histones Acetylated_Histones->SWI/SNF_Complex Chromatin_Remodeling Chromatin Remodeling SWI/SNF_Complex->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression This compound This compound This compound->No_Binding

Mechanism of action for SGC-SMARCA-BRDVIII.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (Kd) of the compounds to their target bromodomains.

ITC_Workflow Start Start Prepare_Protein Prepare purified bromodomain protein solution Start->Prepare_Protein Prepare_Compound Prepare compound solution (SGC-SMARCA-BRDVIII or this compound) Start->Prepare_Compound Load_Calorimeter Load protein into the sample cell and compound into the injection syringe of the ITC instrument Prepare_Protein->Load_Calorimeter Prepare_Compound->Load_Calorimeter Titration Inject small aliquots of the compound into the protein solution Load_Calorimeter->Titration Measure_Heat Measure the heat released or absorbed during binding Titration->Measure_Heat Analyze_Data Analyze the titration curve to determine Kd, stoichiometry, and thermodynamic parameters Measure_Heat->Analyze_Data End End Analyze_Data->End

Workflow for Isothermal Titration Calorimetry.
Adipogenesis Cell Differentiation Assay

This cellular assay is used to assess the biological activity of the compounds by measuring their effect on the differentiation of pre-adipocytes into adipocytes.

  • Cell Culture : 3T3-L1 mouse fibroblasts are cultured to confluence.

  • Differentiation Induction : Two days post-confluence, differentiation is induced using a cocktail containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX), a glucocorticoid (e.g., dexamethasone), and insulin.[2]

  • Compound Treatment : Cells are treated with varying concentrations of SGC-SMARCA-BRDVIII or this compound (typically up to 10 µM) during the differentiation process.[1][5]

  • Assessment of Differentiation : After several days (e.g., 14 days), adipocyte differentiation is assessed by:[6]

    • Lipid Accumulation Staining : Staining with Oil Red O to visualize lipid droplets.

    • Gene Expression Analysis : Measuring the expression of adipocyte marker genes such as PPARγ, C/EBPα, and FABP4 via qPCR.[2]

  • Data Analysis : The half-maximal effective concentration (EC50) is calculated for the active compound based on the dose-response curve.

Adipogenesis_Assay_Workflow Start Start Culture_Cells Culture 3T3-L1 fibroblasts to confluence Start->Culture_Cells Induce_Differentiation Induce differentiation with IBMX, dexamethasone, and insulin Culture_Cells->Induce_Differentiation Treat_Cells Treat with SGC-SMARCA-BRDVIII or this compound Induce_Differentiation->Treat_Cells Incubate Incubate for several days Treat_Cells->Incubate Assess_Differentiation Assess adipogenesis (Oil Red O staining, qPCR) Incubate->Assess_Differentiation Analyze_Results Calculate EC50 Assess_Differentiation->Analyze_Results End End Analyze_Results->End

Workflow for the adipogenesis cell differentiation assay.

Conclusion

SGC-SMARCA-BRDVIII is a well-characterized chemical probe that potently and selectively inhibits the bromodomains of SMARCA2/4 and PBRM1(BD5). Its demonstrated cellular activity in modulating adipogenesis underscores its utility in studying the biological roles of these epigenetic readers. The availability of the inactive control, this compound, is critical for attributing observed cellular effects specifically to the inhibition of the target bromodomains, thereby enabling rigorous and well-controlled experiments. Researchers are advised to use both compounds in parallel to ensure the validity of their findings. The recommended concentration for cellular assays is typically up to 10 µM for both the probe and the negative control.[1][5][7]

References

Validating the Specificity of SGC-SMARCA-BRDVIII using its Negative Control, Sgc-brdviii-NC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the pursuit of potent and selective chemical probes for epigenetic research, rigorous validation of their specificity is paramount. This guide provides a comprehensive comparison of SGC-SMARCA-BRDVIII, a potent inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1(5)), with its structurally similar but inactive negative control, Sgc-brdviii-NC. The experimental data herein demonstrates the high specificity of SGC-SMARCA-BRDVIII, establishing it as a reliable tool for interrogating the biological functions of the SWI/SNF chromatin remodeling complex.

Probing the SWI/SNF Complex: Mechanism of Action

SGC-SMARCA-BRDVIII is designed to competitively bind to the acetyl-lysine binding pocket of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1. These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression. By occupying this binding site, SGC-SMARCA-BRDVIII effectively blocks the recognition of acetylated histones, thereby inhibiting the recruitment and activity of the SWI/SNF complex at specific genomic loci.

The negative control, this compound, differs from the active probe by a single methylation on a critical hydroxyl group. This seemingly minor modification completely abrogates its binding affinity for the target bromodomains, rendering it biologically inactive. This makes this compound an ideal control for distinguishing on-target effects of SGC-SMARCA-BRDVIII from potential off-target or compound-specific artifacts in cellular assays.

Quantitative Comparison of Binding Affinity and Cellular Activity

The following tables summarize the key quantitative data comparing the in vitro binding affinity and cellular activity of SGC-SMARCA-BRDVIII and its negative control.

Table 1: In Vitro Binding Affinity (Isothermal Titration Calorimetry - ITC)

CompoundTarget BromodomainDissociation Constant (Kd) (nM)
SGC-SMARCA-BRDVIII SMARCA235[1][2][3]
SMARCA436[1][2][3]
PB1(5)13[1][2][3]
PB1(2)3655[1][3]
PB1(3)1963[1][3]
This compound All tested targetsInactive[1]

Table 2: Cellular Activity in 3T3-L1 Adipogenesis Assay

CompoundParameterValue
SGC-SMARCA-BRDVIII Half-maximal effective concentration (EC50)< 1.0 µM[1][2]
This compound Cellular ActivityNo activity observed[1][2]

Specificity Profile: Broad Panel Screening

To further validate its specificity, SGC-SMARCA-BRDVIII was screened against a broad panel of protein targets.

Table 3: Selectivity Screening using Thermal Shift Assay (DSF)

Target PanelNumber of TargetsSGC-SMARCA-BRDVIII Activity
Bromodomains25Selective for SMARCA2/4 and PB1(5)[1][2][4]
Protein Kinases85No significant activity observed[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed to directly measure the binding affinity of SGC-SMARCA-BRDVIII to purified bromodomain proteins. In a typical experiment, a solution of the compound was titrated into a solution containing the target protein at a constant temperature. The heat released or absorbed upon binding was measured, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction. The inactive nature of this compound was confirmed by the absence of any significant heat change upon its titration into the protein solution.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF was employed to assess the selectivity of SGC-SMARCA-BRDVIII against a panel of 25 bromodomains and 85 protein kinases. This assay measures the thermal stability of a protein by monitoring its unfolding transition in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). SGC-SMARCA-BRDVIII induced a significant thermal shift only for its intended targets, while this compound did not cause a shift for any of the proteins tested, confirming its lack of binding.

G Workflow for Thermal Shift Assay (DSF) cluster_prep Sample Preparation cluster_run Thermal Denaturation cluster_analysis Data Analysis protein Purified Protein mix Mix Protein, Dye, Compound, and Buffer in a 96-well plate protein->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix compound Test Compound (SGC-SMARCA-BRDVIII or this compound) compound->mix buffer Assay Buffer buffer->mix rtpcr Real-Time PCR Instrument mix->rtpcr heat Increase temperature gradually rtpcr->heat Run program measure Measure fluorescence at each temperature increment heat->measure plot Plot Fluorescence vs. Temperature measure->plot melt_curve Generate Melt Curve plot->melt_curve tm Determine Melting Temperature (Tm) melt_curve->tm shift Calculate Thermal Shift (ΔTm) tm->shift Compare with control

Workflow for Thermal Shift Assay (DSF).
3T3-L1 Adipogenesis Assay

This cellular assay was used to determine the functional activity of SGC-SMARCA-BRDVIII and this compound. 3T3-L1 preadipocyte cells are induced to differentiate into adipocytes, a process that can be monitored by the accumulation of lipid droplets.

Protocol:

  • Cell Seeding: 3T3-L1 cells were seeded in a multi-well plate and grown to confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, the growth medium was replaced with a differentiation medium containing a standard adipogenic cocktail of 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin. Cells were treated with varying concentrations of SGC-SMARCA-BRDVIII or this compound.

  • Insulin Treatment (Day 2): The differentiation medium was replaced with a medium containing only insulin, along with the respective compounds.

  • Maintenance (Day 4 onwards): The medium was replaced every two days with fresh medium containing the test compounds.

  • Analysis (Day 8-10): Adipogenesis was quantified by staining the accumulated lipid droplets with Oil Red O. The amount of staining was measured spectrophotometrically after extraction to determine the EC50 value for SGC-SMARCA-BRDVIII.

SGC-SMARCA-BRDVIII effectively inhibited adipogenesis with an EC50 of less than 1.0 µM, demonstrating its cell permeability and on-target engagement. In contrast, this compound showed no effect on adipocyte differentiation, confirming that the observed activity of the probe is not due to non-specific compound effects.

G 3T3-L1 Adipogenesis Assay Workflow cluster_culture Cell Culture cluster_diff Differentiation cluster_analysis Analysis seed Seed 3T3-L1 preadipocytes confluence Grow to confluence seed->confluence post_confluence Maintain for 2 days post-confluence confluence->post_confluence day0 Day 0: Add Differentiation Medium (IBMX, Dex, Insulin) + Compound post_confluence->day0 day2 Day 2: Change to Insulin Medium + Compound day0->day2 day4 Day 4+: Replenish medium every 2 days day2->day4 day8 Day 8-10: Stain with Oil Red O day4->day8 quantify Quantify lipid accumulation day8->quantify ec50 Determine EC50 quantify->ec50

3T3-L1 Adipogenesis Assay Workflow.

Conclusion

The collective data from biochemical and cellular assays unequivocally demonstrates the high specificity of SGC-SMARCA-BRDVIII for the bromodomains of SMARCA2, SMARCA4, and PB1(5). The use of the inactive negative control, this compound, provides a critical benchmark for attributing the observed biological effects directly to the inhibition of these targets. This comprehensive validation establishes SGC-SMARCA-BRDVIII as a reliable and valuable chemical probe for elucidating the roles of the SWI/SNF complex in health and disease. Researchers utilizing this probe can have high confidence that their findings are a direct result of on-target activity.

References

Sgc-brdviii-NC: A Comparative Analysis of an Inactive Control Compound in Bromodomain Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of well-characterized chemical probes and their corresponding negative controls is paramount for robust experimental design and accurate interpretation of results. Sgc-brdviii-NC serves as the inactive control for the potent and selective Sgc-SMARCA-BRDVIII probe, which targets the bromodomains of SMARCA2/4 and PB1(5). This guide provides a comparative analysis of this compound, detailing its role and the cross-reactivity profile of its active counterpart, thereby underscoring the importance of its inactivity in target validation studies.

As a negative control, this compound is designed to be biologically inert, particularly against the targets of Sgc-SMARCA-BRDVIII. While extensive cross-reactivity panels are not typically performed on inactive controls, the data from its active analog, Sgc-SMARCA-BRDVIII, provides a clear rationale for its use. Sgc-SMARCA-BRDVIII has been shown to be highly selective for the SMARCA2/4 and PB1(5) bromodomains.[1][2][3][4] In contrast, this compound is reported to be completely inactive on all tested targets and shows no cellular activity.[1][2]

Comparative Selectivity Profile: Sgc-SMARCA-BRDVIII vs. This compound

The following table summarizes the binding affinities of Sgc-SMARCA-BRDVIII for its primary targets and other related bromodomains. This data highlights the selectivity of the active probe and, by extension, the expected inactivity of its negative control, this compound.

Target BromodomainSgc-SMARCA-BRDVIII Kd (nM)This compound Activity
SMARCA235[1][2][3][4]Inactive[1][2]
SMARCA436[1][2][3][4]Inactive[1][2]
PB1(5)13[1][2][3][4]Inactive[1][2]
PB1(2)3655[1][5]Not Reported
PB1(3)1963[1][5]Not Reported

Kd (Dissociation Constant) is a measure of binding affinity, where a lower value indicates a stronger interaction.

Furthermore, Sgc-SMARCA-BRDVIII has been screened against a panel of 25 other bromodomain families and 85 protein kinases and showed no significant off-target activity.[1][2][3][5] This broad screening of the active compound provides a strong basis for the assumed lack of cross-reactivity of its structurally similar but inactive control, this compound.

Experimental Protocols

To ensure the reliability of the selectivity data, standardized experimental protocols are employed. The following are detailed methodologies for key experiments used to characterize compounds like Sgc-SMARCA-BRDVIII and confirm the inactivity of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is utilized to measure the binding affinity (Kd) of a compound to its target protein.

  • Preparation: The target bromodomain protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The compound (Sgc-SMARCA-BRDVIII or this compound) is dissolved in the same buffer.

  • Loading: The protein solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution. The heat change upon binding is measured after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assays

DSF, or thermal shift assay, is a high-throughput method to assess compound binding by measuring the change in the thermal stability of a protein.

  • Reaction Setup: A reaction mixture is prepared containing the target protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound in a suitable buffer.

  • Thermal Denaturation: The reaction plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic regions and fluoresces. The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve. A significant increase in Tm in the presence of a compound indicates binding and stabilization.

Kinase Panel Screening

To assess off-target effects on kinases, compounds are screened against a panel of purified kinases.

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of 33P-labeled ATP into a substrate peptide by the kinase.

  • Reaction: The kinase, substrate, ATP (spiked with 33P-ATP), and the test compound are incubated together.

  • Quantification: The reaction is stopped, and the radiolabeled substrate is captured. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The percentage of inhibition by the compound is calculated relative to a control reaction without the compound.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_screening Selectivity Screening compound Test Compound (e.g., this compound) primary_assay Primary Target Assay (e.g., ITC for SMARCA2) compound->primary_assay secondary_assay Broad Panel Screening (e.g., Kinase Panel) compound->secondary_assay data_analysis Data Analysis (Determine K_d, % Inhibition) primary_assay->data_analysis secondary_assay->data_analysis result Cross-Reactivity Profile data_analysis->result

Caption: Experimental workflow for determining the cross-reactivity of a compound.

swi_snf_pathway cluster_nucleus Nucleus histone Acetylated Histones swi_snf SWI/SNF Complex (contains SMARCA2/4) histone->swi_snf recruits chromatin Chromatin Remodeling swi_snf->chromatin transcription Gene Transcription chromatin->transcription sgc_probe Sgc-SMARCA-BRDVIII sgc_probe->swi_snf inhibits binding

Caption: Simplified SWI/SNF signaling pathway and the inhibitory action of Sgc-SMARCA-BRDVIII.

References

A Guide to Confirming the Lack of Target Engagement for Sgc-brdviii-NC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC-SMARCA-BRDVIII, a potent inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5), with its inactive analog, SGC-BRDVIII-NC. We present experimental data and detailed protocols to demonstrate how the lack of target engagement for this compound is confirmed, ensuring its suitability as a negative control. Additionally, we include comparative data for an alternative chemical probe, PFI-3, and its negative control, PFI-3oMet, to offer a broader perspective.

Understanding the Mechanism of Inactivity

The rationale for this compound's lack of activity lies in a subtle but critical structural modification. The methylation of a phenolic hydroxyl group present in the active probe, SGC-SMARCA-BRDVIII, sterically hinders the molecule from binding within the acetyl-lysine binding pocket of the target bromodomains.[1] This targeted chemical change is designed to abolish on-target activity while retaining a similar overall physicochemical profile to the active probe, which is a key characteristic of a good negative control.

Comparative Analysis of Chemical Probes and their Negative Controls

To objectively assess target engagement and its absence, a variety of biophysical and cellular assays are employed. The following tables summarize the quantitative data for SGC-SMARCA-BRDVIII and PFI-3, alongside the evidence for the lack of binding of their respective negative controls.

Compound Target Binding Affinity (Kd) by ITC Cellular Activity (Adipogenesis Assay EC50)
SGC-SMARCA-BRDVIIISMARCA235 nM[1][2][3][4]< 1.0 µM[1][2][3]
SMARCA436 nM[1][2][3][4]
PB1(5)13 nM[1][2][3][4]
This compoundSMARCA2/4, PB1(5)No binding detectedInactive[1][2][3]
PFI-3SMARCA2/455 - 110 nM (BROMOscan)[3]Not directly comparable
89 nM (ITC)[3][5]
PB1(5)48 nM (ITC)
PFI-3oMetSMARCA2/4No significant binding[2]Inactive

Table 1: Comparison of In Vitro Binding Affinity and Cellular Activity. Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the binding affinity of a compound to its target protein. The low nanomolar Kd values for SGC-SMARCA-BRDVIII indicate its high potency. In contrast, this compound is reported to be completely inactive in biophysical assays and shows no cellular activity in functional assays like the adipogenesis differentiation assay.[1][2][3] Similarly, PFI-3 shows potent binding to its targets, while its negative control, PFI-3oMet, demonstrates no significant interaction.[2]

Experimental Protocols for Verifying Lack of Target Engagement

To rigorously confirm that a negative control does not engage the target, a combination of in vitro and cellular assays is recommended.

In Vitro Binding Assays

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Objective: To quantitatively measure the binding affinity of the test compound to the purified bromodomain protein.

  • Methodology:

    • Purified recombinant bromodomain protein (e.g., SMARCA2) is placed in the sample cell of the calorimeter.

    • The test compound (this compound) is loaded into the injection syringe.

    • A series of small, sequential injections of the compound are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Expected Outcome for this compound: No significant heat change upon injection, indicating no binding to the target protein.

2. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Objective: To assess the ability of the test compound to stabilize the target bromodomain.

  • Methodology:

    • The purified bromodomain protein is mixed with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

    • The test compound (this compound) or a positive control (SGC-SMARCA-BRDVIII) is added to the protein-dye mixture.

    • The temperature is gradually increased, and the fluorescence is monitored.

  • Expected Outcome for this compound: No significant shift in the Tm of the target protein compared to the vehicle control, while the active probe should induce a noticeable Tm shift. It has been reported that this compound is completely inactive on all tested targets in an in-house DSF panel.[1]

Cellular Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein in cell lysates or intact cells.

  • Objective: To determine if the test compound binds to and stabilizes the target protein in its native cellular context.

  • Methodology:

    • Intact cells are treated with the test compound (this compound) or vehicle.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is separated from the aggregated proteins.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other methods.

  • Expected Outcome for this compound: The thermal denaturation curve of the target protein will be similar to that of the vehicle-treated cells, indicating no stabilization.

2. Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to measure the mobility of a fluorescently tagged protein in live cells. Displacement of the protein from a large complex (like chromatin) by an inhibitor will increase its mobility.

  • Objective: To assess the ability of the compound to displace the target bromodomain from chromatin in living cells.

  • Methodology:

    • Cells are transfected with a plasmid expressing the target bromodomain fused to a fluorescent protein (e.g., GFP-SMARCA2).

    • A small region of the nucleus is photobleached with a high-intensity laser.

    • The rate of fluorescence recovery in the bleached region is monitored over time.

    • Cells are treated with the test compound (this compound) and the FRAP experiment is repeated.

  • Expected Outcome for this compound: No change in the fluorescence recovery rate compared to untreated cells, whereas an active inhibitor would be expected to increase the recovery rate by displacing the bromodomain from the less mobile chromatin.

Visualizing the Concepts

To further clarify the principles and workflows, the following diagrams are provided.

G cluster_0 Active Probe (SGC-SMARCA-BRDVIII) cluster_1 Negative Control (this compound) ActiveProbe SGC-SMARCA-BRDVIII Target SMARCA2/4 Bromodomain ActiveProbe->Target Binds to Target BiologicalEffect Phenotype A Target->BiologicalEffect Inhibition of Function NegativeControl This compound Target_NC SMARCA2/4 Bromodomain NegativeControl->Target_NC No Binding NoEffect No Phenotype A Target_NC->NoEffect No Inhibition

Figure 1. Logical relationship between an active probe and its negative control.

G cluster_workflow ITC Experimental Workflow start Prepare Protein and Compound Solutions load_protein Load Protein into Sample Cell start->load_protein load_compound Load Compound into Syringe start->load_compound titration Perform Serial Injections load_protein->titration load_compound->titration measure_heat Measure Heat Change titration->measure_heat analyze Analyze Data to Determine Binding Affinity measure_heat->analyze end Conclusion on Target Engagement analyze->end

References

A Comparative Analysis of Sgc-brdviii-NC and DMSO as Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and biomedical research, the choice of appropriate controls is paramount to the validity and interpretation of experimental results. This guide provides a comprehensive comparison of two commonly used controls: SGC-BRDVIII-NC, a specific negative control for a bromodomain inhibitor, and Dimethyl Sulfoxide (DMSO), a widely used vehicle control. By examining their respective properties, effects on cellular systems, and appropriate applications, this guide aims to equip researchers with the knowledge to select the optimal control for their experimental needs.

Distinguishing Between a Negative Control and a Vehicle Control

It is crucial to understand the conceptual difference between a negative control and a vehicle control.

  • Vehicle Control (e.g., DMSO): A vehicle control is the solvent or carrier used to dissolve a test compound. Its purpose is to account for any biological effects the solvent itself might have, independent of the compound of interest.

  • Negative Control (e.g., this compound): A negative control is a molecule that is structurally very similar to the active compound but is pharmacologically inactive against the intended target. This type of control helps to ensure that the observed effects of the active compound are due to its specific interaction with the target and not to off-target effects of the chemical scaffold.

This compound: A Target-Specific Negative Control

This compound is the inactive analog of SGC-SMARCA-BRDVIII, a potent and selective inhibitor of the bromodomains of SMARCA2/4 and PB1(5), which are components of the SWI/SNF chromatin remodeling complex.[1] A subtle modification to the chemical structure of SGC-SMARCA-BRDVIII, the methylation of a hydroxyl group, renders this compound unable to bind to the acetyl-lysine binding pocket of the bromodomain, thus making it inactive against its intended target.[1]

The primary advantage of using this compound is its ability to control for off-target effects that might be associated with the chemical scaffold of the active compound. By demonstrating that the negative control does not elicit the same biological response as the active compound, researchers can be more confident that the observed effects are a direct result of the inhibition of the target bromodomains.

DMSO: A Ubiquitous Vehicle Control with Caveats

DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide range of polar and nonpolar compounds, making it an invaluable tool in creating stock solutions for in vitro assays.[2][3] In many experiments, DMSO is used as a vehicle control to ensure that any observed cellular changes are due to the dissolved compound and not the solvent.

However, a growing body of evidence indicates that DMSO is not biologically inert and can exert a variety of off-target effects on cellular physiology, even at low concentrations.[2] These effects can be cell-type dependent and can influence experimental outcomes, potentially leading to misinterpretation of data.

Quantitative Data Presentation

The following tables summarize the key characteristics and reported effects of this compound and DMSO.

Table 1: Physicochemical and Pharmacological Properties

PropertyThis compoundDMSO
Type of Control Negative ControlVehicle Control
Molecular Target Inactive against SMARCA2/4 and PB1(5) bromodomainsNo specific intended target; acts as a solvent
Mechanism of Inactivity Methylation of a key hydroxyl group prevents binding to the target.N/A
Known Cellular Activity Reported to have no cellular activity in adipogenesis assays.Can induce a wide range of cellular effects.

Table 2: Reported Effects on Cellular Assays

Assay/PhenotypeThis compoundDMSO
Adipogenesis in 3T3-L1 cells No effect on the expression of adipogenic marker genes (PPARγ, C/EBPα, FABP4).Can influence adipogenesis and other cellular differentiation processes.
Gene Expression Does not inhibit the SWI/SNF-mediated gene expression changes induced by SGC-SMARCA-BRDVIII.Can alter the expression of numerous genes, even at concentrations as low as 0.5%.
Signaling Pathways Does not modulate signaling pathways downstream of the SWI/SNF complex.Can affect various signaling pathways, including those involved in cell stress and proliferation.

Experimental Protocols

Adipocyte Differentiation Assay in 3T3-L1 Cells

This protocol is used to assess the effect of compounds on the differentiation of pre-adipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin)

  • SGC-SMARCA-BRDVIII (active compound)

  • This compound (negative control)

  • DMSO (vehicle control)

  • Oil Red O staining solution

Procedure:

  • Plate 3T3-L1 cells in 24-well plates and grow to confluence in DMEM with 10% FBS.

  • Two days post-confluence, replace the medium with differentiation medium containing either SGC-SMARCA-BRDVIII (e.g., 1 µM), this compound (e.g., 1 µM), or an equivalent volume of DMSO as the vehicle control.

  • After 3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective compounds or DMSO.

  • Continue to culture for another 2-4 days, replacing the medium every 2 days.

  • After differentiation, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation, a marker of mature adipocytes.

  • Quantify the staining by extracting the dye and measuring its absorbance.

Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Markers

This protocol is used to measure the expression of key genes involved in adipogenesis.

Materials:

  • Differentiated 3T3-L1 cells from the above protocol

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PPARγ, C/EBPα, FABP4, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Isolate total RNA from the differentiated 3T3-L1 cells treated with the active compound, negative control, or vehicle control.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes.

  • Analyze the relative gene expression levels, normalizing to the housekeeping gene. SGC-SMARCA-BRDVIII is expected to suppress the expression of these adipogenic markers, while this compound and DMSO (at low concentrations) should not.

Mandatory Visualization

SWI_SNF_Adipogenesis_Pathway cluster_complex SWI/SNF Complex cluster_transcription_factors Key Adipogenic Transcription Factors cluster_target_genes Adipocyte-Specific Genes SMARCA4 SMARCA4/BRG1 PPARg PPARγ SMARCA4->PPARg Activates Transcription SMARCA2 SMARCA2/BRM SMARCA2->PPARg Activates Transcription PB1 PB1(5) PB1->PPARg Activates Transcription CEBPa C/EBPα PPARg->CEBPa Induces Expression FABP4 FABP4 PPARg->FABP4 Adiponectin Adiponectin PPARg->Adiponectin CEBPa->PPARg Positive Feedback Adipogenesis Adipogenesis (Lipid Accumulation) FABP4->Adipogenesis Adiponectin->Adipogenesis SGC_Inhibitor SGC-SMARCA-BRDVIII SGC_Inhibitor->SMARCA4 Inhibits SGC_Inhibitor->SMARCA2 Inhibits SGC_Inhibitor->PB1 Inhibits SGC_NC This compound (Inactive Control) SGC_NC->SMARCA4 No Effect SGC_NC->SMARCA2 No Effect SGC_NC->PB1 No Effect DMSO DMSO (Vehicle Control) DMSO->Adipogenesis Potential Off-Target Effects

Caption: SWI/SNF complex role in adipogenesis and points of intervention.

Caption: Workflow for comparing controls in an adipogenesis assay.

Conclusion and Recommendation

The choice between this compound and DMSO as a control depends on the specific experimental question.

  • For validating on-target effects of SGC-SMARCA-BRDVIII or a structurally related compound, this compound is the superior and necessary control. Its structural similarity and inactivity against the target provide a stringent test for the specificity of the active compound, effectively ruling out off-target effects of the chemical scaffold.

  • DMSO is an appropriate vehicle control when the primary goal is to account for the effects of the solvent. However, researchers must be aware of its potential to induce biological effects. It is advisable to use the lowest effective concentration of DMSO and to perform preliminary experiments to assess its impact on the specific cell type and endpoint being measured.

References

Validating the Inert Nature of Sgc-brdviii-NC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the inert nature of a negative control compound is as crucial as demonstrating the activity of its corresponding chemical probe. This guide provides a comprehensive comparison of Sgc-brdviii-NC, the negative control for the potent and selective SMARCA2/4 and PB1(5) bromodomain inhibitor SGC-SMARCA-BRDVIII, validating its suitability for use in rigorous chemical biology experiments.

This document summarizes quantitative data from key experiments, details the experimental methodologies, and provides visual representations of the relevant biological pathway and experimental workflows. The data presented here unequivocally demonstrates that this compound is devoid of significant biological activity against its intended targets and in cell-based assays, making it an ideal negative control to elucidate the specific effects of SGC-SMARCA-BRDVIII.

Data Presentation: Biochemical and Cellular Inertness

The inert nature of this compound has been validated through a series of rigorous biochemical and cellular assays. The following tables present a quantitative comparison of this compound with its active counterpart, SGC-SMARCA-BRDVIII.

Table 1: In Vitro Binding Affinity and Selectivity

Binding affinity and selectivity were assessed using isothermal titration calorimetry (ITC) and a thermal shift assay (differential scanning fluorimetry or DSF). ITC provides a direct measurement of the binding affinity (Kd), while the thermal shift assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, an indicator of target engagement.

CompoundTarget BromodomainIsothermal Titration Calorimetry (Kd, nM)Thermal Shift Assay (ΔTm, °C)
SGC-SMARCA-BRDVIII SMARCA2357.7
SMARCA4367.4
PB1(5)1311.3
PB1(2)36553.3
PB1(3)19632.7
This compound SMARCA2No binding detectedNo significant shift
SMARCA4No binding detectedNo significant shift
PB1(5)No binding detectedNo significant shift
Panel of 25 other bromodomainsNot applicableNo significant shift

Data sourced from Wanior M, et al. J Med Chem. 2020;63(23):14680-14699.

As the data indicates, SGC-SMARCA-BRDVIII binds potently to the bromodomains of SMARCA2, SMARCA4, and PB1(5). In contrast, this compound, due to the methylation of a critical hydroxyl group, shows no detectable binding to these targets.[1] This lack of binding is further confirmed by the absence of a significant thermal shift across a broad panel of bromodomains, underscoring its inertness at the biochemical level.

Table 2: Kinase Selectivity Profile

To ensure that the observed cellular effects are not due to off-target kinase inhibition, both compounds were screened against a panel of 85 human kinases.

CompoundKinase Panel (85 kinases)Result
SGC-SMARCA-BRDVIII In-house DSF panelNo off-target activity observed
This compound In-house DSF panelNo off-target activity observed

Data sourced from the Structural Genomics Consortium (SGC).

Table 3: Cellular Activity in an Adipogenesis Model

The biological activity of the compounds was assessed in a 3T3-L1 mouse fibroblast differentiation model. Inhibition of adipogenesis, measured by a reduction in lipid accumulation, is a known cellular phenotype associated with the inhibition of SMARCA/PB1 bromodomains.

Compound3T3-L1 Adipogenesis Assay
EC50
SGC-SMARCA-BRDVIII < 1.0 µM
This compound No cellular activity observed

Data sourced from Wanior M, et al. J Med Chem. 2020;63(23):14680-14699 and the Structural Genomics Consortium (SGC).[1]

SGC-SMARCA-BRDVIII effectively inhibits the differentiation of 3T3-L1 cells into adipocytes with an EC50 of less than 1.0 µM.[1] In stark contrast, this compound demonstrated no cellular activity in this assay, confirming its inert nature in a relevant cellular context.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of related studies.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed using a MicroCal PEAQ-ITC instrument. The bromodomain proteins were extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The compound, dissolved in the same buffer, was injected into the protein solution in the sample cell. The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF experiments were conducted using a real-time PCR instrument. The reaction mixture contained the target bromodomain protein, SYPRO Orange dye, and the test compound in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). The temperature was gradually increased, and the fluorescence of the SYPRO Orange dye, which binds to unfolded protein, was monitored. The melting temperature (Tm) was determined by fitting the sigmoidal melting curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein in the absence of the compound from the Tm in the presence of the compound.

Kinase Selectivity Screen

The kinase selectivity of the compounds was assessed using a thermal shift-based assay against a panel of 85 human kinases. The assay measures the ability of a compound to stabilize a kinase domain against thermal denaturation. The experimental procedure is similar to the DSF protocol described above, with each well containing a specific kinase.

3T3-L1 Adipogenesis Assay

Mouse 3T3-L1 preadipocytes were cultured to confluence. Two days post-confluence, differentiation was induced using a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (B600854), in the presence of either the test compound or vehicle control (DMSO). After three days, the medium was replaced with a maintenance medium containing 1 µg/mL insulin and the test compound. The cells were cultured for an additional four days, with the medium being refreshed every two days. Adipogenesis was quantified by staining intracellular lipid droplets with Oil Red O and measuring the absorbance at a specific wavelength after dye extraction.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the SWI/SNF signaling pathway and a typical experimental workflow for validating a chemical probe and its negative control.

SWI_SNF_Pathway cluster_chromatin Chromatin Remodeling cluster_swisnf SWI/SNF Complex cluster_regulation Transcriptional Regulation Histone Histone Tails Ac_Histone Acetylated Histones Histone->Ac_Histone HATs Bromodomain Bromodomain (Reader Module) Ac_Histone->Bromodomain Recognition Nucleosome Nucleosome DNA DNA Nucleosome->DNA Accessibility TF Transcription Factors DNA->TF Binding SWI_SNF SWI/SNF Complex (SMARCA2/4, etc.) SWI_SNF->Bromodomain ATPase ATPase Domain (Motor Module) SWI_SNF->ATPase Bromodomain->SWI_SNF Recruitment ATPase->Nucleosome Remodeling (ATP-dependent) Gene_Expression Gene Expression (e.g., Adipogenesis Genes) TF->Gene_Expression Activation/ Repression SGC_SMARCA_BRDVIII SGC-SMARCA-BRDVIII SGC_SMARCA_BRDVIII->Bromodomain Inhibition Sgc_brdviii_NC This compound (Inactive)

Caption: SWI/SNF complex-mediated chromatin remodeling and gene regulation.

Experimental_Workflow cluster_validation Chemical Probe Validation Workflow cluster_compounds Test Compounds start Hypothesis: Target X is involved in Cellular Process Y probe_design Design/Select Active Probe (e.g., SGC-SMARCA-BRDVIII) & Negative Control (e.g., this compound) start->probe_design biochemical_assays Biochemical Assays - Binding Affinity (ITC) - Target Engagement (DSF) - Selectivity (Kinase Panel) probe_design->biochemical_assays cellular_assays Cellular Assays - Target Engagement - Phenotypic Response (e.g., Adipogenesis) biochemical_assays->cellular_assays data_analysis Comparative Data Analysis cellular_assays->data_analysis conclusion Conclusion: - Validate Probe's on-target activity - Confirm Negative Control's inertness data_analysis->conclusion Active_Probe Active Probe Active_Probe->biochemical_assays Active_Probe->cellular_assays Negative_Control Negative Control Negative_Control->biochemical_assays Negative_Control->cellular_assays

Caption: Experimental workflow for validating a chemical probe and its negative control.

References

SGC-BRDVIII-NC: A Benchmark for Inactive Chemical Probes in Bromodomain Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest to elucidate the intricate roles of bromodomains in health and disease, the use of chemical probes has become an indispensable tool. These small molecules allow for the acute and reversible modulation of protein function, offering a powerful complement to genetic approaches. However, the reliability of data generated using chemical probes is critically dependent on the use of appropriate controls. An ideal negative control is a close structural analog of the active probe that is devoid of on-target activity. This guide provides a comprehensive comparison of SGC-BRDVIII-NC, the inactive control for the potent bromodomain inhibitor SGC-SMARCA-BRDVIII, and other relevant compounds, establishing its utility as a benchmark for inactive chemical probes.

The Critical Role of Inactive Controls

A well-validated inactive control is essential for distinguishing on-target effects of a chemical probe from potential off-target or compound-specific artifacts. By using a structurally similar molecule that does not bind to the intended target, researchers can confidently attribute any observed biological phenotype to the specific inhibition of the target protein. The key characteristics of a high-quality inactive chemical probe include:

  • Structural Similarity: The inactive probe should be a close structural analog of the active probe, ideally differing by a single modification that abrogates target binding without introducing new off-target activities.

  • Lack of On-Target Binding: The primary criterion is the absence of significant binding to the intended target protein. This should be confirmed through rigorous biochemical and biophysical assays.

  • Similar Physicochemical Properties: The active and inactive probes should have comparable solubility, permeability, and other physicochemical properties to ensure that any differences in biological activity are not due to variations in compound behavior.

  • Characterized Off-Target Profile: Ideally, the off-target profile of the inactive probe should be characterized to ensure it does not possess unforeseen biological activities.

This compound: A Case Study in Rational Design

This compound is the designated negative control for SGC-SMARCA-BRDVIII, a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5)[1]. The intentional design of this compound exemplifies the principles of a good inactive probe.

The key structural difference between SGC-SMARCA-BRDVIII and this compound is the methylation of a critical hydroxyl group. This seemingly minor modification has a profound impact on the molecule's ability to bind to the target bromodomains. The hydroxyl group in SGC-SMARCA-BRDVIII is essential for forming a key hydrogen bond interaction within the acetyl-lysine (Kac) binding pocket of the bromodomain. Methylation of this group in this compound sterically hinders this interaction, effectively abolishing its binding affinity[1].

Below is a diagram illustrating the logical relationship behind the design of an active probe and its inactive control.

cluster_0 Probe Design Strategy cluster_1 Inactive Control Design Active_Probe Active Probe (e.g., SGC-SMARCA-BRDVIII) Binding_Pocket Acetyl-Lysine Binding Pocket Active_Probe->Binding_Pocket Binds with high affinity Inactive_Control Inactive Control (e.g., this compound) Active_Probe->Inactive_Control Minimal structural modification (e.g., methylation) Target_Protein Target Protein (e.g., SMARCA2 Bromodomain) Biological_Effect Observed Biological Effect Target_Protein->Biological_Effect Modulates function, leading to Binding_Pocket->Target_Protein No_Binding Binding Abolished Inactive_Control->Binding_Pocket Fails to bind No_Biological_Effect No On-Target Biological Effect Inactive_Control->No_Biological_Effect Results in

Active Probe vs. Inactive Control Design Logic

Quantitative Comparison of Active and Inactive Probes

The cornerstone of validating an inactive probe is the quantitative assessment of its binding affinity (or lack thereof) to the target protein compared to its active counterpart. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for directly measuring the binding affinity (Kd) of small molecules to proteins.

CompoundTarget BromodomainBinding Affinity (Kd) by ITCReference
SGC-SMARCA-BRDVIII SMARCA235 nM[1][2]
SMARCA436 nM[1][2]
PB1(5)13 nM[1][2]
This compound SMARCA2, SMARCA4, PB1(5)No binding observed[1]
PFI-3 SMARCA2110 nM
SMARCA455 nM
PFI-3oMet SMARCA2, SMARCA4No binding observed

While specific Kd values for this compound are not reported in the literature, it is consistently described as "completely inactive on all tested targets"[1]. This lack of binding is the critical feature that establishes it as a reliable negative control.

Cellular Activity: The Phenotypic Readout

Ultimately, the value of a chemical probe and its inactive control is demonstrated in cellular assays. A robust active probe should elicit a measurable phenotype, while the inactive control should not. The SGC-SMARCA-BRDVIII/SGC-BRDVIII-NC pair has been validated in a cellular adipogenesis assay.

In this assay, 3T3-L1 pre-adipocyte cells are induced to differentiate into adipocytes. SGC-SMARCA-BRDVIII was shown to block this differentiation process with an EC50 of less than 1.0 µM, while this compound showed no cellular activity at the same concentrations[1][2].

CompoundCellular AssayObserved EffectEC50Reference
SGC-SMARCA-BRDVIII 3T3-L1 AdipogenesisInhibition of differentiation< 1.0 µM[1][2]
This compound 3T3-L1 AdipogenesisNo effect on differentiationNo activity[1][2]

This differential activity in a cellular context provides strong evidence that the phenotype observed with SGC-SMARCA-BRDVIII is a direct result of its on-target activity.

Experimental Protocols

To aid researchers in the validation and use of chemical probes, detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow for a typical ITC experiment:

Preparation 1. Prepare Protein and Ligand in identical buffer Loading 2. Load Protein into Sample Cell and Ligand into Syringe Preparation->Loading Titration 3. Titrate Ligand into Sample Cell in small, precise injections Loading->Titration Measurement 4. Measure Heat Change after each injection Titration->Measurement Analysis 5. Analyze Data to Determine Kd, n, and ΔH Measurement->Analysis

Isothermal Titration Calorimetry (ITC) Workflow

Protocol:

  • Protein and Ligand Preparation: Purified bromodomain-containing protein and the small molecule inhibitor (e.g., SGC-SMARCA-BRDVIII or this compound) are dialyzed against the same buffer to minimize buffer mismatch effects.

  • Concentration Determination: Accurate concentrations of the protein and ligand are determined.

  • ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

  • Loading: The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small, automated injections of the ligand into the sample cell are performed.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Reaction Setup: A reaction mixture containing the purified protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound is prepared in a multi-well plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.

  • Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. A significant increase in Tm in the presence of a compound indicates binding and stabilization. For an inactive probe like this compound, no significant shift in Tm is expected.

Adipogenesis Differentiation Assay

This cell-based assay is used to assess the effect of compounds on the differentiation of pre-adipocytes into adipocytes.

Protocol:

  • Cell Seeding: 3T3-L1 pre-adipocyte cells are seeded in a multi-well plate and grown to confluence.

  • Differentiation Induction: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of inducers (e.g., insulin (B600854), dexamethasone, and IBMX) and the test compounds (SGC-SMARCA-BRDVIII or this compound) at various concentrations.

  • Maintenance: After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the test compounds. The medium is replenished every 2-3 days.

  • Analysis: After 8-10 days, the cells are fixed and stained with Oil Red O, a dye that specifically stains the lipid droplets in mature adipocytes.

  • Quantification: The extent of differentiation can be quantified by extracting the Oil Red O stain and measuring its absorbance, or by microscopic imaging and analysis.

Conclusion

The validation of chemical probes and their corresponding inactive controls is paramount for the generation of reliable and reproducible data in biological research. This compound serves as an exemplary benchmark for an inactive chemical probe. Its rational design, which abrogates on-target binding through a minimal and specific chemical modification, and its confirmed lack of activity in cellular assays, make it an essential tool for researchers studying the function of SMARCA2/4 and PB1(5) bromodomains. By employing a rigorous comparative approach that includes quantitative biochemical and cellular assays, the scientific community can ensure the appropriate use of chemical probes and accelerate the translation of basic research into novel therapeutic strategies.

References

Safety Operating Guide

Safe Disposal of Sgc-brdviii-NC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of Sgc-brdviii-NC, the negative control compound for the chemical probe SGC-SMARCA-BRDVIII, is crucial for ensuring laboratory safety and environmental protection.[1] Due to its classification as a hazardous substance, specific protocols must be followed to prevent accidental exposure and environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Hazard Information

This compound must be handled as a hazardous chemical. Based on available safety data for structurally related compounds, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Hazard Classification Summary

Hazard ClassificationGHS CodeSignal Word and Statement
Acute Toxicity, OralCategory 4Warning: H302 - Harmful if swallowed.
Acute Aquatic ToxicityCategory 1Warning: H400 - Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1Warning: H410 - Very toxic to aquatic life with long lasting effects.

Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and dust.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.[2]
Body Protection Laboratory coat.Protects against skin contamination.[2]
Respiratory Protection Use in a well-ventilated area.Prevents respiratory irritation from dust or vapors.[2]

Disposal Protocol: A Step-by-Step Guide

The required method for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash , due to its high aquatic toxicity.[3][4]

Step 1: Waste Segregation and Collection

Proper segregation is the first step in safe disposal. All materials contaminated with this compound must be collected as hazardous waste.

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing papers, gloves, and pipette tips, in a dedicated solid hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. If the solvent is flammable (e.g., DMSO, ethanol), the waste must be managed as flammable hazardous waste.[5] Keep halogenated and non-halogenated solvent wastes in separate containers.

Step 2: Container Management

The selection and handling of the waste container are critical to prevent leaks and spills.

  • Select a Compatible Container: Use a chemically resistant container, preferably made of plastic, with a secure, leak-proof screw cap.[3][6] Often, the original product container is a suitable choice for collecting the waste.[3]

  • Proper Labeling: Clearly label the container with a "HAZARDOUS WASTE" tag before any waste is added. The label must include the full chemical name ("this compound") and the approximate concentration and quantity of all constituents.[4]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[4][6] This prevents the release of vapors and protects against spills.

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory in a designated area before pickup.

  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA, which should be at or near the point of waste generation.[3]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.[6]

  • Adhere to Accumulation Limits: Follow institutional and regulatory limits for the amount of waste stored in the laboratory.

Quantitative Guidelines for Laboratory Waste Accumulation

ParameterGuidelineRationale
Maximum Container Fill Level Do not exceed 90% of the container's total capacity.[3]Prevents spills from overfilling and allows for vapor expansion.
Maximum Hazardous Waste in SAA 55 gallons total.[3]Regulatory limit for satellite accumulation areas.
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid.[3]Stricter limit for P-listed or acutely toxic substances.
Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals through your institution's waste management program.

  • Request Pickup: Once the waste container is full (up to 90%), or if it is no longer being used, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[2][3][4]

  • Provide Information: Supply the EHS office with a complete and accurate description of the waste as detailed on the hazardous waste label.[3]

Step 5: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash or recycled.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol (B145695) or water) three times.

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original chemical label on the container.[6]

  • Final Disposal: Once rinsed and air-dried with the cap removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin or regular trash, in accordance with institutional policy.[6]

Disposal Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe disposal of this compound.

G This compound Disposal Workflow A Step 1: Identify Waste (Solid & Liquid) B Step 2: Segregate Waste - this compound solids - this compound solutions A->B C Step 3: Collect in Labeled Container - 'HAZARDOUS WASTE' - Chemical Name & Conc. B->C D Step 4: Store Safely in Lab - Satellite Accumulation Area - Secondary Containment C->D H Decontaminate Empty Container (Triple Rinse, Collect Rinsate) C->H Container Empty E Step 5: Keep Container Sealed D->E F Step 6: Request EHS Pickup (When container is full) E->F Container Full G Step 7: EHS Manages Final Disposal (Approved Waste Plant) F->G I Dispose of Rinsed Container (Deface Label) H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Sgc-brdviii-NC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Sgc-brdviii-NC, a crucial negative control compound used in epigenetic research. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

For Research Use Only: This compound is intended for laboratory research purposes and should not be used in humans or for veterinary purposes.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, it is identified as the negative control for the active compound SGC-SMARCA-BRDVIII. A safety data sheet for a closely related compound, "this compound," indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, caution is advised.

Primary Hazards:

  • Acute Oral Toxicity: May be harmful if ingested.

  • Aquatic Toxicity: Poses a significant and lasting risk to aquatic environments.

Precautionary Measures:

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Avoid releasing the compound or its containers into the environment.

  • If swallowed, seek immediate medical attention and call a poison center.

  • Collect any spillage to prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted to determine the specific PPE required for your laboratory's use of this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for handling chemical compounds.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes & Face Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing.
Hands Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn.
Body Laboratory coatMust be fully buttoned to provide maximum protection.
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills and falling objects.

Storage and Handling Procedures

Proper storage is essential to maintain the stability and integrity of this compound.

ConditionTemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark environment.
4°C2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°C6 monthsUse within 6 months.
-20°C1 monthUse within 1 month. Avoid more than two freeze-thaw cycles.

Handling Workflow:

The following diagram outlines the standard procedure for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_receipt_storage Receiving and Storage cluster_preparation Experiment Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receive Receive Compound Store Store at Recommended Temperature (-20°C or -80°C) Receive->Store Log in Inventory Don_PPE Don Appropriate PPE Store->Don_PPE Retrieve for Experiment Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Don_PPE->Prepare_Stock Use_in_Assay Use in Cellular or Biochemical Assays Prepare_Stock->Use_in_Assay Collect_Waste Collect Contaminated Waste (Tips, Tubes, etc.) Use_in_Assay->Collect_Waste Dispose Dispose as Chemical Waste Following Institutional Guidelines Collect_Waste->Dispose

Standard operational workflow for this compound.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Call a physician if irritation develops.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.
Ingestion If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless instructed to do so by a medical professional.

Disposal Plan

All waste contaminated with this compound must be disposed of in accordance with institutional, local, state, and federal regulations.

Waste Categories and Disposal:

  • Unused Compound: Dispose of as chemical waste through an approved waste disposal plant.

  • Contaminated Labware (e.g., pipette tips, tubes): Collect in a designated, labeled hazardous waste container.

  • Contaminated Solutions: Collect in a sealed, labeled hazardous waste container.

Disposal Workflow:

Disposal Workflow for this compound Waste cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Tubes, Tips) Solid_Container Designated Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Contaminated Solvents Liquid_Container Sealed, Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EH_S Arrange for Pickup by Environmental Health & Safety Solid_Container->EH_S Liquid_Container->EH_S Approved_Facility Transport to an Approved Waste Disposal Facility EH_S->Approved_Facility

Waste segregation and disposal procedures.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks to personnel and the environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。